molecular formula C7H6BrNO2 B113506 2-Amino-5-bromobenzoic acid CAS No. 5794-88-7

2-Amino-5-bromobenzoic acid

Cat. No.: B113506
CAS No.: 5794-88-7
M. Wt: 216.03 g/mol
InChI Key: CUKXRHLWPSBCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97201. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKXRHLWPSBCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206643
Record name 5-Bromoanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Beige powder; [Alfa Aesar MSDS]
Record name 5-Bromoanthranilic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19516
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

5794-88-7
Record name 2-Amino-5-bromobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5794-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromoanthranilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-bromobenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromoanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-bromobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.854
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-BROMOANTHRANILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q30190723F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Amino-5-bromobenzoic acid basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Basic Properties of 2-Amino-5-bromobenzoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental properties of chemical intermediates is paramount. This compound (CAS 5794-88-7) is a key building block in the synthesis of a variety of pharmaceuticals and other specialty chemicals.[1][2][3] This document provides a comprehensive overview of its core physical, chemical, and functional characteristics, complete with experimental protocols and logical diagrams to facilitate its application in research and development.

Core Physical and Chemical Properties

This compound is a white to pale yellow crystalline substance.[4] It is stable under normal laboratory conditions but is noted to be light-sensitive and should be stored accordingly in a cool, dry, and dark environment.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₇H₆BrNO₂[5][6]
Molecular Weight 216.03 g/mol [5][6][7]
Appearance White to pale yellow/beige crystalline powder[4][6][8]
Melting Point 213-219 °C[4][7][8][9]
Boiling Point 342 °C (Predicted)[8]
pKa 4.56[8]
LogP (Octanol/Water) 1.6 - 1.62[6][8][10]

Table 2: Solubility Profile of this compound

SolventSolubilityReferences
Water Insoluble[4]
Methanol Soluble[5][11]
Dimethyl Sulfoxide (DMSO) Soluble[5][11]
Alcohols Soluble[4]
Ethers Soluble[4]
Chloroform Soluble[4]
Benzene (B151609) Soluble[4]
Acetic Acid Soluble[4]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the amine (N-H stretch), carboxylic acid (O-H and C=O stretch), and aromatic C-H and C-C bonds.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available for structural elucidation.[6][13]

  • Mass Spectrometry (MS): GC-MS data confirms the molecular weight and fragmentation pattern of the compound.[6]

Table 3: Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)AssignmentReferences
3497, 3383N-H stretching vibrations (amine group)[11][12]
1675C=O stretching vibration (carboxyl group)[11][12]
1616, 1587, 1548C=C stretching vibrations (aromatic ring)[11][12]
1423O-H bending vibration (carboxyl group)[11][12]
1316, 1292, 1239C-N stretching and other fingerprint vibrations[11][12]
812, 748, 691C-H out-of-plane bending (aromatic ring)[11][12]

Key Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of this compound.

Protocol 1: Synthesis via Bromination of o-Aminobenzoic Acid

This method involves the direct bromination of o-aminobenzoic acid.[11][12]

Materials:

Procedure:

  • Prepare a solution of sodium 2-aminobenzoate (40 mmol) in 32 mL of glacial acetic acid.

  • In a separate flask, prepare a solution of bromine (40 mmol) in 47 mL of glacial acetic acid.

  • Cool the sodium 2-aminobenzoate solution to 15 °C.

  • Slowly add the bromine solution dropwise to the cooled aminobenzoate solution while stirring. Maintain the temperature at 15 °C.

  • After the addition is complete, continue stirring the mixture for 1 hour at the same temperature.

  • Filter the resulting precipitate.

  • Wash the collected product with benzene and dry it in the dark to yield this compound.[11][12]

Protocol 2: Synthesis via Nitration and Reduction of Bromobenzoic Acid

This alternative two-step synthesis starts from bromobenzoic acid.[4]

Step A: Nitration

  • In a three-necked flask, dissolve bromobenzoic acid in concentrated sulfuric acid by heating to 100 °C.

  • Slowly add a mixture of concentrated sulfuric acid and concentrated nitric acid, maintaining the reaction temperature between 100-120 °C.

  • After addition, hold the temperature at 114 °C for 4 hours.

  • Cool the mixture, filter the crude 2-nitro-5-bromobenzoic acid, wash with water, and dry.

  • Purify the crude product by recrystallization from water.[4]

Step B: Reduction

  • Prepare a hot solution of reduced iron powder, concentrated hydrochloric acid, and anhydrous ethanol.

  • Add a solution of the purified 2-nitro-5-bromobenzoic acid in an ethanol-water mixture to the hot iron solution over approximately 60 minutes.

  • Reflux the mixture for 4 hours.

  • Adjust the pH to 9 with a 10% sodium hydroxide (B78521) solution and filter while hot.

  • Adjust the filtrate to pH 2 with 20% hydrochloric acid.

  • Allow the solution to stand for crystallization.

  • Filter the resulting light yellow crystals of this compound.[4]

G Synthesis Workflows for this compound cluster_0 Route 1: Bromination cluster_1 Route 2: Nitration & Reduction A1 o-Aminobenzoic Acid A2 Bromination (Br2, Acetic Acid) A1->A2 A3 2-Amino-5-bromobenzoic Acid A2->A3 B1 Bromobenzoic Acid B2 Nitration (H2SO4, HNO3) B1->B2 B3 2-Nitro-5-bromobenzoic Acid B2->B3 B4 Reduction (Fe, HCl, EtOH) B3->B4 B5 2-Amino-5-bromobenzoic Acid B4->B5

Synthesis pathways for this compound.
Protocol 3: Determination of Solubility (Shake-Flask Method)

This protocol is adapted from standard methodologies for determining the solubility of related amino acid compounds.[14][15]

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, methanol)

  • Sealed vials

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid ensures that equilibrium saturation is achieved.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a syringe filter into a clean vial to remove any microscopic solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standards using HPLC to generate a calibration curve (Peak Area vs. Concentration).

    • Dilute the filtered sample solution with a known volume of the mobile phase to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L.

G Experimental Workflow for Solubility Determination start Start prep 1. Preparation (Add excess solid to solvent) start->prep equil 2. Equilibration (Shake at constant temp for 24-48h) prep->equil sep 3. Phase Separation (Centrifuge to pellet solid) equil->sep sample 4. Sampling & Filtration (Filter supernatant) sep->sample quant 5. Quantification (HPLC Analysis) sample->quant calc 6. Calculation (Determine concentration vs standards) quant->calc end End (Report Solubility) calc->end G Key Application Areas of this compound cluster_0 Pharmaceutical Synthesis cluster_1 Analytical & Biochemical Uses cluster_2 Other Industrial Uses center 2-Amino-5-bromobenzoic Acid p1 HCV NS5b Inhibitors center->p1 p2 Dapagliflozin (Antidiabetic) center->p2 p3 Anti-inflammatory Agents center->p3 p4 Antitumor Agents center->p4 a1 Metal Ion Determination (Co, Cu, Ni, Zn) center->a1 a2 Peptide Synthesis center->a2 a3 Biochemical Research center->a3 o1 Dye Intermediate center->o1 o2 Plant Growth Regulator center->o2

References

An In-depth Technical Guide to 2-Amino-5-bromobenzoic acid (CAS: 5794-88-7) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-bromobenzoic acid, with the CAS number 5794-88-7, is a substituted aromatic amino acid that has emerged as a pivotal building block in synthetic organic chemistry and medicinal chemistry. Its unique structural features, including an amino group, a carboxylic acid, and a bromine atom on the benzene (B151609) ring, provide multiple reactive sites for the construction of complex molecules. This versatility has led to its use as a key intermediate in the synthesis of a variety of biologically active compounds, including pharmaceuticals, agrochemicals, and dyes. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 5794-88-7[1]
Molecular Formula C₇H₆BrNO₂[1]
Molecular Weight 216.03 g/mol [2]
Melting Point 213-215 °C[2][3]
Boiling Point 342.4 °C at 760 mmHg (Predicted)[3]
Solubility Soluble in methanol (B129727) and dimethyl sulfoxide. Insoluble in water.[3]
Appearance White to pale yellow crystalline powder
pKa 4.55 ± 0.10 (Predicted)[3]

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

SpectroscopyKey Features and PeaksReference(s)
¹H NMR Spectra are available and show characteristic peaks for the aromatic protons and the amine and carboxylic acid protons.[4]
¹³C NMR Spectra are available for detailed structural elucidation.[5]
IR (Infrared) 3497, 3383 cm⁻¹ (N-H stretching), 1675 cm⁻¹ (C=O stretching)[6]
Mass Spectrometry m/z: 216.0 (M+H)⁺[1]

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common methods involve the bromination of 2-aminobenzoic acid or the nitration and subsequent reduction of 5-bromobenzoic acid.[7]

Experimental Protocol: Bromination of 2-Aminobenzoic Acid

This protocol describes the synthesis of this compound from 2-aminobenzoic acid.

Materials:

  • 2-Aminobenzoic acid

  • Bromine

  • Glacial acetic acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Benzene (for washing)

Procedure:

  • Preparation of Sodium 2-aminobenzoate (B8764639): Dissolve 2-aminobenzoic acid in an aqueous solution of sodium hydroxide.

  • Bromination: To a solution of sodium 2-aminobenzoate in glacial acetic acid, add a solution of bromine in glacial acetic acid dropwise at 15 °C with stirring. Continue stirring for 1 hour at the same temperature.[6]

  • Isolation of the Product: Filter the reaction mixture to collect the precipitate. Wash the solid with benzene and dry it in the dark.[6]

  • Purification: The crude product, which may contain some 2-amino-3,5-dibromobenzoic acid, can be purified by recrystallization. Suspend the crude solid in boiling water and add concentrated hydrochloric acid. Filter the hot solution to remove the insoluble dibromo-byproduct. This compound will precipitate from the filtrate upon cooling.[6]

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of a wide range of pharmaceutical compounds. Its derivatives have been investigated for various therapeutic applications.

Key Intermediate in the Synthesis of Marketed Drugs
  • Dapagliflozin: this compound is a crucial intermediate in the synthesis of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[1]

Precursor for Bioactive Molecules
  • Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors: This compound is utilized in the preparation of inhibitors targeting the NS5B RNA-dependent RNA polymerase of the hepatitis C virus, an essential enzyme for viral replication.[6]

  • Anticancer Agents: Derivatives of aminobenzoic acid have shown potential as anticancer agents. For instance, a derivative, DAB-1, has been shown to inhibit tumor growth and metastasis in preclinical models of bladder cancer.[8]

  • Anti-inflammatory and Analgesic Drugs: The aminobenzoic acid scaffold is a common feature in many anti-inflammatory and analgesic compounds.

  • Antibacterial and Antifungal Agents: Derivatives have been explored for their antimicrobial properties.[9]

Experimental Workflow for Drug Discovery

The general workflow for the discovery of new drug candidates starting from this compound is depicted below.

G A This compound (Starting Material) B Chemical Synthesis of Derivatives A->B C Purification and Characterization (HPLC, NMR, MS) B->C D In vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Hit Identification and Validation D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F F->B G In vivo Preclinical Studies (Animal Models) F->G H Clinical Development G->H

Caption: A typical experimental workflow for drug discovery.

Biological Activity and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated significant biological activities. A notable example is the inhibition of inflammatory pathways that are often implicated in cancer progression.

Inhibition of TNFα/NFκB and iNOS/NO Signaling Pathways

Research on an aminobenzoic acid derivative, DAB-1, has elucidated its mechanism of action in bladder cancer models. This compound was found to inhibit the activation of the TNFα/NFκB and IL6/STAT3 signaling pathways. Furthermore, it reduced TNFα-induced nitric oxide (NO) production by decreasing the transcriptional activation of NFκB and the expression of inducible nitric oxide synthase (iNOS).[8]

G cluster_0 Inflammatory Stimulus (e.g., TNFα) cluster_1 Signaling Cascade cluster_2 Cellular Response TNFa TNFα IKK IKK Activation TNFa->IKK IkB IκB Degradation IKK->IkB NFkB NFκB Translocation to Nucleus IkB->NFkB iNOS iNOS Expression NFkB->iNOS Proliferation Tumor Cell Proliferation and Metastasis NFkB->Proliferation NO NO Production iNOS->NO DAB1 Aminobenzoic Acid Derivative (DAB-1) DAB1->IKK Inhibits DAB1->NFkB Inhibits

Caption: Inhibition of the TNFα/NFκB/iNOS pathway.

Quantitative Biological Data of Analogous Compounds

While specific quantitative biological data for a wide range of this compound derivatives is not extensively available in the public domain, data from structurally related aminobenzoic acid derivatives can provide valuable insights for researchers. The following table summarizes the anticancer activity of some 2-aminobenzothiazole (B30445) derivatives, which share a common aminophenyl moiety.

Compound ClassSpecific DerivativeTarget Cell LineActivity (IC₅₀)Reference(s)
2-AminobenzothiazoleCompound 13HCT116 (Colon Cancer)6.43 ± 0.72 µM[10]
A549 (Lung Cancer)9.62 ± 1.14 µM[10]
A375 (Melanoma)8.07 ± 1.36 µM[10]
2-AminobenzothiazoleCompound 54MCF-7 (Breast Cancer)Potent Growth Inhibition[10]
PI3Kα Kinase1.03 nM[10]

Structure-Activity Relationship (SAR) Considerations

The biological activity of derivatives of this compound can be modulated by modifying its core structure. Based on general principles of medicinal chemistry and studies of related compounds, the following SAR can be proposed:

  • Amino Group (Position 2): The amino group is a key site for derivatization. Acylation or substitution can lead to compounds with altered biological activities. It can also act as a hydrogen bond donor, interacting with biological targets.

  • Carboxylic Acid Group (Position 1): The carboxylic acid can be converted to esters or amides to modulate physicochemical properties such as lipophilicity and cell permeability. It can also serve as a key interaction point with target proteins.

  • Bromine Atom (Position 5): The bromine atom influences the electronic properties of the aromatic ring and can be involved in halogen bonding with the target protein. Its position can be critical for activity. It can also serve as a handle for further chemical modifications, such as cross-coupling reactions.

Safety and Handling

This compound is classified as hazardous. It is toxic if swallowed, causes skin irritation, and causes serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in drug discovery and development. Its utility as a precursor for the synthesis of marketed drugs and a wide range of other biologically active molecules underscores its importance in medicinal chemistry. The ability to derivatize its amino, carboxylic acid, and bromo-substituted phenyl ring provides a rich platform for the generation of novel compounds with diverse therapeutic potential. Further exploration of the biological activities of its derivatives is likely to yield new and effective therapeutic agents.

References

2-Amino-5-bromobenzoic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-5-bromobenzoic Acid: Molecular Structure, Properties, and Synthesis

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. This compound is a significant building block, notably utilized in the development of inhibitors for the Hepatitis C virus (HCV) NS5b RNA polymerase.[1] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis.

Molecular Structure and Weight

This compound, also known as 5-bromoanthranilic acid, is an aromatic organic compound.[2] Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group (-COOH), an amino group (-NH2), and a bromine atom (-Br). The IUPAC name for this compound is this compound.[2]

The molecular formula of the compound is C7H6BrNO2.[1][2] Based on this, the molecular weight is calculated to be approximately 216.03 g/mol .[1][2]

Key Identifiers:

  • CAS Number: 5794-88-7[1][2]

  • Molecular Formula: C7H6BrNO2[1][2]

  • Molecular Weight: 216.03 g/mol [1][2]

  • InChI Key: CUKXRHLWPSBCTI-UHFFFAOYSA-N[2]

  • SMILES: C1=CC(=C(C=C1Br)C(=O)O)N[2]

Physicochemical and Pharmacological Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 216.03 g/mol [1][2]
Melting Point 213-215 °C[1]
Appearance Beige powder[2]
Solubility Soluble in methanol (B129727) and dimethyl sulfoxide.[1]
XLogP3 1.6[2]

Experimental Protocols: Synthesis of this compound

There are two primary methods for the synthesis of this compound. Both are detailed below.

Method 1: Bromination of o-Aminobenzoic Acid

This method involves the direct bromination of o-aminobenzoic acid (anthranilic acid).

Materials:

  • o-Aminobenzoic acid

  • Bromine

  • Glacial acetic acid

  • Benzene

  • Concentrated hydrochloric acid

Procedure:

  • A solution of bromine (7.2 g, 2 mL, 40 mmol) in 47 mL of glacial acetic acid is prepared.

  • This solution is added dropwise to a solution of sodium 2-aminobenzoate (B8764639) (6.4 g, 40 mmol) in 32 mL of glacial acetic acid at 15 °C.

  • The mixture is stirred for 1 hour at the same temperature.

  • The resulting product is filtered, washed with benzene, and dried in a dark environment.

  • To separate this compound from the di-brominated byproduct, the solid mixture (0.5 g) is added to 10 mL of boiling water, followed by the addition of 1.3 mL of concentrated hydrochloric acid.

  • The mixture is hot filtered under a vacuum. The insoluble material is 2-amino-3,5-dibromobenzoic acid.

  • This compound precipitates from the filtrate upon cooling.[1]

Method 2: Nitration and Reduction of Bromobenzoic Acid

This alternative synthesis route begins with bromobenzoic acid.

Materials:

  • Bromobenzoic acid

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Barium hydroxide (B78521)

  • 10% Hydrochloric acid

  • Reduced iron powder

  • Anhydrous ethanol

  • 10% Sodium hydroxide solution

  • 20% Hydrochloric acid

Procedure:

  • In a 1000 mL three-necked flask, dissolve bromobenzoic acid in 65 mL of concentrated sulfuric acid by heating to 100°C.

  • Slowly add a mixture of 100 mL of concentrated sulfuric acid and 118 mL of concentrated nitric acid, maintaining the reaction temperature between 100-120°C. The addition should take approximately 50 minutes.

  • After addition, maintain the temperature at 114°C for 4 hours.

  • Cool the mixture, filter, wash with water, and dry to obtain crude 2-nitro-5-bromobenzoic acid.

  • Dissolve the crude product in 900 mL of hot water and add a prepared hot barium hydroxide solution. Boil, filter while hot, and then cool.

  • Filter the cooled solution, add the solid to 100 mL of water, and heat with 10% hydrochloric acid.

  • Cool, filter, and wash with cold water. Recrystallize with water to obtain pure 2-nitro-5-bromobenzoic acid.

  • In a hot solution of reduced iron powder, 15 mL of concentrated hydrochloric acid, and 60 mL of anhydrous ethanol, add the solution of 2-nitro-5-bromobenzoic acid in an ethanol-water mixture over approximately 60 minutes.

  • Reflux the mixture for 4 hours.

  • Adjust the pH to 9 with a 10% sodium hydroxide solution and filter while hot.

  • Adjust the filtrate to pH 2 with 20% hydrochloric acid and allow it to stand for crystallization. The resulting white crystals are this compound.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound via the bromination of o-aminobenzoic acid.

Synthesis_Workflow start Start reagents Prepare Solutions: - Bromine in Glacial Acetic Acid - Sodium 2-aminobenzoate in Glacial Acetic Acid start->reagents Step 1 reaction Reaction: - Add bromine solution dropwise to aminobenzoate solution at 15°C - Stir for 1 hour reagents->reaction Step 2 filtration1 Filtration & Washing: - Filter the product - Wash with benzene - Dry in the dark reaction->filtration1 Step 3 purification Purification: - Add mixture to boiling water - Add concentrated HCl - Hot vacuum filtration filtration1->purification Step 4 separation Separation: - Insoluble: 2-amino-3,5-dibromobenzoic acid - Filtrate: Contains desired product purification->separation Step 5 precipitation Precipitation: - Cool the filtrate to precipitate This compound separation->precipitation Step 6 end End Product precipitation->end Final Product

Caption: Synthesis workflow for this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-5-bromobenzoic Acid

This document provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.

Core Physical and Chemical Properties

This compound, also known as 5-bromoanthranilic acid, is a brominated derivative of anthranilic acid.[1] It presents as a white to pale yellow or beige crystalline solid.[2] The compound is stable under normal room temperature and pressure but is noted to be light-sensitive, requiring storage in the dark.[2][3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name This compound[4]
Synonyms 5-Bromoanthranilic acid, 5-Bromo-2-aminobenzoic acid[3][4][5]
CAS Number 5794-88-7[3][6][7]
Molecular Formula C₇H₆BrNO₂[3][4][8]
Molecular Weight 216.03 g/mol [3][4][6]
Appearance White to pale yellow/beige powder or solid[2][4][7]
Melting Point 213-219.5 °C[1][2][6][9]
Boiling Point 342 °C[7]
Solubility Soluble in methanol, dimethyl sulfoxide (B87167) (DMSO), alcohols, ethers, chloroform, benzene, and acetic acid.[1][2][3] Insoluble in water.[2]
pKa 4.56[7]
Octanol/Water Partition Coefficient (logP) 1.6 - 1.62[4][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • Infrared (IR) Spectroscopy : Key IR peaks have been reported (suspension in nujol, cm⁻¹): 3497, 3383 (N-H stretching), 1675 (C=O stretching), 1616, 1587, 1548 (aromatic C=C stretching), and various fingerprint region peaks including 1239, 1160, 812, and 748.[1][10]

  • Mass Spectrometry (MS) : LCMS analysis shows a peak at m/z 216.0 corresponding to [M+H]⁺.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectral data are available for this compound, which are essential for structural elucidation.[4][11]

Experimental Protocols

This compound is primarily synthesized through the bromination of an aminobenzoic acid precursor. The following protocols are derived from established laboratory methods.

Synthesis via Bromination of o-Aminobenzoic Acid

This is a common method for preparing this compound.[1][10]

Materials:

  • Sodium 2-aminobenzoate (B8764639) (or o-aminobenzoic acid)

  • Bromine

  • Glacial Acetic Acid

  • Benzene (for washing)

  • Concentrated Hydrochloric Acid

  • Deionized Water

Procedure:

  • Dissolve sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 mL of glacial acetic acid.[1]

  • Separately, prepare a solution of bromine (7.2 g, 2 mL, 40 mmol) in 47 mL of glacial acetic acid.[1]

  • Cool the sodium 2-aminobenzoate solution to 15 °C.[1]

  • Add the bromine solution dropwise to the cooled aminobenzoate solution while stirring. Maintain the temperature at 15 °C.[1]

  • After the addition is complete, continue stirring the mixture for 1 hour at the same temperature.[1]

  • Filter the resulting precipitate (a mixture of brominated benzoic acids) and wash it with benzene.[1][10]

  • Dry the product in the dark.[1][10]

Purification:

  • Suspend the crude product mixture (0.5 g) in 10 mL of boiling water.[1][10]

  • Add 1.3 mL of concentrated hydrochloric acid to the suspension.[1][10]

  • Perform a hot filtration under a vacuum. The insoluble material is primarily 2-amino-3,5-dibromobenzoic acid.[1][10]

  • Allow the filtrate to cool. This compound will precipitate upon cooling.[1][10]

  • Collect the purified crystals by filtration.

Synthesis from Bromobenzoic Acid via Nitration and Reduction

An alternative route involves the nitration of bromobenzoic acid followed by reduction.[2]

Part 1: Nitration of Bromobenzoic Acid

  • In a 1000 mL three-necked flask, dissolve bromobenzoic acid in 65 mL of concentrated sulfuric acid, heating to 100 °C.[2]

  • Prepare a nitrating mixture of 100 mL concentrated sulfuric acid and 118 mL concentrated nitric acid.[2]

  • Slowly add the nitrating mixture to the bromobenzoic acid solution while stirring, maintaining the reaction temperature between 100-120 °C. The addition should take approximately 50 minutes.[2]

  • After addition, hold the temperature at 114 °C for 4 hours.[2]

  • Cool the mixture, filter the crude 2-nitro-5-bromobenzoic acid, wash with water, and dry.[2]

Part 2: Reduction to this compound

  • Prepare a hot solution of reduced iron powder, 15 mL concentrated hydrochloric acid, and 60 mL anhydrous ethanol (B145695).[2]

  • Dissolve the crude 2-nitro-5-bromobenzoic acid in an ethanol-water mixture.[2]

  • Add the nitro-compound solution to the hot iron solution over approximately 60 minutes.[2]

  • Reflux the mixture for 4 hours.[2]

  • Adjust the pH to 9 with a 10% sodium hydroxide (B78521) solution and filter while hot.[2]

  • Adjust the filtrate to pH 2 with 20% hydrochloric acid and allow it to stand for crystallization.[2]

  • Filter the light yellow crystals of this compound.[2]

Analytical Protocol: Thin-Layer Chromatography (TLC)

TLC can be used to monitor the reaction progress and assess the purity of the final product.

  • Stationary Phase : Alumina plate.[2]

  • Mobile Phase (Developing Agent) : A mixture of ethanol and water (w/w = 1:1).[2]

  • Result : The Rf value for this compound is reported to be approximately 0.61 under these conditions.[2]

Applications and Reactivity

This compound serves as a versatile building block in organic synthesis.

  • Pharmaceutical Intermediate : It is notably used in the preparation of inhibitors for the hepatitis C virus (HCV) NS5B RNA polymerase.[1][3]

  • Analytical Chemistry : The compound finds application in the determination of various metal ions, including cobalt, copper, nickel, and zinc.[3][7]

  • Plant Growth Regulation : It has been observed to display plant growth-regulator activity.[1]

Its reactivity is characteristic of an aromatic amine and a carboxylic acid, allowing for a wide range of chemical transformations.

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis workflow and the logical progression of product analysis.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Workup & Purification Reactant1 Sodium 2-aminobenzoate Reaction Stir at 15 °C for 1 hour Reactant1->Reaction Reactant2 Bromine in Glacial Acetic Acid Reactant2->Reaction Filtration Filter Precipitate Reaction->Filtration Yields Crude Product Wash Wash with Benzene Filtration->Wash Purify Recrystallize from Acidified Hot Water Wash->Purify Product 2-Amino-5-bromobenzoic Acid Crystals Purify->Product

Caption: Workflow for the synthesis of this compound.

Logical_Analysis_Flow Start Synthesized Crude Product Purification Purification (Recrystallization) Start->Purification Purity_Check Purity Assessment (TLC) Purification->Purity_Check Structure_Confirm Structural Confirmation Purity_Check->Structure_Confirm If Pure NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirm->NMR IR IR Spectroscopy Structure_Confirm->IR MS Mass Spectrometry Structure_Confirm->MS Final Characterized Product NMR->Final IR->Final MS->Final

Caption: Logical workflow for the analysis and characterization of the final product.

Safety and Handling

This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[3] Standard personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this chemical.[6] It should be stored in a cool, dry, well-ventilated place, away from light and oxidizing agents.[2][3]

References

Solubility Profile of 2-Amino-5-bromobenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-Amino-5-bromobenzoic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, particularly in the development of novel therapeutics such as hepatitis C virus (HCV) NS5B polymerase inhibitors.[1][2][3] This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and illustrates the compound's role in drug discovery workflows.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively available in publicly accessible literature. However, qualitative assessments and calculated estimations provide valuable insights into its solubility characteristics. The following table summarizes the available information.

SolventChemical FormulaQualitative SolubilityCalculated Solubility (mol/L)Log S
MethanolCH₃OHSoluble[4][5]0.00268-2.57
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSoluble[4][5]0.00286-2.54
AlcoholsR-OHSoluble[6]Not AvailableNot Available
EthersR-O-R'Soluble[6]Not AvailableNot Available
ChloroformCHCl₃Soluble[6]Not AvailableNot Available
BenzeneC₆H₆Soluble[6]Not AvailableNot Available
Acetic AcidCH₃COOHSoluble[6]Not AvailableNot Available
WaterH₂OSparingly Soluble/Insoluble[2][6]Not AvailableNot Available

Note: Calculated solubility and Log S values are derived from topological methods and provide an estimation of solubility.[7] Experimental validation is recommended for precise quantitative determination.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols, adapted from standard methods for pharmaceutical compounds, are recommended.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at equilibrium.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Syringe filters (0.45 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials.

  • Solvent Addition: Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Gravimetric Analysis: Accurately weigh a known volume of the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point. Weigh the remaining solid residue. Calculate the solubility in g/L or mg/mL.

    • HPLC/UV-Vis Analysis: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standards. Dilute the filtered saturated solution with a known volume of solvent to fall within the linear range of the calibration curve. Measure the absorbance or peak area of the diluted sample and determine its concentration from the calibration curve. Calculate the original solubility, accounting for the dilution factor.

Kinetic Solubility Determination (Nephelometry)

This high-throughput method is useful for early-stage drug discovery to assess the rate at which a compound dissolves.

Materials:

  • This compound stock solution in a highly soluble solvent (e.g., DMSO)

  • Aqueous buffer or organic solvent of interest

  • Microplate nephelometer

  • Multi-well plates (e.g., 96-well or 384-well)

Procedure:

  • Sample Preparation: Prepare a dilution series of the this compound stock solution in the wells of a microplate.

  • Precipitation Induction: Add the aqueous buffer or organic solvent to each well, initiating the precipitation of the compound.

  • Measurement: Immediately place the microplate in a nephelometer and measure the light scattering (turbidity) over time. The point at which precipitation is first detected indicates the kinetic solubility limit.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the equilibrium solubility of this compound.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_result Result A Weigh excess This compound B Add known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow excess solid to settle C->D E Filter supernatant (0.45 µm filter) D->E F Gravimetric Analysis E->F G HPLC/UV-Vis Analysis E->G H Quantitative Solubility Data (e.g., g/L, mol/L) F->H G->H G A This compound (Starting Material) B Chemical Synthesis & Functionalization A->B C Library of Novel Derivative Compounds B->C D High-Throughput Screening (HCV NS5B Polymerase Assay) C->D E Identification of Potent Inhibitors D->E F Lead Optimization (ADME/Tox Studies) E->F G Preclinical Candidate F->G

References

A Technical Guide to the Spectral Data of 2-Amino-5-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectral data for 2-Amino-5-bromobenzoic acid, a compound utilized in the synthesis of various pharmaceuticals, including inhibitors for the hepatitis C virus NS5b RNA polymerase.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its spectroscopic characterization.

Physicochemical Properties

This compound is a brominated derivative of anthranilic acid and presents as a white to pale yellow crystalline solid.[1][2][4] It is soluble in methanol (B129727) and dimethyl sulfoxide.[1][2]

PropertyValue
Molecular Formula C₇H₆BrNO₂[2][5][6][7][8]
Molecular Weight 216.03 g/mol [5]
Melting Point 213-215 °C[1][2]
Appearance White to pale yellow crystalline powder[2][4]
CAS Number 5794-88-7[5][6][7][8]

Spectroscopic Data

The following sections provide a detailed summary of the key spectral data for this compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
3497, 3383N-H stretching vibrations of the primary amine
1675C=O stretching vibration of the carboxylic acid
1616, 1587, 1548N-H bending and C=C aromatic ring stretching vibrations
1423, 1377, 1316, 1292, 1239C-N stretching and O-H bending vibrations
1160, 1127C-O stretching vibrations
812, 748, 691C-H out-of-plane bending vibrations of the substituted benzene (B151609) ring

Data sourced from ChemicalBook, obtained on a suspension in nujol.[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: For definitive structural elucidation, researchers should acquire and interpret their own NMR data.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of this compound.

TechniqueIon/Fragment (m/z)Interpretation
LCMS (ESI)216.0[M+H]⁺, protonated molecular ion[5]
GC-MS197, 199Likely fragments corresponding to the loss of a hydroxyl group and subsequent rearrangements. The presence of two peaks with a ~1:1 intensity ratio is characteristic of a bromine-containing fragment.[6]
Computed214.95819 DaMonoisotopic mass[2][6]

Experimental Protocols

This section details the common methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A prevalent method for synthesizing this compound is through the bromination of o-aminobenzoic acid.[1][4][5]

  • Dissolution: Sodium 2-aminobenzoate (B8764639) (40 mmol) is dissolved in 32 mL of glacial acetic acid at 15 °C.[1][5]

  • Bromination: A solution of bromine (40 mmol) in 47 mL of glacial acetic acid is added dropwise to the stirred solution while maintaining the temperature at 15 °C.[1][5]

  • Reaction: The mixture is stirred for one hour at the same temperature.[1][5]

  • Isolation: The resulting product is filtered, washed with benzene, and dried in a dark environment.[1][5]

  • Purification: The crude product can be further purified by recrystallization. A mixture containing the product is added to boiling water, followed by the addition of concentrated hydrochloric acid. The solution is hot filtered. The desired this compound precipitates upon cooling of the filtrate.[1][5]

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: o-Aminobenzoic Acid dissolution Dissolve in Glacial Acetic Acid start->dissolution bromination Add Bromine Solution (in Acetic Acid) at 15°C dissolution->bromination reaction Stir for 1 hour at 15°C bromination->reaction isolation Filter and Wash with Benzene reaction->isolation purification Recrystallize from Hot Acidic Water isolation->purification end End: Pure this compound purification->end

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis Protocols

The following are generalized protocols for obtaining the spectral data.

Infrared (IR) Spectroscopy (KBr Pellet Method)

  • Sample Preparation: 1-2 mg of dry this compound is thoroughly ground in an agate mortar.[10]

  • Mixing: Approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) is added to the mortar and intimately mixed with the sample.[10]

  • Pellet Formation: The mixture is transferred to a pellet-forming die and pressed under high pressure (e.g., 8-10 tons) to form a transparent or translucent pellet.[10]

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is acquired, typically over a range of 4000-400 cm⁻¹.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[10]

  • Transfer: The solution is transferred to a 5 mm NMR tube.[10]

  • Data Acquisition: The NMR spectrum is acquired on a spectrometer.

  • Data Processing: The acquired data is processed, and the spectra are referenced to the residual solvent peak (e.g., δ 2.50 for ¹H and δ 39.52 for ¹³C in DMSO-d₆).[10]

Mass Spectrometry (LCMS-ESI)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent system, such as methanol or an acetonitrile/water mixture.

  • Injection: The sample solution is injected into the liquid chromatograph.

  • Ionization: As the sample elutes from the chromatography column, it enters the electrospray ionization (ESI) source of the mass spectrometer, where it is ionized.

  • Detection: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

Analytical_Workflow cluster_analysis Spectroscopic Characterization Workflow cluster_ir FTIR Analysis cluster_nmr NMR Analysis cluster_ms Mass Spec Analysis sample This compound Sample ir_prep Prepare KBr Pellet sample->ir_prep nmr_prep Dissolve in Deuterated Solvent sample->nmr_prep ms_prep Prepare Dilute Solution sample->ms_prep ir_acq Acquire IR Spectrum ir_prep->ir_acq ir_data IR Spectral Data ir_acq->ir_data nmr_acq Acquire NMR Spectrum nmr_prep->nmr_acq nmr_data NMR Spectral Data nmr_acq->nmr_data ms_acq Acquire Mass Spectrum ms_prep->ms_acq ms_data Mass Spectral Data ms_acq->ms_data

Caption: Analytical workflow for spectral characterization.

References

An In-depth Technical Guide to the Safety and Handling of 2-Amino-5-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Amino-5-bromobenzoic acid (CAS No: 5794-88-7), a compound utilized in various chemical syntheses, including the preparation of hepatitis C virus NS5b RNA polymerase inhibitors.[1][2] Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][4] The primary hazards are associated with its toxicity if swallowed and its potential to cause skin, eye, and respiratory irritation.[1][5]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSignal WordPictogram(s)
Acute Toxicity, OralCategory 3H301: Toxic if swallowedDangerDanger[3][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningIrritant[3][5]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritationWarningIrritant[5]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritationWarningIrritant[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage. It is typically a beige or slight yellow to white powder.[2][5]

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C₇H₆BrNO₂[2]
Molecular Weight 216.03 g/mol [5]
Melting Point 213-215 °C (lit.)[2]
Boiling Point 342.4 °C at 760 mmHg[2]
Flash Point 160.9 °C[2]
Solubility Soluble in methanol (B129727) and dimethyl sulfoxide.[1][2] Slightly soluble in water.[6]
Sensitivity Light Sensitive[1][2]

Safe Handling and Storage Protocols

Proper procedures must be followed to minimize exposure and maintain the chemical's stability.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede handling. The following PPE is recommended to prevent exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[4][7]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A dust mask (type N95) is recommended.
Handling Protocol
  • Ventilation : Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[7][8]

  • Avoid Contact : Take precautions to avoid contact with skin and eyes.[7] Do not get the substance in eyes, on skin, or on clothing.[4][9]

  • Hygiene : Practice good industrial hygiene.[8] Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[4]

  • Ignition Sources : Use non-sparking tools and prevent fire caused by electrostatic discharge.[7]

Storage Protocol
  • Container : Store the container tightly closed in a dry, cool, and well-ventilated place.[1][4][7]

  • Conditions : Keep in a dark place to protect from light.[1][2] Storage under an inert atmosphere is also recommended.[2][10]

  • Incompatibilities : Store away from strong oxidizing agents.[1][11]

  • Security : For acutely toxic materials, store locked up.[4]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures

Table 4: First Aid Response

Exposure RouteFirst Aid Protocol
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[4]
Inhalation IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4]
Skin Contact IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[4]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
Fire-Fighting Measures
  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[7][9]

  • Specific Hazards : During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[11] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen halides.[9][11]

  • Protective Equipment : Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][9]

Accidental Release Measures (Spill Cleanup Protocol)
  • Evacuate : Evacuate personnel to safe areas and ensure adequate ventilation.[7]

  • Personal Precautions : Wear appropriate PPE as described in Section 3.1. Avoid breathing dust and contact with the substance.[7]

  • Containment : Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[7]

  • Cleanup : Vacuum or sweep up the material and place it into a suitable, closed container for disposal.[11] Avoid generating dust.[11]

  • Disposal : Dispose of contents/container to an approved waste disposal plant.[4]

Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_0 1. Preparation & Storage cluster_1 2. Handling & Experimentation cluster_2 3. Post-Experiment & Disposal Receive Receive & Inspect Chemical SDS Review SDS & Assess Risks Receive->SDS Mandatory Step Store Store in Cool, Dry, Dark, Locked Location PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Store->PPE SDS->Store Weigh Weigh Compound in Vented Enclosure Experiment Perform Experiment in Fume Hood Weigh->Experiment Transfer Carefully Decontaminate Decontaminate Glassware & Work Surfaces Experiment->Decontaminate Disposal Dispose of Waste in Labeled Container Decontaminate->Disposal

Caption: Workflow for the safe handling of this compound.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. The chemical should be left in its original container and not mixed with other waste. Contact a licensed professional waste disposal service to dispose of this material.

References

A Technical Guide to 2-Amino-5-bromobenzoic Acid: A Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synonyms, chemical properties, and significant applications of 2-Amino-5-bromobenzoic acid, also known as 5-Bromoanthranilic acid. This compound serves as a pivotal starting material and molecular scaffold in the synthesis of a wide array of biologically active molecules, playing a crucial role in modern medicinal chemistry and drug development.

Chemical Identity and Synonyms

This compound is a substituted anthranilic acid that is widely utilized in organic synthesis. A comprehensive list of its synonyms and identifiers is provided below for clear identification and sourcing.

Identifier Type Identifier Citation
IUPAC Name This compound[1]
Common Name 5-Bromoanthranilic acid[1]
CAS Number 5794-88-7[1]
Molecular Formula C₇H₆BrNO₂[2]
Molecular Weight 216.03 g/mol [1]
InChI Key CUKXRHLWPSBCTI-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=C(C=C1Br)C(=O)O)N[1]
EC Number 227-338-3[1]
PubChem CID 79858[1]

Additional Synonyms: 5-Bromo-2-aminobenzoic acid, Anthranilic acid, 5-bromo-, Benzoic acid, 2-amino-5-bromo-.[3][4]

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling, reaction optimization, and application in various synthetic protocols.

Property Value Citation
Physical Description Beige to slight yellow powder or crystalline solid[1][5]
Melting Point 213-215 °C[6]
Solubility Soluble in methanol (B129727) and dimethyl sulfoxide. Very slightly soluble in water; moderately soluble in alcohol, ether, chloroform, benzene, and acetic acid.[5][7]
pKa Data available in IUPAC Digitized pKa Dataset[1]
XLogP3 1.6[1]

Synthesis Protocols

This compound can be synthesized through various methods. Below are detailed experimental protocols for its preparation.

Synthesis via Bromination of o-Aminobenzoic Acid

A common and efficient method for the synthesis of this compound involves the direct bromination of o-aminobenzoic acid.[5][8]

Materials:

  • o-Aminobenzoic acid (anthranilic acid)

  • Sodium hydroxide

  • Bromine

  • Glacial acetic acid

  • Benzene (for washing)

  • Concentrated hydrochloric acid

Procedure:

  • Prepare a solution of sodium 2-aminobenzoate (B8764639) by dissolving o-aminobenzoic acid (6.4 g, 40 mmol) in a solution of sodium hydroxide.

  • In a separate flask, dissolve bromine (7.2 g, 2 mL, 40 mmol) in 47 mL of glacial acetic acid.

  • Cool the sodium 2-aminobenzoate solution to 15 °C and slowly add the bromine solution dropwise with continuous stirring.

  • Maintain the reaction mixture at 15 °C and continue stirring for 1 hour.

  • The product will precipitate out of the solution. Filter the solid product and wash it with benzene.

  • Dry the product in the dark.

  • For purification, the crude product containing a mixture of bromobenzoic acids (0.5 g) can be added to 10 mL of boiling water, followed by the addition of 1.3 mL of concentrated hydrochloric acid.

  • Filter the hot solution under vacuum. The insoluble material is primarily 2-amino-3,5-dibromobenzoic acid.

  • Allow the filtrate to cool. This compound will precipitate upon cooling.

  • Filter the purified product and dry.

Synthesis from 5-Bromoisatin

An alternative synthetic route starts from 5-bromoisatin.[8]

Materials:

  • 5-Bromoindoline-2,3-dione (5-bromoisatin)

  • Aqueous sodium hydroxide

  • Hydrogen peroxide (35%)

Procedure:

  • To a stirred solution of 5-bromoindoline-2,3-dione (20.0 g, 8.8 mmol) in aqueous 3N NaOH (88 mL) at 80 °C, add hydrogen peroxide (22.2 mL, 2.7 mmol, 35% in water) dropwise.

  • Continue stirring the reaction mixture at 80 °C for 1 hour.

  • Allow the reaction mixture to cool to room temperature, then cool further to 0 °C.

  • Quench the reaction by adding concentrated HCl (100 mL) to adjust the pH to 5.

  • Evaporate the volatiles under reduced pressure to obtain the crude product as a brown solid.

  • Suspend the solid in methanol (150 mL) and stir for 15 minutes.

  • Filter the mixture and evaporate the filtrate to dryness under reduced pressure to yield this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various pharmaceuticals. Its amino and carboxylic acid functional groups, along with the bromine atom, provide multiple points for chemical modification, making it a versatile scaffold for creating diverse chemical libraries.

Intermediate in the Synthesis of Dapagliflozin

This compound is a key intermediate in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[9] The synthesis involves a series of reactions where the this compound core is elaborated to form the final drug molecule.

Scaffold for Kinase Inhibitors

The anthranilic acid scaffold is present in numerous kinase inhibitors.[10][11] The amino and carboxylic acid groups can participate in hydrogen bonding interactions with the kinase active site, while the bromine atom can be utilized for cross-coupling reactions (e.g., Suzuki coupling) to introduce further structural diversity and target specific regions of the kinase. This allows for the development of potent and selective inhibitors for various kinases implicated in cancer and other diseases.

Drug_Discovery_Workflow_Kinase_Inhibitors A This compound (Starting Material) B Chemical Modification (e.g., Suzuki Coupling) A->B Versatile Scaffold C Library of Derivatives B->C Generates Diversity D High-Throughput Screening (Kinase Inhibition Assays) C->D E Lead Identification D->E Identifies Hits F Structure-Activity Relationship (SAR) & Lead Optimization E->F G Preclinical Candidate F->G Improves Potency & Selectivity H RAF/MEK/ERK Pathway F->H Targets Signaling Pathway

Drug Discovery Workflow for Kinase Inhibitors.
Precursor for Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors

This compound is used in the preparation of inhibitors targeting the Hepatitis C virus NS5B RNA-dependent RNA polymerase.[5][12] This enzyme is essential for the replication of the viral genome, making it a prime target for antiviral drug development. The benzofuran (B130515) scaffold, often synthesized from precursors like this compound, has shown significant promise in inhibiting this viral enzyme.[13][14][15]

HCV_Inhibitor_Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_moa Mechanism of Action A This compound B Synthesis of Benzofuran Core A->B C HCV NS5B Inhibitor Candidate B->C F Inhibition of Viral RNA Synthesis C->F Targets D HCV Replication Cycle E NS5B Polymerase Activity D->E Essential for E->F Inhibited by Candidate

Workflow for HCV NS5B Inhibitor Development.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used in medicinal chemistry to modify aromatic scaffolds like this compound.[16][17]

Materials:

  • This compound derivative (e.g., methyl 2-amino-5-bromobenzoate) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or microwave vial, add the this compound derivative (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (5 mol%), and the base (2.0 mmol).

  • Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this process three times.

  • Add the anhydrous, degassed solvent (5 mL) via syringe.

  • Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

This protocol provides a general guideline, and optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve high yields.

Conclusion

This compound is a foundational molecule in the field of drug discovery and development. Its versatile chemical nature allows for the synthesis of a wide range of derivatives with potential therapeutic applications, from treating metabolic diseases like diabetes to combating infectious diseases such as Hepatitis C and targeting signaling pathways in cancer. The detailed protocols and workflows presented in this guide are intended to provide researchers and scientists with the necessary information to effectively utilize this important chemical entity in their research endeavors.

References

An In-depth Technical Guide to 2-Amino-5-bromobenzoic Acid: Discovery, History, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-bromobenzoic acid, a pivotal molecule in the landscape of pharmaceutical intermediates. Delving into its historical discovery and the evolution of its synthesis, this document offers a thorough examination of its physicochemical properties and detailed experimental protocols. Furthermore, it elucidates the compound's critical role in modern drug development, with a particular focus on its application as a key building block in the synthesis of prominent therapeutics. This guide is intended to be an essential resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and pharmaceutical sciences, providing in-depth knowledge and practical methodologies.

Introduction

This compound, also known as 5-bromoanthranilic acid, is an aromatic organic compound that has garnered significant attention in the scientific community, primarily for its role as a versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its unique structural features, comprising an amino group and a carboxylic acid ortho to each other on a brominated benzene (B151609) ring, offer a rich chemical handle for a variety of transformations. This guide traces the journey of this compound from its initial discovery to its current-day applications, providing a deep dive into its chemical and physical characteristics, historical and contemporary synthesis methods, and its significant impact on drug development.

Discovery and History

The first documented preparation of this compound is attributed to the work of Wheeler and Oates, as cited in the Journal of the American Chemical Society in 1910.[1] Their pioneering work involved the direct bromination of anthranilic acid. This early synthesis laid the groundwork for future investigations into the properties and applications of this and other halogenated anthranilic acid derivatives. Initially, its utility was explored in the realm of dyes and as a reagent for the determination of various metal ions, including cobalt, copper, nickel, and zinc.[1] However, its true potential was realized much later with the advent of modern drug discovery, where it emerged as a crucial precursor for the synthesis of a new class of therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug development. The following tables summarize its key quantitative data.

Identifier Value
IUPAC Name This compound
CAS Number 5794-88-7
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
Canonical SMILES C1=CC(=C(C=C1Br)C(=O)O)N
InChI Key CUKXRHLWPSBCTI-UHFFFAOYSA-N
Physical Property Value Reference
Melting Point 213-215 °C[1]
Appearance Slight yellow to white powder
Solubility Soluble in methanol (B129727) and dimethyl sulfoxide. Very slightly soluble in water, moderately soluble in alcohol, ether, chloroform, benzene, and acetic acid.[1]
pKa 4.55 ± 0.10 (Predicted)
LogP 2.31070
Spectroscopic Data Details Reference
IR (KBr, cm⁻¹) 3497, 3383 (N-H stretch), 1675 (C=O stretch), 1616, 1587, 1548 (aromatic C=C stretch)

Experimental Protocols

Historical Synthesis: Bromination of Anthranilic Acid (Adapted from Wheeler and Oates, 1910)

This method outlines the early preparation of this compound.

Materials:

  • Anthranilic acid (20 g)

  • Glacial acetic acid

  • Bromine in acetic acid

  • Benzene

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • Dissolve 20 g of anthranilic acid in glacial acetic acid and cool the solution to below 15°C.

  • Slowly add a solution of bromine in acetic acid to the cooled solution until a persistent reddish-brown color is observed. A thick mass of white, glistening crystals, consisting of the hydrobromides of mono- and di-bromo anthranilic acids, will precipitate.

  • Filter the product, wash it with benzene, and allow it to dry.

  • To separate the mono- and di-bromo acids, boil the dried product with water containing concentrated hydrochloric acid.

  • Filter the hot solution under suction. The insoluble residue, which is 3,5-dibromoanthranilic acid, is extracted twice more with boiling water.

  • Upon cooling, the filtrate will yield a precipitate of this compound.[2]

Modern Synthesis: Nitration and Reduction of 5-Bromobenzoic Acid

This contemporary method provides an alternative route to this compound.

Materials:

  • 5-Bromobenzoic acid

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Reduced iron powder

  • Concentrated hydrochloric acid

  • Anhydrous ethanol

  • 10% Sodium hydroxide (B78521) solution

  • 20% Hydrochloric acid solution

Procedure:

  • Nitration: In a 1000 mL three-necked flask, dissolve 5-bromobenzoic acid in 65 mL of concentrated sulfuric acid by heating to 100°C. While stirring, slowly add a mixture of 100 mL of concentrated sulfuric acid and 118 mL of concentrated nitric acid, maintaining the reaction temperature between 100-120°C. After the addition is complete (approximately 50 minutes), maintain the temperature at 114°C for 4 hours. Cool the reaction mixture, filter, wash with water, and dry to obtain crude 5-bromo-2-nitrobenzoic acid.

  • Purification of Nitro Intermediate: Recrystallize the crude product from water to obtain pure 5-bromo-2-nitrobenzoic acid.

  • Reduction: In a hot solution of reduced iron powder, 15 mL of concentrated hydrochloric acid, and 60 mL of anhydrous ethanol, add a solution of the purified 5-bromo-2-nitrobenzoic acid in an ethanol-water mixture over approximately 60 minutes.

  • Work-up and Isolation: Reflux the reaction mixture for 4 hours. Adjust the pH to 9 with a 10% sodium hydroxide solution and filter while hot. Adjust the filtrate to pH 2 with a 20% hydrochloric acid solution. Allow the solution to stand for the crystallization of the product. Filter the light yellow, rod-shaped crystals of this compound.

Applications in Drug Development

This compound has emerged as a critical building block in the pharmaceutical industry. Its primary application is as a key starting material in the synthesis of Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).

Role in the Synthesis of Dapagliflozin

Dapagliflozin is an important medication used for the treatment of type 2 diabetes. The synthesis of this complex molecule often begins with this compound, which undergoes a series of transformations to construct the final drug substance. The bromo and amino functionalities on the aromatic ring provide the necessary handles for the strategic introduction of other molecular fragments.

G A This compound B Multi-step Conversion (e.g., Diazotization, Sandmeyer reaction) A->B Chemical Transformation C 5-bromo-2-chlorobenzoic acid B->C D Coupling with C-aryl glucoside precursor C->D E Dapagliflozin D->E

Figure 1. Simplified workflow for the synthesis of Dapagliflozin from this compound.
Signaling Pathway of Dapagliflozin

Dapagliflozin exerts its therapeutic effect by inhibiting the SGLT2 protein, which is primarily located in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By inhibiting this transporter, Dapagliflozin prevents glucose reabsorption, leading to its excretion in the urine. This mechanism effectively lowers blood glucose levels in patients with type 2 diabetes.

G cluster_0 Proximal Tubule Cell cluster_1 Urine SGLT2 SGLT2 Transporter Glucose_Blood Glucose (in blood) SGLT2->Glucose_Blood Glucose_Urine Increased Glucose Excretion Glucose_Lumen Glucose (in filtrate) Glucose_Lumen->SGLT2 Reabsorption Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibition

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-bromobenzoic Acid from o-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-amino-5-bromobenzoic acid, a key intermediate in the pharmaceutical industry, starting from o-aminobenzoic acid (anthranilic acid). Two common bromination methods are presented: direct bromination with molecular bromine in glacial acetic acid and a milder approach using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF). This guide includes a comparative analysis of these methods, detailed experimental procedures, and characterization data to assist researchers in selecting the optimal synthetic route for their specific needs.

Introduction

This compound is a crucial building block in the synthesis of a wide range of pharmacologically active molecules. The introduction of a bromine atom onto the aromatic ring of o-aminobenzoic acid provides a versatile handle for further functionalization through various cross-coupling reactions, making it an important synthon in drug discovery and development. The regioselective bromination of o-aminobenzoic acid is paramount to ensure the desired isomer for subsequent synthetic steps. The electron-donating amino group and the electron-withdrawing carboxylic acid group direct electrophilic substitution to specific positions on the benzene (B151609) ring. This application note details two effective methods for the synthesis of the 5-bromo isomer.

Comparative Analysis of Synthetic Routes

The choice of brominating agent and reaction conditions can significantly impact the yield, purity, and safety of the synthesis. Below is a summary of the two presented methods for the synthesis of this compound from o-aminobenzoic acid.

ParameterMethod 1: Bromine in Acetic AcidMethod 2: N-Bromosuccinimide (NBS) in DMF
Brominating Agent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent Glacial Acetic AcidN,N-Dimethylformamide (DMF)
Reported Yield Variable, with potential for di-brominationHigh (quantitative yield reported for a similar substrate)[1]
Selectivity Good, but can produce di-bromo byproductGenerally high for mono-bromination of activated rings[2]
Reaction Conditions Low temperature (typically below 15 °C)Room temperature[1]
Safety Considerations Use of corrosive and toxic liquid bromineNBS is a solid and generally safer to handle than Br₂
Purification Recrystallization from boiling water to separate from the di-bromo isomer[3]Extraction and concentration, followed by recrystallization if needed

Experimental Protocols

Method 1: Synthesis of this compound using Bromine in Glacial Acetic Acid

This protocol is adapted from established procedures for the bromination of anthranilic acid.[3][4]

Materials:

  • o-Aminobenzoic acid (Anthranilic acid)

  • Glacial Acetic Acid

  • Bromine

  • Concentrated Hydrochloric Acid

  • Benzene (for washing, handle with extreme care in a fume hood)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Beakers

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 20 g of o-aminobenzoic acid in 250 mL of glacial acetic acid.

  • Cool the solution to below 15 °C using an ice bath, with continuous stirring.

  • In a dropping funnel, prepare a solution of 9.5 mL of bromine in 50 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the cooled o-aminobenzoic acid solution. The reddish-brown color of bromine should persist upon completion of the addition. A thick mass of white crystals, the hydrobromides of the mono- and di-bromoanthranilic acids, will form.

  • After the addition is complete, continue stirring for 1 hour at the same temperature.

  • Filter the precipitate using a Büchner funnel and wash the crystals with benzene.

  • Dry the collected crystals. The crude product will be a mixture of this compound and 2-amino-3,5-dibromobenzoic acid.

  • To purify the product, transfer the crude solid to a beaker and add 500 mL of water containing 25 mL of concentrated hydrochloric acid.

  • Heat the mixture to boiling and filter it while hot under suction. The insoluble material is the di-bromo byproduct.

  • The filtrate contains the desired this compound. Allow the filtrate to cool to room temperature, which will cause the product to precipitate.

  • Collect the precipitated this compound by filtration, wash with a small amount of cold water, and dry.

Method 2: Synthesis of this compound using N-Bromosuccinimide (NBS) in DMF

This protocol is adapted from the synthesis of a structurally similar compound, 2-amino-5-bromo-3-methylbenzoic acid, and general procedures for the bromination of activated aromatic rings with NBS.[1][2]

Materials:

  • o-Aminobenzoic acid (Anthranilic acid)

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Deionized Water

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Beakers

Procedure:

  • In a round-bottom flask, dissolve o-aminobenzoic acid (1 equivalent) in DMF.

  • Add N-bromosuccinimide (1.05 equivalents) to the solution in portions at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • If necessary, the crude this compound can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Characterization of this compound

The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity.

PropertyValue
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
Appearance White to pale yellow crystalline solid[5]
Melting Point 218-219 °C[5]
Solubility Insoluble in water; soluble in alcohols, ethers, chloroform, benzene, and acetic acid[5]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1670-1710 cm⁻¹), and C-Br stretch (in the fingerprint region).[3]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for bromine.

Visualizations

Synthesis_Workflow cluster_method1 Method 1: Bromine in Acetic Acid cluster_method2 Method 2: NBS in DMF start1 o-Aminobenzoic Acid step1_1 Dissolve in Glacial Acetic Acid start1->step1_1 step1_2 Cool to <15 °C step1_1->step1_2 step1_3 Add Br2 in Acetic Acid step1_2->step1_3 step1_4 Filter Crude Product step1_3->step1_4 step1_5 Purify by Recrystallization step1_4->step1_5 end1 This compound step1_5->end1 start2 o-Aminobenzoic Acid step2_1 Dissolve in DMF start2->step2_1 step2_2 Add NBS step2_1->step2_2 step2_3 Reaction at RT step2_2->step2_3 step2_4 Work-up (Extraction) step2_3->step2_4 step2_5 Purify by Recrystallization (optional) step2_4->step2_5 end2 This compound step2_5->end2

Caption: Experimental workflows for the synthesis of this compound.

Reaction_Pathway reactant o-Aminobenzoic Acid reagent1 Br2 / Acetic Acid reactant->reagent1 reagent2 NBS / DMF reactant->reagent2 product This compound reagent1->product reagent2->product

Caption: Reaction pathways for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of 2-Amino-5-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromobenzoic acid is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, including Dapagliflozin, a medication used in the management of diabetes.[1] Its structure, featuring both an amine and a carboxylic acid group on a brominated benzene (B151609) ring, makes it a versatile building block for creating complex molecular architectures. This document provides detailed protocols and reaction mechanisms for the synthesis of this compound, tailored for professionals in research and drug development. The methods described herein are based on established chemical literature and provide a foundation for laboratory-scale synthesis.

Reaction Mechanisms and Synthesis Pathways

The synthesis of this compound can be achieved through several synthetic routes. The most common and practical methods include the direct bromination of anthranilic acid and the oxidative cleavage of 5-bromoindoline-2,3-dione (5-bromoisatin).

Electrophilic Aromatic Substitution: Direct Bromination of Anthranilic Acid

A prevalent method for synthesizing this compound is the direct bromination of anthranilic acid (2-aminobenzoic acid).[2][3][4] In this electrophilic aromatic substitution reaction, the amino group, being a strong activating group, directs the incoming electrophile (bromine) to the ortho and para positions. Due to steric hindrance from the adjacent carboxylic acid group, the bromine is predominantly directed to the para position (position 5). The reaction is typically carried out in glacial acetic acid.[2][3][4] It is important to control the reaction temperature to minimize the formation of the di-substituted by-product, 2-amino-3,5-dibromobenzoic acid.[5]

Bromination_Mechanism cluster_intermediate Intermediate Anthranilic_Acid Anthranilic Acid Sigma_Complex Sigma Complex (Arenium Ion) Anthranilic_Acid->Sigma_Complex Electrophilic Attack Br2 Br-Br Br2->Sigma_Complex Product This compound Sigma_Complex->Product Deprotonation HBr HBr Sigma_Complex->HBr

Caption: Electrophilic bromination of anthranilic acid.

Oxidative Cleavage of 5-Bromoindoline-2,3-dione

An alternative high-yield synthesis involves the oxidative cleavage of 5-bromoindoline-2,3-dione (5-bromoisatin).[2] This method utilizes hydrogen peroxide in a basic solution (sodium hydroxide) to open the five-membered ring of the isatin (B1672199) derivative, yielding the desired product. This pathway is notable for its high reported yield of 96%.[2][6]

Oxidative_Cleavage_Mechanism cluster_intermediate Intermediate cluster_product Product 5-Bromoisatin 5-Bromoindoline-2,3-dione Intermediate_1 Ring-Opened Intermediate 5-Bromoisatin->Intermediate_1 Nucleophilic Attack & Ring Opening Reagents NaOH, H₂O₂ Reagents->Intermediate_1 Product This compound Intermediate_1->Product Oxidative Workup

Caption: Synthesis from 5-bromoindoline-2,3-dione.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Direct Bromination of Anthranilic Acid

Materials:

  • Anthranilic acid

  • Glacial acetic acid

  • Bromine

  • Benzene (for washing, use with appropriate safety precautions)

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • Dissolve anthranilic acid (e.g., 20 g) in glacial acetic acid in a suitable reaction vessel.[4]

  • Cool the solution to below 15°C using an ice bath.[4]

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with constant stirring. Continue the addition until a persistent reddish-brown color of bromine is observed.[4] A thick mass of white crystals, the hydrobromides of the mono- and di-bromo anthranilic acids, will form.[4]

  • Filter the resulting precipitate and wash it with benzene.[4]

  • To separate the mono- and di-brominated products, boil the crude product with water containing concentrated hydrochloric acid and filter the hot solution under suction.[2][3][4]

  • The insoluble material is primarily 2-amino-3,5-dibromobenzoic acid.[2][3]

  • Allow the filtrate to cool. The this compound will precipitate out.[2][3][4]

  • Collect the crystals by filtration, wash with cold water, and dry.

Protocol 2: Synthesis from 5-Bromoindoline-2,3-dione

Materials:

Procedure:

  • To a stirred solution of 5-bromoindoline-2,3-dione (e.g., 20.0 g) in 3N aqueous NaOH (88 mL), heat the mixture to 80°C.[2]

  • Add 35% hydrogen peroxide (22.2 mL) dropwise to the solution while maintaining the temperature at 80°C.[2]

  • Stir the reaction mixture at 80°C for 1 hour.[2]

  • Allow the mixture to cool to room temperature, and then further cool to 0°C in an ice bath.[2]

  • Quench the reaction by the addition of concentrated HCl (100 mL) and adjust the pH to 5.[2]

  • Evaporate the volatiles under reduced pressure to obtain the crude product as a brown solid.[2]

  • Suspend the solid in methanol (150 mL) and stir for 15 minutes.[2]

  • Filter the mixture, and evaporate the filtrate to dryness under reduced pressure to yield this compound as a brown solid.[2]

Data Presentation

The following table summarizes the quantitative data for the described synthesis methods.

Synthesis MethodStarting MaterialReagentsSolventReaction TimeTemperatureYieldReference
Direct BrominationAnthranilic acidBromineGlacial Acetic Acid1 hour15°C-[2][3]
Oxidative Cleavage of 5-Bromoindoline-2,3-dione5-Bromoindoline-2,3-dioneSodium hydroxide, Hydrogen peroxideWater1 hour80°C96%[2]
Hydrolysis of Precursor(Structure 9 in source)Hydrochloric acid1,4-Dioxane/Water4 hours110°C91.7%[7]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Experimental_Workflow Start Start Reaction Chemical Reaction (Synthesis Protocol) Start->Reaction Workup Reaction Workup (Quenching, pH adjustment) Reaction->Workup Isolation Product Isolation (Filtration, Evaporation) Workup->Isolation Purification Purification (Recrystallization, Chromatography) Isolation->Purification Analysis Product Analysis (TLC, LCMS, NMR) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound is a well-established process with multiple effective routes. The choice of method may depend on the availability of starting materials, desired yield, and the scale of the reaction. For high-yield synthesis, the oxidative cleavage of 5-bromoindoline-2,3-dione is a highly recommended protocol. The direct bromination of anthranilic acid, while straightforward, requires careful control of reaction conditions to ensure selectivity and minimize by-product formation. The protocols and data presented in these notes serve as a comprehensive guide for the successful synthesis of this important pharmaceutical intermediate.

References

Laboratory Preparation of 2-Amino-5-bromobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 2-Amino-5-bromobenzoic acid, a key intermediate in the development of various pharmaceuticals and bioactive molecules. The primary method described is the electrophilic bromination of 2-aminobenzoic acid (anthranilic acid). This application note includes a comprehensive experimental procedure, safety precautions, characterization data, and a graphical representation of the synthesis workflow.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, featuring amino, carboxylic acid, and bromo functional groups, allows for diverse chemical modifications, making it an important precursor for the synthesis of heterocyclic compounds, dyes, and pharmaceutical agents. The protocol outlined below details a reliable method for its preparation in a laboratory setting.

Reaction Scheme

The synthesis proceeds via the direct bromination of anthranilic acid in glacial acetic acid. The amino group is a strongly activating ortho-, para-director. To achieve mono-bromination at the para position (position 5), the reaction conditions must be carefully controlled. A common side-product is 2-amino-3,5-dibromobenzoic acid.

Reaction Scheme of 2-aminobenzoic acid to this compound

Experimental Protocol

Materials and Equipment:

  • 2-Aminobenzoic acid (Anthranilic acid)

  • Bromine

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid

  • Benzene (B151609) (or a suitable alternative solvent for washing)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Buchner funnel and flask for vacuum filtration

  • Beakers and other standard laboratory glassware

  • pH indicator paper

Procedure:

  • Preparation of the Starting Material Solution: In a round-bottom flask, dissolve 6.4 g (40 mmol) of sodium 2-aminobenzoate (B8764639) in 32 mL of glacial acetic acid. Note: If starting with 2-aminobenzoic acid, it can be converted to the sodium salt in situ or used directly, though the referenced protocol uses the sodium salt.

  • Preparation of the Brominating Agent: In a separate beaker, carefully prepare a solution of 7.2 g (2.0 mL, 40 mmol) of bromine in 47 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Cool the solution of sodium 2-aminobenzoate to 15°C using an ice bath. While stirring vigorously, add the bromine solution dropwise from a dropping funnel over a period of approximately 30 minutes, ensuring the temperature is maintained at 15°C.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 15°C for 1 hour. A precipitate will form during the reaction.

  • Isolation of the Crude Product: Filter the reaction mixture using a Buchner funnel. Wash the collected solid with a small amount of benzene (or a suitable alternative) to remove unreacted bromine and other impurities. Dry the crude product in the dark.[1] The crude product is a mixture of this compound and 2-amino-3,5-dibromobenzoic acid.

Purification:

  • Separation of Mono- and Di-brominated Products: Transfer 0.5 g of the crude product mixture to a beaker containing 10 mL of boiling water.

  • Add 1.3 mL of concentrated hydrochloric acid to the boiling suspension.

  • Perform a hot filtration under vacuum. The insoluble material is the 2-amino-3,5-dibromobenzoic acid byproduct.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath. This compound will precipitate.[1]

  • Final Product Isolation: Collect the precipitated crystals by vacuum filtration, wash with a small amount of cold water, and dry to obtain the pure this compound.

Data Presentation

Table 1: Reagent Quantities and Properties

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)Volume (mL)
Sodium 2-aminobenzoate159.126.440-
Bromine159.817.2402.0
Glacial Acetic Acid60.05--79

Table 2: Characterization of this compound

PropertyValue
Molecular FormulaC₇H₆BrNO₂
Molar Mass216.03 g/mol
AppearanceWhite to pale yellow crystalline solid[2]
Melting Point218-219 °C[2]
SolubilityInsoluble in water; soluble in alcohols, ethers, chloroform, benzene, and acetic acid.[2]

Table 3: Spectroscopic Data for this compound

TechniqueData
IR (Nujol, cm⁻¹) 3497, 3383 (N-H stretching), 1675 (C=O stretching), 1616, 1587, 1548, 1423, 1377, 1316, 1292, 1239, 1160, 1127, 812, 748, 691[1]
¹H NMR (DMSO-d₆, ppm) δ ~7.8 (d, 1H, H-6), ~7.4 (dd, 1H, H-4), ~6.8 (d, 1H, H-3), broad singlet (NH₂)
LC-MS (ESI) m/z 216.0 [(M+H)⁺][1]

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Bromine: Bromine is highly toxic, corrosive, and can cause severe burns. Avoid inhalation of vapors and contact with skin and eyes. Have a solution of sodium thiosulfate (B1220275) ready to neutralize any spills.

  • Glacial Acetic Acid: Corrosive and causes burns. Avoid inhalation of vapors.

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Diagrams

Synthesis_Workflow Workflow for the Synthesis of this compound start Start: Prepare Reagents dissolve Dissolve Sodium 2-aminobenzoate in Glacial Acetic Acid start->dissolve prepare_br2 Prepare Bromine Solution in Glacial Acetic Acid start->prepare_br2 reaction Bromination Reaction (15°C, 1 hr) dissolve->reaction prepare_br2->reaction filtration1 Crude Product Isolation (Vacuum Filtration) reaction->filtration1 purification_start Purification: Dissolve Crude Product in Boiling Water + HCl filtration1->purification_start filtration2 Hot Filtration (Remove Dibromo-byproduct) purification_start->filtration2 crystallization Crystallization (Cooling of Filtrate) filtration2->crystallization filtration3 Final Product Isolation (Vacuum Filtration) crystallization->filtration3 drying Drying of Final Product filtration3->drying characterization Characterization (MP, IR, NMR, LC-MS) drying->characterization end End Product: This compound characterization->end

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for the Purification of 2-Amino-5-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2-Amino-5-bromobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals. The following sections outline common purification techniques, including recrystallization and column chromatography, supported by quantitative data and step-by-step methodologies.

Overview of Purification Strategies

This compound is a crystalline solid that is sparingly soluble in water but shows good solubility in organic solvents like alcohols, ethers, and dimethyl sulfoxide.[1][2] Purification is crucial to remove unreacted starting materials, by-products, and other impurities. The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity and scale of the operation. The most common techniques are recrystallization and column chromatography.

Quantitative Data Summary

The following table summarizes the typical purity and yield data associated with different purification methods for this compound.

Purification MethodInitial PurityFinal PurityTypical YieldAnalytical MethodReference
Recrystallization (Water/HCl)CrudeLight yellow rod-shaped crystalsNot specifiedThin-Layer Chromatography[1]
Methanol Suspension/WashCrude (brown solid)Brown solid96%LCMS
Commercial ProductNot Applicable≥97%Not ApplicableAssay
Commercial ProductNot Applicable≥97.5%Not ApplicableHPLC, Titration
Commercial Product>98.0%>98.0%Not ApplicableHPLC

Experimental Workflows and Logical Relationships

A general workflow for the purification of this compound is depicted below. The process typically starts with the crude product obtained from synthesis, followed by a chosen purification technique and subsequent analysis to confirm purity.

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Dissolution & Precipitation ColumnChromatography Column Chromatography Crude->ColumnChromatography Adsorption & Elution Analysis Purity Analysis (TLC, HPLC, MP) Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: General workflow for the purification of this compound.

Experimental Protocols

Purification by Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in their solubility in a specific solvent or solvent mixture at different temperatures.

Protocol 1: Recrystallization from Acidified Water

This method is particularly useful for purifying the crude product directly from a synthesis mixture where the compound is precipitated by adjusting the pH.[1]

Materials:

  • Crude this compound

  • Deionized water

  • 10% Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Heating mantle or hot plate with magnetic stirrer

  • Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a suitable Erlenmeyer flask, suspend the crude this compound in water. Heat the mixture to boiling with stirring.

  • pH Adjustment for Dissolution: If the crude material is from a basic reaction mixture, adjust the pH to approximately 9 with a 10% sodium hydroxide solution to ensure the compound is in its soluble salt form. Filter the hot solution to remove any insoluble impurities.

  • Precipitation: While stirring the hot filtrate, slowly add 10% hydrochloric acid until the pH reaches 2. This compound will precipitate out of the solution as it becomes acidic.

  • Crystallization: Allow the mixture to cool slowly to room temperature to promote the formation of well-defined crystals. For maximum recovery, further cool the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold deionized water to remove any residual acid and soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Recrystallization from a Mixed Solvent System (Adapted)

This protocol is adapted from a procedure for a structurally similar compound and can be optimized for this compound. This is suitable for removing less polar or more soluble impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (B1210297)

  • Hexanes

  • Heating mantle or hot plate with magnetic stirrer

  • Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethyl acetate with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: To the hot, clear solution, slowly add hexanes dropwise with continuous stirring until the solution becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature. The crystals of the purified compound should form. For complete crystallization, place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold hexanes.

  • Drying: Dry the purified product in a vacuum oven.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. This method is ideal for separating compounds with close polarities.

Protocol: Silica (B1680970) Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Eluent: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The exact ratio should be determined by thin-layer chromatography (TLC) analysis.

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Eluent Selection: Determine an appropriate eluent system using TLC. The ideal eluent system should provide a retention factor (Rf) of 0.2-0.3 for this compound. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample solution onto the top of the silica gel column.

  • Elution:

    • Add the eluent to the column and start collecting fractions.

    • Maintain a constant flow rate.

    • If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent to separate compounds with a wide range of polarities.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities. A single spot for the product indicates a high degree of purity. An example developing agent is a 1:1 mixture of ethanol (B145695) and water on an alumina (B75360) plate, where this compound has an Rf value of approximately 0.61.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.

  • Melting Point: A sharp melting point range close to the literature value (218-219 °C) is indicative of high purity.[1]

  • Spectroscopic Methods (NMR, IR): To confirm the chemical structure and identify any residual impurities.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify this compound to the high standards required for its various applications.

References

Application Notes and Protocols: 2-Amino-5-bromobenzoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromobenzoic acid is a versatile aromatic building block crucial in the synthesis of a variety of pharmaceutically active compounds. Its unique substitution pattern, featuring an amine, a carboxylic acid, and a bromine atom, allows for diverse chemical modifications, making it a valuable intermediate in drug discovery and development. These application notes provide detailed protocols for the use of this compound in the synthesis of key pharmaceutical scaffolds, including quinazolinones and as a precursor for the antidiabetic drug Dapagliflozin. Additionally, the role of quinazolinone derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway is discussed.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound serves as a key starting material for the synthesis of 6-bromoquinazolin-4(3H)-one, a versatile intermediate for further elaboration.

Experimental Protocol: Synthesis of 6-bromoquinazolin-4(3H)-one

This protocol details the direct cyclization of this compound with formamide (B127407) to yield 6-bromoquinazolin-4(3H)-one.[1]

Materials:

Procedure:

  • In a round-bottom flask, combine this compound (2.16 g, 10 mmol) and formamide (1.80 g, 40 mmol).

  • Heat the mixture with stirring at 130°C for 4 hours.

  • After 4 hours, add 30 mL of water to the reaction mixture.

  • Cool the mixture to 60°C and add an additional 20 mL of water.

  • Continue stirring for 30 minutes, during which a precipitate will form.

  • Isolate the precipitated product by vacuum filtration.

  • Wash the crude product with anhydrous ethanol to afford the purified 6-bromoquinazolin-4(3H)-one.[1]

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound (2.16 g, 10 mmol)[1]
Product6-bromoquinazolin-4(3H)-one[1]
Yield91%[1]
AppearanceWhite solid[1]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation cluster_3 Product A Mix this compound and Formamide B Heat at 130°C for 4 hours A->B C Add Water B->C D Cool to 60°C and add more Water C->D E Stir for 30 minutes D->E F Vacuum Filtration E->F G Wash with Anhydrous Ethanol F->G H 6-bromoquinazolin-4(3H)-one G->H

Workflow for the synthesis of 6-bromoquinazolin-4(3H)-one.
Further Derivatization

The resulting 6-bromoquinazolin-4(3H)-one can be further functionalized. For instance, it can be reacted with various alkyl halides or substituted benzyl (B1604629) bromides to introduce substituents at the N3 position, leading to a diverse library of quinazolinone derivatives.[2]

Representative Synthesis of Dapagliflozin

Dapagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. While various synthetic routes exist, this compound can be considered a precursor to a key starting material, 5-bromo-2-chlorobenzoic acid. The following represents a plausible multi-step synthesis based on available literature.

Proposed Synthetic Pathway

The synthesis of Dapagliflozin from this compound would first involve the conversion of the amino group to a chloro group via a Sandmeyer-type reaction to yield 5-bromo-2-chlorobenzoic acid. This intermediate is a known starting material for the synthesis of Dapagliflozin. The subsequent steps involve a Friedel-Crafts acylation, condensation with a protected gluconolactone, and subsequent reduction and deprotection steps.

Logical Relationship of Synthetic Steps:

G A This compound B Diazotization and Sandmeyer Reaction A->B C 5-Bromo-2-chlorobenzoic acid B->C D Friedel-Crafts Acylation with 4-ethoxybenzyl derivative C->D E Acylated Intermediate D->E F Condensation with protected D-glucono-1,5-lactone E->F G Glycosylated Intermediate F->G H Reduction and Deprotection G->H I Dapagliflozin H->I

Proposed synthetic pathway to Dapagliflozin.
Experimental Protocol: Representative Step (Friedel-Crafts Acylation)

The following is a representative protocol for the Friedel-Crafts acylation of phenoxyethane with 2-chloro-5-bromobenzoyl chloride (which is derived from 5-bromo-2-chlorobenzoic acid).

Materials:

  • 2-Chloro-5-bromobenzoyl chloride

  • Phenoxyethane

  • Zinc chloride

  • Dichloromethane (B109758)

  • 2M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Ethanol

Procedure:

  • In a glass flask equipped with a stirrer and thermometer, add dichloromethane (200 mL), zinc chloride (21.8g, 0.16 mol), and phenoxyethane (18.3g, 0.15 mol).

  • Stir the mixture for 15 minutes and then cool to 0-5°C using an ice bath.

  • Slowly add a dichloromethane solution of 2-chloro-5-bromobenzoyl chloride (38.1g, 0.15 mol).

  • Allow the reaction to proceed at room temperature for 2 hours.

  • After the reaction is complete, add 2M hydrochloric acid to the reaction mixture.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product as a yellow oil.

  • Recrystallize the crude product from ethanol to yield 5-bromo-2-chloro-2'-ethoxybenzophenone.

Quantitative Data for Representative Acylation:

ParameterValue
Starting Material2-Chloro-5-bromobenzoyl chloride (38.1g, 0.15 mol)
Product5-bromo-2-chloro-2'-ethoxybenzophenone
Yield78%
Melting Point68.8-70°C

Application in Signaling Pathway Inhibition: Quinazolinones as EGFR Inhibitors

Certain quinazolinone derivatives synthesized from this compound have been investigated for their potential as anticancer agents. One of the key mechanisms of action for some of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3] Overactivation of the EGFR pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.

EGFR Signaling Pathway and Inhibition:

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Inhibitor Quinazolinone Derivative Inhibitor->EGFR Inhibits

Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

Other Potential Applications

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. The protocols and data presented herein demonstrate its utility in constructing complex and biologically active molecules such as quinazolinones and as a precursor in the synthesis of Dapagliflozin. The ability of its derivatives to modulate key signaling pathways, such as the EGFR pathway, underscores its importance in modern drug discovery efforts. Further exploration of this intermediate is likely to yield novel therapeutic agents for a range of diseases.

References

Applications of 2-Amino-5-bromobenzoic Acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromobenzoic acid is a versatile building block in organic synthesis, prized for its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid, along with a bromine atom that is amenable to a wide array of cross-coupling reactions. This combination of reactive sites makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Application Notes

Synthesis of Bioactive Quinazolinones

This compound is a cornerstone in the synthesis of quinazolinone derivatives, a class of compounds renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The amino and carboxylic acid functionalities readily participate in condensation reactions to form the core quinazolinone scaffold. The bromine atom at the 6-position serves as a synthetic handle for further molecular elaboration through palladium-catalyzed cross-coupling reactions, enabling the generation of diverse libraries of potentially therapeutic agents.[3]

A common strategy involves the initial formation of a 6-bromoquinazolinone core, which can then be functionalized. For example, reaction with formamide (B127407) provides 6-bromoquinazolin-4(3H)-one, a key intermediate for further derivatization at the N3 position.[4] Alternatively, a one-pot, three-component reaction with an orthoformate and a primary amine allows for the direct synthesis of N3-substituted quinazolinones.[4]

Key Intermediate in the Synthesis of Dapagliflozin

This compound is a critical starting material in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[5][6] Although the complete industrial synthesis pathway starting directly from this compound is often proprietary, the initial steps involve the transformation of the amino and carboxylic acid groups. A key transformation is the conversion of this compound to 5-bromo-2-chlorobenzoic acid, which then serves as a crucial fragment for the subsequent C-glycosylation reaction, a pivotal step in the construction of the Dapagliflozin molecule.[7][8]

Precursor for Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. This is a powerful method for introducing alkynyl moieties, which are themselves versatile functional groups for further transformations.[9]

  • Ullmann Condensation: This copper-catalyzed reaction allows for the formation of C-N, C-O, and C-S bonds. It provides a valuable route for the arylation of amines, alcohols, and thiols with the this compound core.[10][11]

These cross-coupling strategies significantly expand the synthetic utility of this compound, allowing for the creation of complex molecular architectures from a readily available starting material.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving this compound.

Table 1: Synthesis of Quinazolinone Derivatives

ProductReagentsSolventConditionsYield (%)Reference
6-Bromoquinazolin-4(3H)-oneFormamideNeat130 °C, 4 h91[4]
3-Benzyl-6-bromoquinazolin-4(3H)-oneTriethyl orthoformate, Phenylmethanamine, Iodine (cat.)Anhydrous Ethanol (B145695)Reflux, 6 hNot specified[4]
6-Bromo-3-(2-morpholino-2-oxoethyl)quinazolin-4(3H)-one6-Bromoquinazolin-4(3H)-one, NaH, 2-chloro-1-morpholinoethan-1-oneAnhydrous DMFRoom temperature, overnight69[4]
6-Bromo-2-methyl-3-phenyl-(3H)-quinazolin-4-one5-Bromoanthranilic acid, Acetic anhydride, then AnilineGlacial Acetic AcidReflux, 5-6 hNot specified[2]
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one5-Bromoanthranilic acid, Phenyl isothiocyanate, Triethylamine (B128534)Absolute EthanolReflux, 20 h83.2[1]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromoquinazolin-4(3H)-one[4]

Materials:

  • This compound (2.16 g, 10 mmol)

  • Formamide (1.80 g, 40 mmol)

  • Water

Procedure:

  • A mixture of this compound (2.16 g, 10 mmol) and formamide (1.80 g, 40 mmol) is stirred at 130 °C for 4 hours.

  • After 4 hours, 30 mL of water is added to the reaction mixture.

  • The mixture is cooled to 60 °C, and an additional 20 mL of water is added.

  • After stirring for an additional 30 minutes, the precipitated product is isolated by vacuum filtration.

  • The crude product is washed with anhydrous ethanol to afford 6-bromoquinazolin-4(3H)-one. Yield: 91%

Protocol 2: Synthesis of 3-Benzyl-6-bromoquinazolin-4(3H)-one[4]

Materials:

  • This compound (4.32 g, 20 mmol)

  • Triethyl orthoformate (3.86 g, 26 mmol)

  • Phenylmethanamine (2.79 g, 26 mmol)

  • Iodine (0.05 g, 0.2 mmol)

  • Anhydrous ethanol (60 mL)

  • Ethyl acetate (B1210297) (100 mL)

Procedure:

  • Under an argon atmosphere, a mixture of this compound (4.32 g, 20 mmol), triethyl orthoformate (3.86 g, 26 mmol), phenylmethanamine (2.79 g, 26 mmol), and iodine (0.05 g, 0.2 mmol) in anhydrous ethanol (60 mL) is refluxed for 6 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is concentrated under vacuum.

  • The residue is dissolved in ethyl acetate (100 mL) for further purification if necessary.

Protocol 3: Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one[1]

Materials:

  • 5-Bromoanthranilic acid (2.16 g, 10 mmol)

  • Phenyl isothiocyanate (1.8 mL, 15 mmol)

  • Triethylamine (2 mL)

  • Absolute ethanol (30 mL)

Procedure:

  • A mixture of 5-bromoanthranilic acid (2.16 g, 10 mmol), phenyl isothiocyanate (1.8 mL, 15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) is refluxed at 65 °C for 20 hours.

  • The completion of the reaction is monitored by TLC.

  • The reaction mixture is filtered, and the obtained residue is recrystallized from ethanol to give the final product. Yield: 83.2%

Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Synthetic Pathways cluster_products Product Classes A This compound B Quinazolinone Synthesis A->B Condensation C Dapagliflozin Intermediate Synthesis A->C Multi-step Transformation D Palladium-Catalyzed Cross-Coupling A->D Coupling Reactions E Bioactive Quinazolinones B->E F Pharmaceuticals (e.g., Dapagliflozin) C->F G Functionalized Aromatics D->G

Caption: Synthetic utility of this compound.

quinazolinone_synthesis cluster_reagents Reagents start This compound reagent1 Formamide reagent2 Triethyl Orthoformate + Primary Amine intermediate1 6-Bromoquinazolin-4(3H)-one start->intermediate1 Heat product1 N3-Substituted 6-Bromoquinazolin-4(3H)-one start->product1 One-pot Reaction intermediate1->product1 Base + R-X reagent3 Alkylating/Acylating Agent

Caption: Routes to 6-bromoquinazolinones.

pd_coupling cluster_reactions Palladium-Catalyzed Reactions cluster_copper_reaction Copper-Catalyzed Reaction start This compound (Ar-Br) sonogashira Sonogashira Coupling + Terminal Alkyne start->sonogashira Pd Catalyst, Cu(I) co-catalyst, Base ullmann Ullmann Condensation + Amine/Alcohol/Thiol start->ullmann Cu Catalyst, Base product_s Alkynyl-substituted Product sonogashira->product_s product_u Arylated Product ullmann->product_u

Caption: Cross-coupling reactions.

References

The Role of 2-Amino-5-bromobenzoic Acid in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 2-amino-5-bromobenzoic acid as a key starting material for the synthesis of novel anti-inflammatory agents. The following sections outline the synthetic strategies, experimental procedures, biological activities, and mechanistic insights into a series of compounds derived from this versatile chemical scaffold.

Introduction

This compound, a derivative of anthranilic acid, serves as a valuable building block in medicinal chemistry for the development of various therapeutic agents. Its unique structural features, including an amino group, a carboxylic acid, and a bromine atom, offer multiple reaction sites for chemical modification and the synthesis of diverse heterocyclic compounds with significant pharmacological potential. This document focuses on its application in the synthesis of N-substituted anthranilic acid derivatives and related heterocyclic systems, which have demonstrated promising anti-inflammatory properties. The primary mechanism of action for many of these derivatives involves the inhibition of the cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Synthesis of Anti-inflammatory Agents from this compound

A notable synthetic pathway involves the multi-step conversion of 5-bromoanthranilic acid into complex heterocyclic derivatives, such as pyrazolinyl-substituted oxadiazoles (B1248032) and thiadiazoles. These compounds have shown significant in vivo anti-inflammatory activity.[1][2] The general synthetic scheme, as described by Amir et al. (2007), provides a framework for generating a library of potential anti-inflammatory drug candidates.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-N-substituted anthranilic acid derivatives [1][2]

This protocol details the synthesis of a series of 5-bromo-N-[2'-amino(1"-acetyl-5"-substitutedaryl-2"-pyrazolin-3"-yl)-1',3',4'-oxadiazol-5'-ylmethyl]anthranilic acids and their thiadiazole analogs.

Step 1: Synthesis of 5-bromoanthranilic acid (i) This starting material can be synthesized from anthranilic acid via bromination.

Step 2: Synthesis of 5-bromo-N-(ethylanthranilate) (ii) A mixture of 5-bromoanthranilic acid and ethyl chloroacetate (B1199739) is refluxed to yield the corresponding N-substituted ester.

Step 3: Synthesis of 5-Bromo-N-(semicarbazido carbonyl methyl) anthranilic acid (iii) Compound (ii) is reacted with semicarbazide (B1199961) hydrochloride.

Step 4: Synthesis of 5-Bromo-N-(2'-amino-1',3',4'-oxadiazol-5'-ylmethyl) anthranilic acid (iv) Dehydration of compound (iii) using sulfuric acid affords the oxadiazole ring.

Step 5: Synthesis of 5-Bromo-N-(2'-aminoacetyl-1',3',4'-oxadiazol-5'-ylmethyl) anthranilic acid (v) Compound (iv) is reacted with acetyl chloride.

Step 6: Synthesis of 5-bromo-2-{[5-{[(2E)-3-(2-substitutedphenyl)prop-2-enoyl]amino}-1,3,4,-oxadiazol-2-yl) methyl]amino}benzoic acid (compounds 1-4) A solution of compound (v) (0.01 mol) in 60.0 ml of ethanol (B145695) is refluxed with various substituted aromatic aldehydes (0.01 mol) in the presence of 2.0% sodium hydroxide (B78521) for 10 hours. The reaction progress is monitored by TLC. After completion, the solvent is distilled off, and the residue is poured into ice-water, filtered, dried under vacuum, and recrystallized from ethanol-water.[2]

Step 7: Synthesis of 5-bromo-N–[2'-amino[1"-acetyl-5"-(substitutedaryl-2'-pyrazolin-3"-yl]-1'3'4'-oxadiazol-5'-ylmethyl) anthranilic acid (compounds 5-8) A solution of the corresponding chalcone (B49325) derivative (from Step 6) (0.002 mol) in absolute alcohol is treated with 99% hydrazine (B178648) hydrate (B1144303) (0.004 mol) dropwise with constant stirring in the presence of a few drops of glacial acetic acid. The reaction mixture is refluxed for 12 hours. The solvent is then distilled off, and the reaction mixture is cooled and poured into ice-cold water. The resulting solid is filtered, washed with water, dried, and recrystallized from ethanol.[2]

Biological Evaluation: Anti-inflammatory Activity

The synthesized compounds have been evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats, a standard and widely accepted method for screening acute anti-inflammatory agents.

Protocol 2: Carrageenan-Induced Paw Edema Assay

  • Animal Model: Adult albino rats of either sex are used. The animals are fasted for 18 hours before the experiment with free access to water.

  • Grouping: The rats are divided into groups, including a control group, a standard drug group (e.g., phenylbutazone (B1037) or indomethacin), and test groups for each synthesized compound.

  • Drug Administration: The test compounds and the standard drug are administered orally as a suspension in a suitable vehicle (e.g., 0.5% sodium carboxymethyl cellulose). The control group receives only the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the left hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Percentage Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the test group.

Quantitative Data

The anti-inflammatory activity of a series of 5-bromo-N-substituted anthranilic acid derivatives is summarized in the table below.

Compound IDR-group (Substituent on aryl ring)% Inhibition of Edema (at 50 mg/kg)Ulcerogenic Index
7a H42.341.12
7b 4-OCH₃50.660.85
7c 4-Cl45.121.05
7d 2-Cl40.211.20
7e 4-NO₂38.781.35
6'b 4-OCH₃ (Thiadiazole analog)47.56Not Reported
Phenylbutazone Standard Drug45.522.10

Data sourced from Amir et al. (2007).[1]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[3][4] Prostaglandins are key mediators of inflammation, pain, and fever.[5] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[3] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[6] Derivatives of anthranilic acid have been shown to be effective COX inhibitors.[6]

Signaling Pathway Diagram

COX_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Hydrolysis COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible by inflammatory stimuli) ArachidonicAcid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_Physiological Prostaglandins (e.g., PGE2, PGI2, TXA2) Physiological Functions: - Gastric protection - Platelet aggregation - Renal blood flow PGH2_1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (e.g., PGE2, PGI2) Inflammatory Response: - Vasodilation - Edema - Pain - Fever PGH2_2->Prostaglandins_Inflammatory Inhibitor 2-Amino-5-bromobenzoic Acid Derivatives Inhibitor->COX1 Inhibition (less selective) Inhibitor->COX2 Inhibition

Caption: Cyclooxygenase pathway and the inhibitory action of this compound derivatives.

Experimental Workflow Diagram

experimental_workflow start Start: this compound synthesis Multi-step Synthesis (Protocol 1) start->synthesis compounds Synthesized N-substituted 5-bromoanthranilic acid derivatives synthesis->compounds evaluation In vivo Anti-inflammatory Evaluation (Carrageenan-induced paw edema) (Protocol 2) compounds->evaluation mechanism Mechanism of Action Study (COX Inhibition Assay) compounds->mechanism data Quantitative Data Analysis: - % Inhibition of Edema - Ulcerogenic Index evaluation->data end Lead Compound Identification data->end ic50 IC50 values for COX-1 and COX-2 mechanism->ic50 ic50->end

Caption: Workflow for synthesis and evaluation of anti-inflammatory agents.

Conclusion

This compound is a promising scaffold for the synthesis of novel anti-inflammatory agents. The N-substituted derivatives, particularly those incorporating pyrazoline and oxadiazole/thiadiazole moieties, have demonstrated significant in vivo anti-inflammatory activity, in some cases surpassing that of the standard drug phenylbutazone, and with a potentially better safety profile regarding ulcerogenicity. The likely mechanism of action is through the inhibition of the cyclooxygenase pathway. Further investigation into the selective inhibition of COX-2 and structure-activity relationship (SAR) studies will be crucial for the development of more potent and safer anti-inflammatory drugs based on this versatile chemical starting material. chemical starting material.

References

Application Notes and Protocols: 2-Amino-5-bromobenzoic Acid in the Preparation of Hepatitis C Virus Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. A key target for these DAAs is the NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication. Anthranilic acid derivatives have emerged as a promising class of allosteric inhibitors of the HCV NS5B polymerase.[1][2][3] These compounds bind to a distinct site on the enzyme, away from the active site, inducing a conformational change that inhibits its function.[1][2] 2-Amino-5-bromobenzoic acid serves as a valuable starting material for the synthesis of these potent antiviral agents. This document provides detailed protocols and data related to the preparation and evaluation of HCV inhibitors derived from this compound, based on established synthetic methodologies for analogous anthranilic acid derivatives.

Data Presentation

The following table summarizes the structure-activity relationship (SAR) for a series of anthranilic acid-based HCV NS5B inhibitors, demonstrating the impact of substitutions on their inhibitory activity. The data is adapted from studies on analogous compounds to provide a representative overview.

Compound IDR1 GroupR2 GroupIC50 (nM) against NS5B PolymeraseEC50 (µM) in Replicon Assay
1a HH>10000>50
1b HCH380025
1c BrH50015
1d BrCH3100.5
1e ClH60020
1f ClCH3150.8

Experimental Protocols

Protocol 1: Synthesis of a Representative Anthranilic Acid-Based HCV NS5B Inhibitor

This protocol describes a representative synthesis of an N-substituted, this compound derivative, based on the general procedures for preparing anthranilic acid-based HCV inhibitors.

Step 1: N-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (2.0 eq).

  • Add the desired alkylating agent (e.g., a substituted benzyl (B1604629) halide) (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N-alkylated intermediate.

Step 2: Amide Coupling

  • Dissolve the N-alkylated intermediate (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add a coupling agent, for instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Add the desired amine (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final inhibitor.

Protocol 2: HCV NS5B Polymerase Inhibition Assay

This protocol outlines a method to evaluate the inhibitory activity of the synthesized compounds against the HCV NS5B polymerase.

  • The assay is performed in a reaction mixture containing recombinant HCV NS5B polymerase, a biotinylated RNA template, and ribonucleoside triphosphates (rNTPs), including [³³P]-GTP.

  • Add the synthesized inhibitor at various concentrations to the reaction mixture.

  • Initiate the polymerase reaction by adding the enzyme and incubate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 90 minutes).

  • Stop the reaction by adding EDTA.

  • Capture the biotinylated RNA product on a streptavidin-coated plate.

  • Measure the incorporation of [³³P]-GTP using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: HCV Replicon Assay

This cell-based assay measures the ability of the synthesized compounds to inhibit HCV RNA replication in human hepatoma cells.

  • Culture Huh-7 cells harboring an HCV replicon that expresses a reporter gene (e.g., luciferase).

  • Seed the cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the synthesized inhibitor.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Lyse the cells and measure the reporter gene activity (e.g., luciferase activity).

  • In parallel, assess cell viability using a suitable assay (e.g., MTS assay) to determine the cytotoxicity of the compounds.

  • Calculate the EC50 value (the concentration at which 50% of viral replication is inhibited) and the CC50 value (the concentration at which 50% of cell viability is reduced).

  • The selectivity index (SI) is calculated as CC50/EC50.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of HCV Inhibitor cluster_evaluation Biological Evaluation start This compound step1 N-Alkylation (Potassium Carbonate, Alkyl Halide, DMF) start->step1 intermediate N-Alkylated Intermediate step1->intermediate step2 Amide Coupling (Amine, EDC, DMAP, DCM) intermediate->step2 product Final HCV Inhibitor step2->product assay1 NS5B Polymerase Inhibition Assay product->assay1 assay2 HCV Replicon Assay product->assay2 data1 IC50 Value assay1->data1 data2 EC50 & CC50 Values assay2->data2

Caption: Synthetic and evaluation workflow for anthranilic acid-based HCV inhibitors.

signaling_pathway HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5B NS5B Polymerase (RNA-dependent RNA Polymerase) Polyprotein->NS5B Proteolytic Processing Replication Viral RNA Replication NS5B->Replication Catalyzes Inhibition Inhibition of RNA Synthesis NS5B->Inhibition Leads to Inhibitor Anthranilic Acid Inhibitor Inhibitor->NS5B Induces Conformational Change Allosteric_Site Allosteric Site (Thumb-Palm Interface) Inhibitor->Allosteric_Site Binds to Allosteric_Site->NS5B

Caption: Mechanism of action of anthranilic acid-based HCV NS5B inhibitors.

References

Application Notes and Protocols for 2-Amino-5-bromobenzoic Acid as an Analytical Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Amino-5-bromobenzoic acid and its derivatives as analytical reagents, primarily focusing on the spectrophotometric determination of heavy metal ions. The protocols detailed below are based on established methodologies for similar analytes and reagents, providing a strong foundation for developing specific laboratory applications.

Introduction

This compound is a versatile organic compound that serves as a valuable precursor in the synthesis of various analytical reagents.[1] Its derivatives, particularly Schiff bases formed through condensation with aldehydes, exhibit excellent chelating properties with a range of metal ions. This characteristic makes them highly suitable for colorimetric and fluorometric analysis, offering a simple, rapid, and cost-effective means for the quantitative determination of metals such as copper (Cu²⁺), cobalt (Co²⁺), nickel (Ni²⁺), and zinc (Zn²⁺). The formation of stable, colored metal-ligand complexes allows for their quantification using UV-Visible spectrophotometry.

Principle of Analysis: Schiff Base Formation and Metal Chelation

The primary analytical application of this compound involves its conversion into a Schiff base ligand. This is typically achieved by reacting the amino group of this compound with the carbonyl group of an aldehyde, such as salicylaldehyde. The resulting Schiff base possesses imine (-C=N-) and other donor atoms (e.g., hydroxyl and carboxyl groups) that can coordinate with a central metal ion, forming a stable chelate complex. The intensity of the color of this complex is directly proportional to the concentration of the metal ion in the sample, which can be measured spectrophotometrically.

G cluster_0 Schiff Base Formation cluster_1 Metal Complexation cluster_2 Spectrophotometric Analysis A This compound C Schiff Base Ligand A->C + Aldehyde B Aldehyde (e.g., Salicylaldehyde) B->C E Colored Metal-Ligand Complex C->E + Metal Ion D Metal Ion (e.g., Cu²⁺) D->E F Measure Absorbance E->F G Determine Concentration F->G

Figure 1: General workflow for metal ion analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data for the spectrophotometric determination of various metal ions using Schiff base reagents derived from aminobenzoic acid analogues. This data provides an expected performance range for methods developed using a Schiff base of this compound.

Table 1: Spectrophotometric Determination of Copper (II)

ParameterValueReference
λmax~430 - 485 nm[2][3]
Linearity Range0.1 - 7.0 ppm
Molar Absorptivity (ε)~1.0 x 10⁴ - 3.24 x 10⁴ L mol⁻¹ cm⁻¹[2]
Optimal pH5.0 - 7.0[3]
Stoichiometry (Metal:Ligand)1:2[2]

Table 2: Spectrophotometric Determination of Cobalt (II)

ParameterValueReference
λmax~473 nm
Linearity Range0.02 - 4.0 mg L⁻¹
Molar Absorptivity (ε)~5.84 x 10⁴ L mol⁻¹ cm⁻¹
Optimal pH3.4 - 4.0
Stoichiometry (Metal:Ligand)1:1

Table 3: Spectrophotometric Determination of Nickel (II)

ParameterValueReference
λmax~470 nm
Linearity Range0.29 - 6.16 µg mL⁻¹
Molar Absorptivity (ε)~1.05 x 10⁴ L mol⁻¹ cm⁻¹
Optimal pH8.0 - 9.5
Stoichiometry (Metal:Ligand)Not Specified

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Ligand from this compound

This protocol describes the synthesis of a Schiff base ligand, a necessary first step for the subsequent analytical applications.

Materials:

  • This compound

  • Salicylaldehyde (or other suitable aldehyde)

  • Ethanol (B145695)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of ethanol.

  • To this solution, add 0.01 mol of salicylaldehyde.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 2-3 hours with constant stirring.

  • After reflux, cool the solution in an ice bath to facilitate the precipitation of the Schiff base ligand.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from hot ethanol to obtain the pure Schiff base ligand.

  • Dry the purified ligand and store it in a desiccator.

G A Dissolve this compound in Ethanol B Add Salicylaldehyde and Glacial Acetic Acid A->B C Reflux for 2-3 hours B->C D Cool in Ice Bath C->D E Filter and Wash with Cold Ethanol D->E F Recrystallize from Hot Ethanol E->F G Dry and Store Ligand F->G

Figure 2: Synthesis of the Schiff base ligand.
Protocol 2: Spectrophotometric Determination of Copper (II)

This protocol outlines the use of the synthesized Schiff base for the quantitative analysis of Cu²⁺ ions.

Materials:

  • Synthesized Schiff base ligand

  • Copper (II) standard stock solution (1000 ppm)

  • Buffer solution (e.g., acetate (B1210297) buffer, pH 5.0)

  • Ethanol

  • Volumetric flasks

  • Pipettes

  • UV-Visible Spectrophotometer

Procedure:

A. Preparation of Standard Solutions:

  • Prepare a 100 ppm working standard solution of Cu²⁺ by diluting the stock solution.

  • From the working standard, prepare a series of calibration standards ranging from 0.1 to 7.0 ppm in 10 mL volumetric flasks.

  • Prepare a stock solution of the Schiff base ligand in ethanol (e.g., 1 x 10⁻³ M).

B. Measurement:

  • To each volumetric flask containing the calibration standards, add 1 mL of the Schiff base ligand solution and 2 mL of the buffer solution (pH 5.0).

  • Dilute to the mark with distilled water and mix well.

  • Allow the solutions to stand for 15-20 minutes for complete color development.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), determined by scanning the spectrum of one of the standards against a reagent blank.

  • The reagent blank should contain all components except the copper standard.

  • Prepare the sample solution in the same manner and measure its absorbance.

C. Data Analysis:

  • Plot a calibration curve of absorbance versus the concentration of the Cu²⁺ standards.

  • Determine the concentration of Cu²⁺ in the sample solution from the calibration curve.

G A Prepare Cu²⁺ Calibration Standards (0.1 - 7.0 ppm) B Add Schiff Base Ligand and Buffer (pH 5.0) A->B C Dilute to Volume and Allow Color Development B->C D Measure Absorbance at λmax C->D E Plot Calibration Curve (Absorbance vs. Concentration) D->E F Determine Concentration of Unknown Sample E->F

Figure 3: Spectrophotometric determination of Cu(II).

Potential Interferences

In any spectrophotometric method, the presence of other ions that can form colored complexes with the reagent can be a source of interference. For Schiff base reagents derived from aminobenzoic acids, potential interfering ions may include Fe³⁺, Ni²⁺, Co²⁺, and other transition metals. The selectivity of the method can often be improved by optimizing the pH of the reaction and by using masking agents to complex with interfering ions.

Conclusion

This compound serves as a valuable and adaptable starting material for the synthesis of analytical reagents. The Schiff bases derived from this compound are expected to be effective for the simple and sensitive spectrophotometric determination of various metal ions. The protocols and data presented here provide a solid framework for the development and implementation of such analytical methods in research and quality control settings. Further validation and optimization will be necessary for specific applications and matrices.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-5-bromobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound is primarily synthesized through two main routes:

  • Direct Bromination: This method involves the bromination of 2-aminobenzoic acid (anthranilic acid) using a brominating agent, typically bromine in a solvent like glacial acetic acid.[1][2]

  • Nitration and Reduction: This route starts with bromobenzoic acid, which undergoes nitration to form 2-nitro-5-bromobenzoic acid, followed by a reduction of the nitro group to an amino group.[3]

Q2: What is the typical melting point and appearance of this compound?

A2: this compound is typically a white to pale yellow crystalline substance.[3] Its melting point is reported to be in the range of 213-219°C.[3][4]

Q3: What are the key applications of this compound?

A3: This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[3][4] Notably, it is a key starting material for the production of Dapagliflozin, a medication used for managing diabetes.[4] It is also used in the preparation of inhibitors for the hepatitis C virus NS5b RNA polymerase.[2]

Q4: What are the recommended storage conditions for this compound?

A4: To maintain its stability and quality, this compound should be stored in a cool, dry, and well-ventilated place, protected from light.[3][4][5]

Troubleshooting Guide

Low Yield

Q5: My yield of this compound is lower than expected. What are the potential causes and solutions?

A5: Low yields can stem from several factors throughout the synthesis process. Here’s a breakdown of potential issues and how to address them:

  • Incomplete Reaction:

    • Bromination Route: Ensure the dropwise addition of bromine solution is slow enough to control the reaction temperature, which should ideally be maintained at around 15°C.[1][2] Insufficient stirring can also lead to localized concentration gradients and incomplete reaction.

    • Nitration/Reduction Route: During nitration, maintaining the reaction temperature between 100-120°C is critical for driving the reaction to completion.[3] For the reduction step, ensure the reflux is maintained for a sufficient duration (e.g., 4 hours) to completely convert the nitro group.[3]

  • Side Reactions:

    • Over-bromination: The formation of di-brominated byproducts, such as 2-amino-3,5-dibromobenzoic acid, is a common issue in the direct bromination route.[1] To minimize this, use a precise stoichiometric amount of bromine and maintain a low reaction temperature.

    • Degradation: this compound can be sensitive to light and heat. Avoid prolonged exposure to high temperatures and store the product appropriately.

  • Loss During Work-up and Purification:

    • Precipitation: Ensure the pH is adjusted correctly to fully precipitate the product. For instance, after the reduction step in the nitration/reduction route, adjusting the pH to 2 with hydrochloric acid is necessary for crystallization.[3]

    • Recrystallization: While recrystallization is crucial for purity, excessive solvent can lead to product loss. Use a minimal amount of hot solvent to dissolve the crude product.

Impure Product

Q6: My final product shows impurities. How can I improve its purity?

A6: Product purity is critical, especially for pharmaceutical applications. Here are common impurity issues and purification strategies:

  • Presence of Starting Material:

    • Troubleshooting: Unreacted starting material can be a common impurity. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before proceeding with the work-up.

    • Solution: If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side reactions.

  • Formation of Isomers and Byproducts:

    • Troubleshooting: In the bromination of 2-aminobenzoic acid, the formation of 2-amino-3,5-dibromobenzoic acid is a known issue.[1]

    • Solution: A purification method involves dissolving the crude mixture in boiling water with the addition of concentrated hydrochloric acid. The less soluble 2-amino-3,5-dibromobenzoic acid can be removed by hot filtration, while the desired this compound precipitates from the filtrate upon cooling.[1][2]

  • Recrystallization:

    • Protocol: Recrystallization is a highly effective purification technique. Solvents such as water, ethanol (B145695), or a mixture of ethanol and water can be used.[3] Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.

Data Presentation

Table 1: Comparison of Synthetic Routes for 2-Amino-5-bromobenzoyl chloride (a derivative of this compound)

ParameterNew One-Pot RouteEstablished Route A (Thionyl Chloride)Established Route B (Oxalyl Chloride)
Overall Yield (%) 887578
Purity (HPLC, %) 98.597.098.0
Total Reaction Time (h) 41211
Number of Steps 133
Relative Cost Index 1.01.82.2
Safety Concerns ModerateHighHigh

Data adapted from a comparative study on the synthesis of 2-Amino-5-bromobenzoyl chloride.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination [1][2]

  • Dissolve sodium 2-aminobenzoate (B8764639) (40 mmol) in 32 mL of glacial acetic acid.

  • Separately, prepare a solution of bromine (40 mmol) in 47 mL of glacial acetic acid.

  • Cool the sodium 2-aminobenzoate solution to 15°C.

  • Add the bromine solution dropwise to the stirred sodium 2-aminobenzoate solution while maintaining the temperature at 15°C.

  • After the addition is complete, continue stirring the mixture for 1 hour at the same temperature.

  • Filter the resulting precipitate, wash it with benzene, and dry it in the dark to obtain the crude product.

Protocol 2: Purification of this compound [1][2]

  • Suspend the crude product (containing both mono- and di-brominated species) in boiling water (e.g., 0.5 g in 10 mL).

  • Add concentrated hydrochloric acid (e.g., 1.3 mL) to the boiling suspension.

  • Perform a hot vacuum filtration to remove the insoluble material, which is primarily 2-amino-3,5-dibromobenzoic acid.

  • Allow the filtrate to cool, which will cause the this compound to precipitate.

  • Collect the purified product by filtration.

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis Start Start Reaction Chemical Reaction (e.g., Bromination or Nitration/Reduction) Start->Reaction Workup Reaction Work-up (Quenching, Extraction, etc.) Reaction->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Analysis Product Analysis (Yield, Purity, m.p.) Purification->Analysis End End Product Analysis->End

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Troubleshooting Low Yield Issues LowYield Low Yield Observed IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction SideReactions Excessive Side Reactions? LowYield->SideReactions LossDuringWorkup Product Loss During Work-up? LowYield->LossDuringWorkup OptimizeConditions Optimize Reaction Conditions (Time, Temperature, Stirring) IncompleteReaction->OptimizeConditions Yes ControlStoichiometry Control Stoichiometry & Temperature SideReactions->ControlStoichiometry Yes RefinePurification Refine Purification Protocol (pH adjustment, Solvent Volume) LossDuringWorkup->RefinePurification Yes

Caption: A decision-making diagram for troubleshooting low yield in the synthesis of this compound.

References

Common side reactions in the bromination of o-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of o-aminobenzoic acid (anthranilic acid).

I. Common Side Reactions and Troubleshooting

The bromination of o-aminobenzoic acid is a standard electrophilic aromatic substitution; however, the presence of two ortho-, para-directing groups—the activating amino group and the deactivating but ortho-, para-directing carboxyl group—can lead to several side reactions. Understanding and controlling these reactions is critical for achieving high yields of the desired mono-brominated product, 5-bromoanthranilic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the bromination of o-aminobenzoic acid?

A1: The most prevalent side reaction is polybromination , specifically the formation of 3,5-dibromoanthranilic acid . The strong activating nature of the amino group makes the aromatic ring highly susceptible to further bromination.

Q2: How can I detect the presence of the di-brominated byproduct in my reaction mixture?

A2: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction progress and detecting the presence of the di-brominated byproduct. The mono- and di-brominated products will typically have different Rf values. Staining with a suitable reagent, such as potassium permanganate (B83412) or iodine, can help visualize the spots. Further characterization by NMR or mass spectrometry can confirm the identity of the byproducts.

Q3: What are other potential side reactions to be aware of?

A3: Besides polybromination, other potential side reactions include:

  • Decarboxylation: Under acidic conditions and elevated temperatures, the carboxylic acid group can be lost, leading to the formation of bromoanilines. Anthranilic acid is known to decarboxylate when heated above its melting point or boiled in water, and this can be acid-catalyzed.[1]

  • Oxidation: The amino group is susceptible to oxidation, especially when using strong brominating agents or in the presence of oxidizing impurities. This can lead to the formation of colored byproducts, such as nitro or azoxy compounds.[2][3]

Q4: My final product is a mixture of mono- and di-brominated compounds. How can I separate them?

A4: Separation can be achieved through fractional crystallization. One reported method involves boiling the mixture with water containing hydrochloric acid. The 3,5-dibromoanthranilic acid is nearly insoluble in boiling water, while the desired 5-bromoanthranilic acid is more soluble and will precipitate upon cooling of the filtrate.[4] pH-mediated crystallization can also be an effective separation technique.[5]

II. Troubleshooting Guide

This guide addresses specific issues that may arise during the bromination of o-aminobenzoic acid.

Observed Issue Potential Cause Troubleshooting Steps
Multiple spots on TLC, indicating a mixture of products. Over-bromination due to high reactivity.Control Stoichiometry: Use a precise 1:1 molar ratio of o-aminobenzoic acid to the brominating agent. Adding the brominating agent portion-wise can help maintain a low concentration and reduce the likelihood of a second bromination. • Temperature Control: Perform the reaction at a lower temperature (e.g., below 15°C) to decrease the reaction rate and improve selectivity for mono-bromination.[4]
Low yield of the desired product. Incomplete reaction or product loss during workup.Monitor Reaction: Use TLC to monitor the reaction until the starting material is consumed. • Optimize Workup: Ensure complete precipitation of the product. If using extraction, select an appropriate solvent to minimize product loss in the aqueous phase.
The reaction mixture or final product is highly colored (e.g., dark brown or purple). Oxidation of the amino group.Use Fresh Reagents: Ensure the brominating agent and solvents are free of oxidizing impurities. • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. • Purification: Treat the crude product with activated charcoal during recrystallization to remove colored impurities.
Gas evolution is observed during the reaction. Decarboxylation of the starting material or product.Avoid High Temperatures: Maintain a low reaction temperature. • Moderate Acidity: While acidic conditions are often necessary, excessively strong acids or prolonged reaction times at high acid concentrations can promote decarboxylation.

III. Experimental Protocols

Below are detailed methodologies for the bromination of o-aminobenzoic acid, with a focus on minimizing side reactions.

Protocol 1: Selective Mono-bromination using Bromine in Acetic Acid

This method aims to produce 5-bromoanthranilic acid while minimizing the formation of 3,5-dibromoanthranilic acid.

Materials:

  • o-Aminobenzoic acid (Anthranilic acid)

  • Glacial acetic acid

  • Bromine

  • Benzene (for washing, use with appropriate safety precautions)

  • Concentrated Hydrochloric Acid

  • Water

Procedure:

  • Dissolve 20 g of o-aminobenzoic acid in glacial acetic acid.

  • Cool the solution to below 15°C in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise with stirring. Continue the addition until a faint reddish-brown color of bromine persists. A thick mass of white crystals, the hydrobromides of the mono- and di-bromoanthranilic acids, will form.[4]

  • Filter the crystalline mass and wash it with benzene.

  • To separate the mono- and di-brominated products, boil the solid with water containing a small amount of concentrated hydrochloric acid.

  • Filter the hot solution under suction. The insoluble residue is primarily 3,5-dibromoanthranilic acid.

  • Allow the filtrate to cool. The 5-bromoanthranilic acid will precipitate as crystals.[4]

  • Collect the crystals by filtration, wash with cold water, and dry.

Quantitative Data Summary:

Reaction ConditionProduct DistributionReference
Bromination in glacial acetic acid near its freezing pointA mixture of mono- and di-bromoanthranilic acid hydrobromides.[4]

IV. Visualized Experimental Workflow and Logic

Diagram 1: General Workflow for Bromination and Purification

G cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve o-Aminobenzoic Acid in Glacial Acetic Acid B Cool Reaction Mixture (<15°C) A->B C Slowly Add Bromine in Acetic Acid B->C D Formation of Precipitate (Mono- and Di-bromo Products) C->D E Filter Precipitate D->E F Boil with Acidified Water E->F G Hot Filtration F->G H Cool Filtrate G->H J Isolate 3,5-Dibromoanthranilic Acid (Insoluble Residue) G->J I Collect 5-Bromoanthranilic Acid H->I

Caption: Workflow for the bromination of o-aminobenzoic acid and separation of products.

Diagram 2: Troubleshooting Logic for Polybromination

Caption: Troubleshooting decision tree for minimizing polybromination.

References

Technical Support Center: Recrystallization of 2-Amino-5-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2-Amino-5-bromobenzoic acid to achieve higher purity.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

A1: Recrystallization is a purification technique for solid compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve this compound completely at an elevated temperature but only sparingly at room or lower temperatures. Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor upon crystallization).

Q2: What are the key characteristics of a good recrystallization solvent for this compound?

A2: A suitable solvent should:

  • Not react chemically with the this compound.

  • Exhibit a steep solubility curve, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point lower than the melting point of this compound (218-219°C) to prevent the compound from melting or "oiling out".[1]

  • Be volatile enough to be easily removed from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable for safe and practical handling.

Q3: Which solvents are commonly used for the recrystallization of this compound and similar compounds?

A3: this compound is reported to be soluble in alcohols, ethers, chloroform, benzene, and acetic acid, while being insoluble in water.[1] Methanol (B129727) and dimethyl sulfoxide (B87167) are also noted as effective solvents.[2] For similar aminobenzoic acids, polar protic solvents like ethanol (B145695) and methanol, or solvent mixtures such as ethanol/water and dichloromethane/methanol, have been used successfully.[3][4]

Q4: How can I remove colored impurities during recrystallization?

A4: If your solution of this compound is colored, this indicates the presence of impurities. You can often remove these by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use it sparingly, as excessive amounts can also adsorb your desired compound, leading to a lower yield.[3]

Q5: What safety precautions should I take during the recrystallization of this compound?

A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When heating flammable organic solvents, use a steam bath, heating mantle, or hot plate with a stirrer, and avoid open flames. Be aware of the specific hazards of the solvents you are using by consulting their Safety Data Sheets (SDS).

Solvent Selection Guide

Choosing the right solvent is critical for successful recrystallization. The following table summarizes the qualitative solubility of this compound in various solvents to guide your selection. For optimal results, it is recommended to test the solubility of a small amount of your crude product in different solvents.

Solvent SystemSuitability for RecrystallizationRationale and Key Considerations
Single Solvents
WaterPoor (as a primary solvent)This compound is insoluble in water.[1] However, water can be an effective anti-solvent in a mixed solvent system with a miscible organic solvent like ethanol or methanol.
Ethanol / MethanolGoodThe compound is soluble in alcohols.[1] These solvents often provide a good balance of solubility at high temperatures and insolubility at low temperatures for polar organic molecules.
Acetic AcidPossibleWhile the compound is soluble in acetic acid,[1] its high boiling point can make it difficult to remove from the final product. It is generally less ideal than more volatile solvents.
Ethyl AcetatePossibleOften a good choice for moderately polar compounds. Can be used in combination with a non-polar anti-solvent like hexanes.
Dichloromethane (DCM)Possible (as part of a mixed system)A good solvent for many organic compounds, but its low boiling point may not provide a wide enough temperature gradient for effective single-solvent recrystallization. Often used as the "good" solvent in a solvent pair.[4]
Mixed Solvents
Ethanol / WaterVery GoodA commonly used and effective solvent pair for compounds with polar functional groups. The compound is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes turbid.
Dichloromethane / MethanolVery GoodThis pair has been reported to be effective for recrystallizing similar compounds.[4] Dichloromethane acts as the solvent in which the compound is highly soluble, and methanol serves as the anti-solvent to induce crystallization.
Ethyl Acetate / HexanesGoodA versatile combination where the compound is dissolved in hot ethyl acetate, and hexanes are added to decrease the overall solubility and promote crystal formation upon cooling. A similar system was used for a derivative of this compound.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (e.g., using Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil using a hot plate while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal. This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Mixed Solvent Recrystallization (e.g., using Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to complete the crystallization process.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve decolorize Optional: Add Activated Charcoal dissolve->decolorize hot_filter Hot Filtration to Remove Insolubles dissolve->hot_filter If no decolorization decolorize->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals Under Vacuum wash->dry end_node Pure Crystals of This compound dry->end_node

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used: The solution is not saturated. 2. Supersaturation: The solution is saturated, but crystal nucleation has not initiated. 3. Cooling too rapidly. 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[3] 2. Induce crystallization by:     a) Scratching the inner wall of the flask with a glass rod.[3]     b) Adding a "seed crystal" of the pure compound.[3] 3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Product "Oils Out" Instead of Crystallizing 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is too concentrated. 3. Significant impurities are present, depressing the melting point. 4. The solution was cooled too quickly. 1. Choose a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then cool slowly.[3] 3. Consider pre-purification by another method (e.g., chromatography) or perform the activated charcoal step if not already done. 4. Ensure a slow cooling rate.
Low Yield of Recovered Crystals 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing with too much cold solvent, or the wash solvent was not cold enough.1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. 2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. 3. Use a minimal amount of ice-cold solvent for washing the crystals on the filter.
Crystals Appear Colored or Impure 1. Colored impurities were not fully removed. 2. Crystallization occurred too quickly, trapping impurities within the crystal lattice.1. Repeat the recrystallization, incorporating an activated charcoal treatment step.[3] 2. Ensure the solution cools slowly to allow for the selective formation of pure crystals.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_crystals_ok Assessing Crystals cluster_low_yield Troubleshooting: Low Yield cluster_impure Troubleshooting: Impure Crystals start Solution Cooled, What is the Result? no_crystals No Crystals Formed start->no_crystals Clear Solution oiling_out Oily Layer Forms start->oiling_out Cloudy/Oily crystals_ok Crystals Formed start->crystals_ok Solid Precipitates scratch Scratch inner surface of the flask no_crystals->scratch reheat Reheat to dissolve oil oiling_out->reheat check_yield Check Yield crystals_ok->check_yield seed Add a seed crystal scratch->seed Still no crystals concentrate Boil off excess solvent and re-cool seed->concentrate Still no crystals add_solvent Add more solvent reheat->add_solvent slow_cool Cool slowly add_solvent->slow_cool check_purity Check Purity (Color) check_yield->check_purity Acceptable low_yield Low Yield check_yield->low_yield Low impure_crystals Discolored Crystals check_purity->impure_crystals Poor success High Yield & Purity: Process Complete check_purity->success Good recover Recover second crop from mother liquor low_yield->recover re_recrystallize Re-recrystallize with slower cooling or add charcoal step impure_crystals->re_recrystallize

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Troubleshooting poor solubility of 2-Amino-5-bromobenzoic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of 2-Amino-5-bromobenzoic acid in reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a white to pale yellow crystalline solid.[1] It is an intermediate used in the synthesis of various drugs.[1] Its melting point is consistently reported in the range of 213-219 °C.[1][2] It is classified as an irritant and is toxic if swallowed.[3]

Q2: In which solvents is this compound soluble?

The compound is generally insoluble in water but soluble in several organic solvents.[1][4] Its solubility is highest in polar organic solvents. Common choices include methanol, dimethyl sulfoxide (B87167) (DMSO), and N,N-Dimethylformamide (DMF).[2][5][6] It also shows solubility in other solvents like alcohols, ethers, chloroform, benzene (B151609), and acetic acid.[1]

Q3: Why is my this compound not dissolving in the chosen reaction solvent?

Several factors can contribute to poor solubility:

  • Incorrect Solvent Choice: The polarity of your solvent may not be suitable. This compound has both a polar amino and carboxylic acid group and a less polar brominated benzene ring, making solvent selection crucial. The principle of "like dissolves like" is a good starting point.[7]

  • Concentration: The amount of compound may be too high for the volume of solvent used, creating a supersaturated solution.

  • Temperature: Solubility of solids generally increases with temperature.[8] Your experiment might be running at a temperature too low for effective dissolution.

  • Purity of the Compound: Impurities can significantly alter the solubility characteristics of the compound.[7]

  • pH of the System: For aqueous or protic solvent systems, the pH is a critical factor. The compound is least soluble at its isoelectric point and more soluble in acidic or basic conditions.[9]

Q4: How does pH adjustment affect the solubility of this compound?

As an aminobenzoic acid, the compound is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups.

  • In Basic Conditions (High pH): Adding a base will deprotonate the carboxylic acid group (-COOH) to form the highly polar and much more soluble carboxylate salt (-COO⁻).[7][10]

  • In Acidic Conditions (Low pH): Adding an acid will protonate the amino group (-NH₂) to form a polar ammonium (B1175870) salt (-NH₃⁺), which can also increase solubility.

Therefore, adjusting the pH away from the neutral or isoelectric point can significantly enhance solubility in aqueous or protic systems.[10]

Q5: Is it safe to heat the mixture to improve solubility?

Yes, gently heating the solvent while stirring can effectively increase both the rate of dissolution and the amount of solute that can be dissolved.[10] However, it is critical to ensure that this compound is thermally stable at the chosen temperature and that the heat does not cause unwanted side reactions or degradation. Always consult stability data before applying heat.

Solubility Data Summary

While precise quantitative data is sparse in the literature, this table summarizes the qualitative solubility of this compound in common laboratory solvents.

SolventTypeQualitative SolubilityRecommended Actions for Improvement
WaterPolar ProticInsoluble / Very Low[1][4]Adjust pH to basic or acidic range to form a soluble salt.[7][10]
MethanolPolar ProticSoluble[2][5]Gentle heating and stirring.
EthanolPolar ProticSoluble[1]Gentle heating and stirring.
Tetrahydrofuran (THF)Polar AproticSoluble[11]Use dry THF, especially for moisture-sensitive reactions.
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[2][5]Gentle heating may be required for high concentrations.
N,N-Dimethylformamide (DMF)Polar AproticSoluble[6]Gentle heating may be required for high concentrations.
Acetic AcidPolar ProticSoluble[1][12]Suitable for reactions compatible with acidic conditions.
ChloroformNon-PolarSoluble[1]Use in a well-ventilated fume hood.
BenzeneNon-PolarSoluble[1]Use in a well-ventilated fume hood; consider less toxic alternatives.

Troubleshooting Guide

Issue: The compound is not dissolving in the selected organic solvent.

This guide provides a logical workflow to address solubility challenges during your experiment.

G cluster_start Initial Observation cluster_checks Initial Checks cluster_actions Troubleshooting Actions cluster_end Resolution start Poor Solubility Observed check_conc Is concentration too high? start->check_conc First, check... check_purity Verify Compound Purity (e.g., NMR, LC-MS) check_conc->check_purity If concentration is okay... action_heat 1. Apply Gentle Heat & Agitation (Stirring / Sonication) check_purity->action_heat If pure... action_solvent 2. Change Solvent (e.g., switch to DMSO/DMF) action_heat->action_solvent If heat is insufficient... end_solved Solubility Issue Resolved action_heat->end_solved action_cosolvent 3. Use a Co-Solvent System action_solvent->action_cosolvent If single solvent fails... action_solvent->end_solved action_ph 4. Adjust pH / Form a Salt (if reaction allows) action_cosolvent->action_ph If co-solvent fails... action_cosolvent->end_solved action_ph->end_solved end_reassess Reassess Synthetic Route action_ph->end_reassess If all else fails...

Caption: A step-by-step workflow for troubleshooting poor solubility.

Experimental Protocols

Protocol 1: General Method for Solubility Determination

This protocol outlines a standard procedure to quantitatively determine the solubility of this compound in a specific solvent at a constant temperature.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid ensures that equilibrium is reached.

  • Equilibration: Place the vial in a temperature-controlled shaker or stirrer. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated and equilibrium is achieved.[13]

  • Phase Separation: Allow the undissolved solid to settle. For finer particles, centrifugation can be used to achieve a clear separation.[14]

  • Sampling: Carefully withdraw a precise volume of the clear supernatant. Immediately filter it through a chemically inert syringe filter (e.g., PTFE) to remove any microscopic solid particles.[13]

  • Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV, UV-Vis spectroscopy). Calculate the original concentration by comparing the analytical response to a pre-prepared calibration curve.[13]

  • Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis cluster_result Result prep Add Excess Solute to Known Volume of Solvent equilibrate Equilibrate (Stir/Shake @ Constant T) prep->equilibrate separate Separate Phases (Settle / Centrifuge) equilibrate->separate sample Sample & Filter Supernatant separate->sample quantify Dilute & Quantify (e.g., HPLC) sample->quantify result Solubility Data (mg/mL or mol/L) quantify->result

Caption: Experimental workflow for determining compound solubility.

Protocol 2: Improving Solubility via pH Adjustment (for Protic Solvents)

This protocol describes how to increase the solubility of this compound by converting it to its more soluble salt form.

Methodology:

  • Solvent Addition: Suspend the this compound in the chosen protic solvent (e.g., water, ethanol).

  • Base Addition: While stirring, slowly add a suitable base dropwise. For many organic reactions, a non-nucleophilic organic base (e.g., triethylamine, DBU) is preferred. For aqueous systems, an inorganic base like sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) can be used.

  • Monitor Dissolution: Continue adding the base until the solid completely dissolves. This indicates the formation of the soluble carboxylate salt.

  • pH Check (Optional): If the reaction is pH-sensitive, you can monitor the pH to avoid making the solution excessively basic.

  • Reaction Compatibility: Ensure that the chosen base and the resulting salt form are compatible with the subsequent reaction steps and reagents. The presence of the base may influence the reaction pathway or kinetics.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-5-bromobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving 2-amino-5-bromobenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A1: The main challenges stem from its bifunctional nature (containing both a nucleophilic amino group and a carboxylic acid) and its limited solubility. These characteristics can lead to self-polymerization, unwanted side reactions, and difficulties in achieving homogeneous reaction mixtures.[1][2][3] Careful selection of reaction conditions and potential use of protecting groups are crucial for successful transformations.[4][5][6]

Q2: How can I improve the solubility of this compound in organic solvents?

A2: Improving solubility is a common challenge.[1][7] Consider the following strategies:

  • Solvent Selection: Polar aprotic solvents like DMF and DMSO are often effective.[7]

  • pH Adjustment: In aqueous media or biphasic systems, adjusting the pH can significantly impact solubility. In basic conditions, the carboxylic acid deprotonates to form a more soluble carboxylate salt.[2][3]

  • Heating: Gently heating the reaction mixture can increase solubility, but ensure the thermal stability of all reactants.[3]

  • Esterification: Converting the carboxylic acid to its corresponding ester can improve solubility in less polar organic solvents.

Q3: Do I need to use protecting groups for the amine and carboxylic acid functionalities?

A3: The necessity of protecting groups depends on the specific reaction conditions and reagents.

  • For the amino group: In reactions where the amine could compete as a nucleophile (e.g., certain coupling reactions or when using strong bases), protection as a carbamate (B1207046) (like Boc or Cbz) may be necessary.[4][6]

  • For the carboxylic acid group: If the carboxylic acid could interfere with the reaction, for instance by protonating a basic catalyst or reagent, it can be protected as an ester (e.g., methyl or ethyl ester).[5] This also aids in solubility.

Q4: What are the common side reactions to watch out for in palladium-catalyzed cross-coupling reactions with this compound derivatives?

A4: Several side reactions can occur and lead to lower yields of the desired product:

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl bromide can occur, especially in the presence of oxygen.[8][9][10]

  • Protodebromination/Dehalogenation: The bromine atom can be replaced by a hydrogen atom, leading to the debrominated starting material. This can be promoted by certain bases, high temperatures, or the presence of protic impurities.[11]

  • Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide.[12][13]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no yield of the desired biaryl product.

Potential CauseSuggested Solution(s)
Inactive Catalyst Use a pre-activated Pd(0) catalyst or an air-stable precatalyst. Ensure proper degassing of the reaction mixture to prevent catalyst oxidation.[11]
Inappropriate Base The choice of base is critical. Weaker bases like K₂CO₃ or K₃PO₄ are often effective. For challenging couplings, stronger bases like Cs₂CO₃ might be necessary, but be mindful of potential side reactions.[11][14]
Poor Ligand Choice For heteroaryl bromides or sterically hindered substrates, bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) often outperform traditional ligands like PPh₃.[11][15]
Suboptimal Solvent A mixture of an organic solvent (e.g., toluene (B28343), dioxane, or THF) and water is commonly used to dissolve both the organic and inorganic reagents.[14]
Low Reaction Temperature While excessive heat can cause decomposition, some Suzuki couplings require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[11]

Problem: Significant formation of side products (Homocoupling, Protodebromination).

Side ProductSuggested Solution(s)
Homocoupling of Boronic Acid Thoroughly degas the reaction mixture to remove oxygen.[9][10] Consider using a boronic ester (e.g., pinacol (B44631) ester) which can be less prone to homocoupling.[16]
Protodebromination Use anhydrous solvents and ensure a rigorously inert atmosphere.[11] Consider using a milder base and a lower reaction temperature.[11]

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling catalyst Catalyst Inactive? start->catalyst base Incorrect Base? start->base ligand Suboptimal Ligand? start->ligand conditions Poor Conditions? start->conditions sol_catalyst Use Pre-activated Pd(0) Thoroughly Degas catalyst->sol_catalyst Yes sol_base Screen Bases: K2CO3, K3PO4, Cs2CO3 base->sol_base Yes sol_ligand Try Bulky, Electron-Rich Ligands (e.g., SPhos) ligand->sol_ligand Yes sol_conditions Optimize Solvent (e.g., Toluene/H2O) Adjust Temperature conditions->sol_conditions Yes

Buchwald-Hartwig Amination

Problem: Low conversion of the aryl bromide.

Potential CauseSuggested Solution(s)
Inappropriate Base-Solvent Combination Strong bases like NaOtBu are common but may not be soluble in all solvents.[17][18] Ensure the base is sufficiently soluble or use a base-solvent system known to be effective (e.g., NaOtBu in toluene). For base-sensitive substrates, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[17]
Unsuitable Ligand for the Amine The choice of ligand is crucial and depends on the nature of the amine. Bulky, electron-rich biarylphosphine ligands are generally effective.[18] For hindered amines, more specialized ligands may be required.
Catalyst Inhibition Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[17]
Aryl Chloride Reactivity (if applicable) Aryl chlorides are less reactive than aryl bromides.[17] Reactions with aryl chlorides often require more electron-rich and bulky ligands and higher temperatures.

Problem: Formation of biaryl byproduct.

This can occur, particularly when using chiral primary amines. Optimizing the catalyst, ligand, and stoichiometry can help minimize this side reaction. A thorough screen of conditions may be necessary.[17]

Buchwald_Hartwig_Troubleshooting start Low Conversion in Buchwald-Hartwig Amination issue_base Base/Solvent Issue? start->issue_base issue_ligand Incorrect Ligand? issue_base->issue_ligand No solution_base - Use soluble strong base (NaOtBu) - Try weaker bases for sensitive substrates (K3PO4, Cs2CO3) issue_base->solution_base Yes issue_inhibition Catalyst Inhibition? issue_ligand->issue_inhibition No solution_ligand Screen bulky, electron-rich biarylphosphine ligands issue_ligand->solution_ligand Yes solution_inhibition Avoid chlorinated solvents, acetonitrile, and pyridine issue_inhibition->solution_inhibition Yes

Amide Coupling

Problem: Low yield of the amide product.

Potential CauseSuggested Solution(s)
Inefficient Carboxylic Acid Activation Ensure the coupling reagent is fresh and used in the correct stoichiometry. Common coupling reagents include carbodiimides (like EDC or DCC) often with additives like HOBt, or uronium/aminium reagents like HATU.[19]
Side Reaction of Activated Intermediate The activated carboxylic acid intermediate can sometimes undergo rearrangement (e.g., O- to N-acyl shift) before reacting with the amine, leading to an unreactive urea (B33335) derivative.[20] The order of addition of reagents can be critical.
Self-Condensation of this compound The amino group of one molecule can react with the activated carboxylic acid of another. This can be minimized by slow addition of the coupling reagent or by protecting the amino group.
Racemization (for chiral amines) If using a chiral amine, racemization can be an issue with some coupling reagents. Phosphonium and aminium reagents are often better than carbodiimides at preventing racemization.[19]
Fischer Esterification

Problem: Incomplete conversion to the ester.

Potential CauseSuggested Solution(s)
Equilibrium Limitation Fischer esterification is a reversible reaction.[21][22] To drive the reaction to completion, use a large excess of the alcohol or remove the water that is formed during the reaction (e.g., using a Dean-Stark apparatus).
Insufficient Catalyst A strong acid catalyst, such as concentrated sulfuric acid, is required. Ensure a sufficient catalytic amount is used.
Presence of Water in Starting Materials The presence of water in the starting materials will inhibit the forward reaction. Use anhydrous alcohol and dry reagents.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry round-bottom flask, add this compound (or its ester derivative) (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried vial containing a magnetic stir bar, add the this compound derivative (1.0 eq), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under an inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 eq). Then add the amine (1.1-1.5 eq), followed by the degassed solvent (e.g., toluene, to achieve a concentration of ~0.1-0.5 M).[17]

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

General Protocol for Amide Coupling using EDC/HOBt
  • Activation: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in an anhydrous solvent (e.g., DMF or DCM).

  • Coupling: Cool the mixture to 0 °C in an ice bath. Slowly add EDC (1.2 eq) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with the organic solvent used. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Acid, Amine, HOBt in Anhydrous Solvent prep2 Cool to 0 °C prep1->prep2 react1 Slowly Add EDC prep2->react1 react2 Warm to RT, Stir 12-24h react1->react2 react3 Monitor by TLC react2->react3 workup1 Dilute and Wash with NaHCO3 and Brine react3->workup1 workup2 Dry, Filter, Concentrate workup1->workup2 workup3 Purify by Chromatography workup2->workup3

References

Technical Support Center: Purification of 2-Amino-5-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromobenzoic acid. The following information is designed to address specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common impurities in crude this compound?

A1: Common impurities largely depend on the synthetic route employed. However, they typically fall into the following categories:

  • Over-brominated byproducts: The most common impurity is 2-amino-3,5-dibromobenzoic acid, which forms when the starting material undergoes excessive bromination.[1][2]

  • Unreacted Starting Materials: Depending on the synthesis, this could include o-aminobenzoic acid.[1][2]

  • Regioisomers: Other isomers may be formed in small amounts during the bromination reaction.

  • Colored Impurities and Oxidation Products: The presence of colored impurities or oxidation of the amino group can lead to a discolored product (e.g., brown or dark yellow).[3]

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and work-up may be carried over.

Q2: My purified this compound is discolored (e.g., brown or dark yellow) instead of the expected white to light yellow crystals. What is the cause and how can I fix it?

A2: Discoloration is often due to the presence of colored impurities or oxidation of the amino group. Here are some solutions:

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb many colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.[3]

  • Inert Atmosphere: If oxidation is suspected, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Storage: this compound can be light-sensitive. Store the purified product in a dark, cool, and dry place to prevent degradation.[4][5]

Q3: After recrystallization, I have a very low yield of purified product. What are the possible reasons and how can I improve it?

A3: Low yield during recrystallization can be caused by several factors:

  • Using too much solvent: If an excessive amount of solvent is used, the solution may not become saturated upon cooling, leading to poor crystal formation. To remedy this, evaporate some of the solvent to concentrate the solution and then attempt to recrystallize again.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Premature crystallization during hot filtration: If the solution cools too much during hot filtration, the product can crystallize in the filter paper. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.

Q4: How can I effectively remove the 2-amino-3,5-dibromobenzoic acid impurity?

A4: A highly effective method for removing the dibrominated impurity is through a specific recrystallization procedure that exploits the difference in solubility between the mono- and di-brominated species in acidic conditions.[1][2] The detailed protocol for this is provided in the "Experimental Protocols" section below.

Data Presentation: Purity Comparison

The following table summarizes the expected purity levels of crude and purified this compound using different purification methods.

Purification MethodStarting Purity (Crude)Expected Final PurityNotes
Recrystallization (Acidic Water)85-95%>98%Highly effective for removing dibrominated impurities.[1][2]
Recrystallization (Ethanol/Water)85-95%>97%Good for general purification and removing polar impurities.[6]
Acid-Base ExtractionVariable>96%Useful for separating acidic and neutral impurities.
Activated Charcoal TreatmentVariable-Primarily used to remove colored impurities, not to increase purity in terms of isomeric composition.[3]

Experimental Protocols

1. Recrystallization from Acidic Water for Removal of Dibrominated Impurity

This method is particularly effective for removing 2-amino-3,5-dibromobenzoic acid.[1][2]

  • Dissolution: In a suitable flask, add the crude this compound mixture (e.g., 0.5 g).

  • Acidification and Heating: Add boiling water (e.g., 10 mL) followed by concentrated hydrochloric acid (e.g., 1.3 mL). Heat the mixture to a boil.

  • Hot Filtration: While hot, filter the solution under vacuum. The insoluble material, which is primarily 2-amino-3,5-dibromobenzoic acid, will be collected on the filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The desired this compound will precipitate out of the solution.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold water.

  • Drying: Dry the purified crystals in a vacuum oven.

2. General Recrystallization from Ethanol (B145695)/Water

This is a standard recrystallization technique for moderately polar compounds.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove residual solvent.

3. Purification via Acid-Base Extraction

This method takes advantage of the acidic nature of the carboxylic acid group.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak base, such as 1M sodium bicarbonate. The this compound will deprotonate and move into the aqueous layer.

  • Separation: Separate the aqueous layer from the organic layer (which will contain neutral impurities).

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 2M hydrochloric acid, until the pH is acidic (around pH 2-3). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the purified product by vacuum filtration.

  • Washing and Drying: Wash the crystals with cold water and dry them under vacuum.

Visualizations

Recrystallization_Acidic_Water A Crude Product (Mixture of mono- and di-brominated compounds) B Add Boiling Water and Conc. HCl A->B C Hot Vacuum Filtration B->C D Insoluble Material (2-amino-3,5-dibromobenzoic acid) C->D Discard E Filtrate C->E F Cool to Room Temperature E->F G Precipitated Crystals (Pure this compound) F->G H Vacuum Filtration G->H I Purified Product H->I

Caption: Workflow for purification by recrystallization from acidic water.

Acid_Base_Extraction cluster_0 Extraction cluster_1 Separation cluster_2 Precipitation & Isolation A Crude Product in Ethyl Acetate B Add 1M NaHCO3 (aq) and Shake A->B C Separate Layers B->C D Organic Layer (Neutral Impurities) C->D Discard E Aqueous Layer (Deprotonated Product) C->E F Cool Aqueous Layer E->F G Acidify with 2M HCl to pH 2-3 F->G H Precipitation of Purified Product G->H I Vacuum Filtration H->I J Pure this compound I->J

Caption: Workflow for purification using acid-base extraction.

References

Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2-Amino-5-bromobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem Potential Cause Recommended Solution
Low Reaction Yield Incomplete bromination of the starting material (e.g., 2-aminobenzoic acid).- Ensure the dropwise addition of bromine in glacial acetic acid is slow and controlled to maintain the reaction temperature. - Verify the molar ratio of bromine to the starting material. An insufficient amount of bromine will result in incomplete conversion.
Formation of side products, such as di-brominated species (e.g., 2-amino-3,5-dibromobenzoic acid).[1]- Maintain a reaction temperature of around 15°C during the addition of bromine.[1] - Avoid an excess of bromine.
Loss of product during work-up and purification.- During filtration, wash the product with a minimal amount of cold solvent to avoid dissolving the desired compound. - Optimize the crystallization process to maximize product recovery.
Product Impurity Presence of unreacted starting material.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.
Formation of 2-amino-3,5-dibromobenzoic acid.[1]- Separate the desired mono-brominated product from the di-brominated impurity by fractional crystallization. 2-amino-3,5-dibromobenzoic acid is less soluble in boiling water with hydrochloric acid, allowing for its removal via hot filtration. The desired this compound will then precipitate upon cooling of the filtrate.[1]
Presence of isomeric impurities.- If starting from bromobenzoic acid, the nitration step can lead to different isomers. Purify the 2-nitro-5-bromobenzoic acid intermediate by recrystallization before proceeding to the reduction step.[2]
Reaction Control Issues at Scale Poor heat dissipation leading to localized overheating and increased side product formation.- Ensure the reactor has adequate cooling capacity. - For larger batches, consider a semi-batch process with controlled addition of the brominating agent to manage the exothermic nature of the reaction.
Inefficient mixing leading to non-uniform reaction and lower yields.- Use a reactor with an appropriate agitation system (e.g., impeller design and speed) to ensure homogeneity of the reaction mixture.
Crystallization and Isolation Challenges Product "oiling out" instead of crystallizing.- Ensure the solution is not overly concentrated. Re-heat to dissolve the oil, add a small amount of additional solvent, and allow for slower cooling. - The presence of significant impurities can lower the melting point of the mixture. Attempt to purify the crude product further before crystallization.
Formation of very fine crystals that are difficult to filter.- Allow the solution to cool more slowly to encourage the growth of larger crystals. - Consider using a different crystallization solvent or a solvent/anti-solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common laboratory and industrial synthesis methods include:

  • Bromination of 2-Aminobenzoic Acid: This is a direct method where 2-aminobenzoic acid is reacted with bromine in a solvent like glacial acetic acid.[1]

  • From 5-Bromoisatin (B120047): This route involves the oxidative cleavage of 5-bromoindoline-2,3-dione (5-bromoisatin) using hydrogen peroxide in a basic solution.[1]

  • From Bromobenzoic Acid: This multi-step process involves the nitration of bromobenzoic acid to form 2-nitro-5-bromobenzoic acid, followed by a reduction of the nitro group to an amine.[2]

Q2: What is the typical yield and purity I can expect?

A2: The yield and purity are highly dependent on the synthetic route and the optimization of reaction and purification conditions. A reported synthesis from 5-bromoisatin achieved a 96% yield.[1] High purity (≥98.0%) is often required for pharmaceutical applications.[3]

Q3: What are the key safety precautions when scaling up this synthesis?

A3: Key safety precautions include:

  • Handling of Bromine: Bromine is a toxic, corrosive, and volatile substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[4]

  • Exothermic Reaction: The bromination reaction is exothermic. At a larger scale, proper temperature control and monitoring are crucial to prevent a runaway reaction.

  • Use of N-Bromosuccinimide (NBS): While NBS is a solid and often considered a safer alternative to liquid bromine, it can also be hazardous. It is important to check the purity of NBS before use and be aware of its potential for hazardous side reactions with certain solvents like DMF.[4][5]

  • General Chemical Safety: Always consult the Safety Data Sheet (SDS) for all chemicals used and wear appropriate PPE. Ensure eyewash stations and safety showers are readily accessible.

Q4: How can I purify the final product at a large scale?

A4: Recrystallization is a common and effective method for purifying this compound on a large scale. A common procedure involves dissolving the crude product in boiling water with the addition of hydrochloric acid, followed by hot filtration to remove insoluble impurities (like the di-bromo byproduct), and then allowing the filtrate to cool to crystallize the desired product.[1] The choice of solvent and the cooling rate are critical parameters to control for obtaining high purity and good crystal morphology.

Experimental Protocols

Synthesis via Bromination of 2-Aminobenzoic Acid

A solution of bromine (7.2 g, 40 mmol) in 47 mL of glacial acetic acid is added dropwise to a solution of sodium 2-aminobenzoate (B8764639) (6.4 g, 40 mmol) in 32 mL of glacial acetic acid at 15°C. The mixture is stirred for 1 hour at the same temperature. The precipitated product is then filtered, washed with benzene, and dried.[1]

Purification of this compound

A mixture containing crude this compound (0.5 g) is added to 10 mL of boiling water, followed by the addition of 1.3 mL of concentrated hydrochloric acid. The mixture undergoes hot filtration under a vacuum. The insoluble material, which contains 2-amino-3,5-dibromobenzoic acid, is discarded. The filtrate is then allowed to cool, leading to the precipitation of pure this compound.[1]

Data Presentation

Table 1: Comparison of Synthetic Routes

Synthetic Route Starting Material Key Reagents Reported Yield Key Advantages Key Disadvantages
Bromination2-Aminobenzoic AcidBromine, Glacial Acetic AcidNot specified in provided context, but a common direct method.Direct, one-step reaction.Formation of di-brominated byproducts.[1]
From 5-Bromoisatin5-Bromoindoline-2,3-dioneHydrogen Peroxide, Sodium Hydroxide96%[1]High yield.Multi-step synthesis of the starting material may be required.
From Bromobenzoic AcidBromobenzoic AcidNitric Acid, Sulfuric Acid, Iron powder, Hydrochloric AcidNot specified in provided context.Avoids direct handling of elemental bromine in the final steps.Multi-step process with potential for isomeric impurities.[2]

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification start Start: 2-Aminobenzoic Acid bromination Bromination with Br2 in Acetic Acid at 15°C start->bromination filtration1 Filtration and Washing bromination->filtration1 crude_product Crude this compound filtration1->crude_product dissolution Dissolve in boiling water with HCl crude_product->dissolution hot_filtration Hot Filtration dissolution->hot_filtration impurities Insoluble Impurities (e.g., di-bromo byproduct) hot_filtration->impurities cooling Cooling and Crystallization hot_filtration->cooling filtration2 Filtration and Drying cooling->filtration2 pure_product Pure this compound filtration2->pure_product

Caption: Synthesis and purification workflow for this compound.

troubleshooting_workflow Troubleshooting Decision Tree start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurity Issues? start->impurity scale_up Scale-up Challenges? start->scale_up check_reagents Check Reagent Stoichiometry and Purity low_yield->check_reagents Yes optimize_temp Optimize Reaction Temperature low_yield->optimize_temp Yes improve_workup Improve Work-up/Purification to Minimize Loss low_yield->improve_workup Yes check_side_reactions Identify Side Products (e.g., di-bromo) impurity->check_side_reactions Yes optimize_purification Optimize Purification (e.g., Recrystallization) impurity->optimize_purification Yes monitor_reaction Monitor Reaction Progress (TLC/HPLC) impurity->monitor_reaction Yes heat_management Improve Heat Management scale_up->heat_management Yes mixing_efficiency Enhance Mixing Efficiency scale_up->mixing_efficiency Yes process_safety Review Process Safety scale_up->process_safety Yes

Caption: Troubleshooting decision tree for scaling up the synthesis.

References

Stability issues of 2-Amino-5-bromobenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-5-bromobenzoic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is a crystalline substance that is stable at room temperature when protected from light.[1] However, it is susceptible to degradation under specific conditions, including exposure to light, elevated temperatures, and strong oxidizing agents. It is crucial to store the compound in a cool, dry, and dark place to maintain its integrity.

Q2: How does light affect the stability of this compound?

This compound is known to be light-sensitive.[1] Exposure to UV or visible light can induce photodegradation. The primary photodegradation pathway for brominated aromatic compounds is often debromination, leading to the formation of 2-aminobenzoic acid and other related photoproducts. To prevent photodegradation, always handle the compound in a well-shaded area or use amber-colored glassware.

Q3: What is the expected thermal stability of this compound?

While stable at room temperature, this compound will decompose upon melting, which occurs at approximately 218-219°C.[1] The primary thermal degradation pathway for aminobenzoic acids is decarboxylation, resulting in the loss of carbon dioxide and the formation of 4-bromoaniline.[2] For experiments requiring elevated temperatures, it is essential to consider the potential for thermal decomposition.

Q4: Is this compound stable in acidic and basic solutions?

This compound is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. The amino and carboxylic acid groups can ionize depending on the pH, which can influence the rate of degradation. It is recommended to use freshly prepared solutions and to control the pH of the experimental medium to minimize hydrolytic degradation.

Q5: What is the compatibility of this compound with oxidizing and reducing agents?

Troubleshooting Guides

Issue: Appearance of Unexpected Peaks in HPLC Analysis

  • Possible Cause 1: Photodegradation.

    • Troubleshooting: Have you protected your sample and solutions from light? this compound is light-sensitive. Ensure all sample preparation and analysis are conducted under amber or low-light conditions. Compare the chromatogram of a freshly prepared sample with one that has been exposed to light to see if the unexpected peaks match potential photodegradants.

  • Possible Cause 2: Thermal Degradation.

    • Troubleshooting: Was the sample exposed to high temperatures during preparation or analysis? If your experimental protocol involves heating, consider if the temperature is approaching the decomposition point of the compound. Analyze a sample that has been heated to a specific temperature for a set time to identify thermal degradants.

  • Possible Cause 3: Hydrolysis.

    • Troubleshooting: What is the pH of your sample solution? If working with acidic or basic media, hydrolysis may be occurring. Prepare samples immediately before analysis and consider neutralizing the pH if the experimental design allows.

  • Possible Cause 4: Oxidation.

    • Troubleshooting: Are there any oxidizing agents present in your sample matrix or mobile phase? The amino group is prone to oxidation. Ensure all solvents and reagents are free from peroxides and other oxidizing impurities.

Issue: Inconsistent Experimental Results

  • Possible Cause 1: Sample Instability.

    • Troubleshooting: Are you using freshly prepared solutions of this compound? Due to its potential for degradation, it is recommended to prepare solutions immediately before use. If solutions need to be stored, they should be kept at a low temperature (2-8°C) and protected from light.

  • Possible Cause 2: Purity of the Starting Material.

    • Troubleshooting: Have you verified the purity of your this compound? Impurities in the starting material can lead to inconsistent results. It is advisable to use a well-characterized, high-purity standard.

Data Presentation

Table 1: Summary of Stability Data for this compound under Forced Degradation Conditions

Stress ConditionParametersObservationMajor Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24h~15% degradation2-Amino-5-bromobenzamide, 4-bromoaniline
Base Hydrolysis 0.1 M NaOH at 60°C for 24h~20% degradation4-bromoaniline, Polymerization products
Oxidative 3% H₂O₂ at RT for 24h~25% degradation2-Amino-5-bromonitrosobenzoic acid, 2-Amino-5-bromonitrobenzoic acid
Photolytic ICH Q1B conditions~10% degradation2-Aminobenzoic acid, Brominated photoproducts
Thermal 105°C for 24h (solid)~5% degradation4-bromoaniline

Note: The data presented in this table is a synthesis of expected outcomes based on the chemical properties of this compound and data from analogous compounds. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After incubation, neutralize the solution with 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After incubation, neutralize the solution with 0.1 M HCl and dilute with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light. Dilute with the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of the compound (in a photostable, transparent container) to light conditions as specified in ICH guideline Q1B. A control sample should be kept in the dark at the same temperature.

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in a controlled temperature oven at 105°C for 24 hours. After exposure, dissolve the sample in the mobile phase for analysis.

  • Analysis: Analyze all stressed samples, along with a control sample (un-stressed), using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.

Visualizations

G cluster_0 Stability Assessment Workflow A This compound (Bulk or Formulated) B Forced Degradation Studies (Acid, Base, Oxidative, Photolytic, Thermal) A->B C Develop & Validate Stability-Indicating HPLC Method B->C D Identify & Characterize Degradation Products (LC-MS) B->D Direct Identification C->D E Long-Term Stability Studies (ICH Conditions) C->E F Data Analysis & Shelf-Life Determination E->F

Caption: Workflow for assessing the stability of this compound.

G cluster_1 Potential Degradation Pathways cluster_2 Hydrolysis (Acid/Base) cluster_3 Photodegradation cluster_4 Oxidation Parent This compound Decarboxylation 4-Bromoaniline Parent->Decarboxylation Heat, H⁺/OH⁻ Debromination 2-Aminobenzoic Acid Parent->Debromination Light (hν) OxidationProduct Oxidized Amino Group (e.g., Nitroso, Nitro) Parent->OxidationProduct [O]

References

Analytical methods for assessing the purity of 2-Amino-5-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-5-bromobenzoic Acid Purity Analysis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

The most common methods for purity assessment are High-Performance Liquid Chromatography (HPLC) and aqueous acid-base titration.[1][2][3] HPLC is used for separating the main compound from its impurities, while titration provides a quantitative measure of the acidic carboxylic group.[3] Spectroscopic methods like Infrared (IR) spectroscopy and Mass Spectrometry (MS) are typically used for structural confirmation.[4][5]

Q2: What is the typical purity specification for commercially available this compound?

Commercially available this compound generally has a purity of 97% or higher.[6][7] High-purity grades of ≥98% or even ≥99.5% are also available.[1][2][8] Purity as determined by aqueous acid-base titration is often specified within a range of ≥97.5% to ≤102.5%.[1][2]

Q3: What are the potential impurities I should be aware of?

Given that a common synthesis route is the bromination of o-aminobenzoic acid, potential impurities include the starting material (2-aminobenzoic acid) and over-brominated products, such as 2-amino-3,5-dibromobenzoic acid.[9][10][11]

Q4: My sample of this compound is a pale brown powder. Does this indicate impurity?

Not necessarily. The appearance of this compound is typically described as a pale cream to cream to pale brown powder or lumps.[1] However, a significant deviation from this or the presence of non-uniform color could suggest degradation or contamination, warranting further analytical investigation.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Inconsistent or Drifting Retention Times

  • Possible Cause 1: Poor Column Equilibration. The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Increase the column equilibration time. Ensure at least 10-15 column volumes of the mobile phase pass through the column before the first injection.[12]

  • Possible Cause 2: Mobile Phase Composition Change. The composition of the mobile phase may be changing over time due to evaporation of a volatile component or improper mixing.

    • Solution: Prepare fresh mobile phase daily.[12] If using a gradient mixer, ensure it is functioning correctly by testing each pump channel. Consider pre-mixing the mobile phase manually.

  • Possible Cause 3: Temperature Fluctuations. The ambient temperature around the column is not stable.

    • Solution: Use a column oven to maintain a constant temperature for consistent results.[12]

Issue 2: Peak Tailing

  • Possible Cause 1: Strong Sample Solvent. The sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase.

    • Solution: Whenever possible, dissolve the sample directly in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Possible Cause 2: Column Contamination or Degradation. The column inlet frit may be partially blocked, or the stationary phase may be contaminated with strongly retained compounds.

    • Solution: Reverse flush the column (if permitted by the manufacturer). If the problem persists, replace the guard column or the analytical column.[12]

  • Possible Cause 3: Secondary Interactions. The analyte may be interacting with active sites (e.g., residual silanols) on the stationary phase.

    • Solution: Adjust the pH of the mobile phase or modify the mobile phase composition. Using a different column type may also resolve the issue.[12]

Issue 3: High Backpressure

  • Possible Cause 1: System Blockage. Particulate matter from the sample or mobile phase may have blocked an in-line filter, guard column, or the column inlet frit.

    • Solution: Systematically check for the blockage by disconnecting components. Start by removing the column and checking the pressure. If it drops, the column is the source. Replace the inlet frit or the column. If pressure remains high, check tubing and filters.[12][13]

  • Possible Cause 2: Precipitated Buffer. The buffer in the mobile phase may have precipitated due to high organic solvent concentration or low temperature.

    • Solution: Ensure the buffer is soluble in the entire mobile phase composition range. Filter all mobile phases before use.[13][14]

Aqueous Acid-Base Titration

Issue: Inaccurate or Non-Reproducible Assay Results

  • Possible Cause 1: Poor Sample Solubility. The this compound is not fully dissolved before titration begins.

    • Solution: The compound is slightly soluble in water but soluble in alcohols.[4][15] Use a co-solvent like ethanol (B145695) to ensure the sample is completely dissolved before adding the indicator and titrating with the standardized base.

  • Possible Cause 2: Incorrect Endpoint Determination. The color change of the indicator is being misinterpreted, or the electrode is not calibrated correctly for potentiometric titration.

    • Solution: Perform a blank titration to determine the exact endpoint of the indicator in the chosen solvent system. If using a pH meter, ensure it is properly calibrated with fresh buffers before starting the analysis.

  • Possible Cause 3: Unstable Titrant. The standardized sodium hydroxide (B78521) solution has absorbed atmospheric carbon dioxide, reducing its effective concentration.

    • Solution: Use freshly prepared and standardized NaOH solution. Protect the titrant from atmospheric CO2 with a soda-lime tube.

Data Presentation

Table 1: Typical Purity Specifications for this compound

ParameterSpecificationMethod
Purity (Assay)≥ 97.0%HPLC
Purity (Assay)≥ 98.0%HPLC
Purity (Assay)≥ 97.5% to ≤ 102.5%Aqueous Acid-Base Titration
AppearancePale cream to pale brown powderVisual Inspection
Melting Point213-215 °CCapillary Method

Data compiled from multiple supplier specifications.[1][2][15]

Table 2: Example HPLC Method Parameters

ParameterCondition
ColumnC18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and Water (containing 0.1% acid like TFA or Formic Acid)
GradientIsocratic or Gradient (e.g., 30-70% Acetonitrile over 15 min)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature30 °C
Injection Volume10 µL
Sample DiluentMobile Phase or Acetonitrile/Water (50:50)

These are typical starting conditions and may require optimization.

Experimental Protocols

Protocol 1: Purity Determination by HPLC
  • Mobile Phase Preparation: Prepare the mobile phase, for example, Acetonitrile (Solvent B) and Water with 0.1% Trifluoroacetic Acid (Solvent A). Degas both solvents using sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.

  • System Setup and Equilibration: Set up the HPLC system according to the parameters in Table 2. Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standard solution followed by the sample solution.

  • Calculation: Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Assay by Aqueous Acid-Base Titration
  • Titrant Preparation: Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH).

  • Sample Preparation: Accurately weigh approximately 200-300 mg of the this compound sample into a 250 mL Erlenmeyer flask.[3]

  • Dissolution: Add 50 mL of a suitable solvent (e.g., a 1:1 mixture of neutralized ethanol and water) to dissolve the sample completely.

  • Titration: Add 2-3 drops of a suitable indicator (e.g., phenolphthalein). Titrate the solution with the standardized 0.1 M NaOH until the endpoint is reached (a persistent faint pink color).

  • Calculation: Calculate the assay percentage using the following formula:

    • % Assay = (V x M x MW) / (W x 10)

      • V = Volume of NaOH used (mL)

      • M = Molarity of NaOH solution

      • MW = Molecular weight of this compound (216.03 g/mol )[6]

      • W = Weight of the sample (g)

Visualizations

PurityAnalysisWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_results Data Evaluation Sample Receive Sample Prep Accurately Weigh and Dissolve Sample and Reference Standard Sample->Prep HPLC HPLC Analysis (Purity & Impurity Profile) Prep->HPLC Titration Acid-Base Titration (Assay) Prep->Titration Spectroscopy Spectroscopic ID (e.g., IR, MS for confirmation) Prep->Spectroscopy Data Process Data (Peak Areas, Titration Volumes) HPLC->Data Titration->Data Report Calculate & Report Results (% Purity, % Assay) Data->Report Spec Compare to Specifications Report->Spec

Caption: General workflow for purity analysis of this compound.

HPLCTroubleshooting start Abnormal Chromatogram pressure Check System Pressure start->pressure baseline Examine Baseline pressure->baseline No p_high High Pressure? pressure->p_high Yes p_low Low Pressure? pressure->p_low Yes, Fluctuating peak_shape Analyze Peak Shape baseline->peak_shape No b_noise Noisy Baseline? baseline->b_noise Yes b_drift Drifting Baseline? baseline->b_drift Yes ps_tail Peak Tailing? peak_shape->ps_tail Yes ps_front Peak Fronting? peak_shape->ps_front No/Other peak_shape->ps_front Yes p_sol1 Find & Remove Blockage (Column, Tubing, Frit) p_high->p_sol1 p_sol2 Find & Fix Leak (Fittings, Pump Seals) p_low->p_sol2 b_sol1 Degas Mobile Phase Check Lamp b_noise->b_sol1 b_sol2 Equilibrate Column Check for Leaks b_drift->b_sol2 ps_sol1 Adjust Sample Solvent Check for Column Contamination ps_tail->ps_sol1 ps_sol2 Reduce Sample Concentration /Injection Volume ps_front->ps_sol2

Caption: Logical troubleshooting flow for common HPLC issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-5-bromobenzoic Acid and 2-Amino-3-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and success. Substituted aminobenzoic acids are a cornerstone of medicinal chemistry, providing a versatile scaffold for the construction of complex molecular architectures. This guide presents an objective comparison of the reactivity of two isomeric brominated anthranilic acid derivatives: 2-Amino-5-bromobenzoic acid and 2-Amino-3-bromobenzoic acid. This analysis, grounded in fundamental principles of organic chemistry and supported by available data, aims to inform strategic decisions in synthetic route design and execution.

Physicochemical Properties: A Foundation for Reactivity

The intrinsic properties of a molecule, such as its melting point and acidity (pKa), provide initial insights into its behavior in a reaction environment. These characteristics can influence solubility, stability, and the nature of intermolecular interactions.

PropertyThis compound2-Amino-3-bromobenzoic acid
CAS Number 5794-88-7[1]20776-51-6
Molecular Formula C₇H₆BrNO₂[2]C₇H₆BrNO₂[3]
Molecular Weight 216.03 g/mol [1]216.03 g/mol
Appearance Beige powder/solid[2][4]Solid
Melting Point 213-215 °C[1]174-178 °C
pKa 4.56 (Predicted)[4]4.55 (Predicted)[5]

Reactivity Analysis: The Decisive "Ortho Effect"

The primary differentiator in the reactivity of these two isomers is the position of the bromine atom relative to the amino and carboxylic acid functionalities. The bromine atom in 2-amino-3-bromobenzoic acid is situated ortho to the amino group, leading to significant steric and electronic consequences, a phenomenon collectively known as the "ortho effect".[6][7]

Electronic Effects

In this compound, the electronic effects of the substituents are relatively straightforward. The bromine at the 5-position (para to the amino group) influences the overall electron density of the ring.

In 2-amino-3-bromobenzoic acid, the proximity of the bulky bromine atom to the amino and carboxylic acid groups can lead to steric inhibition of resonance.[6][7] This can alter the electron-donating capacity of the amino group and the electron-withdrawing nature of the carboxylic acid group by forcing them out of the plane of the aromatic ring.

Steric Hindrance

The most pronounced difference in reactivity arises from steric hindrance in the 3-bromo isomer.

  • Amine Reactivity: The bromine atom in the ortho position in 2-amino-3-bromobenzoic acid sterically encumbers the amino group. This hindrance can significantly reduce the rate of reactions involving the amine, such as acylation (amide bond formation), by impeding the approach of reagents.[6][10] Ortho-substituted anilines are generally less basic than their meta and para counterparts due to steric hindrance to protonation and solvation.[11][12]

  • Carboxylic Acid Reactivity: Similarly, the adjacent bromine atom can influence the reactivity of the carboxylic acid group in esterification or amidation reactions, although this effect is generally less pronounced than on the amine.

  • Aryl Bromide Reactivity: The reactivity of the C-Br bond, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is also influenced by its position. While aryl bromides are generally more reactive than aryl chlorides, the steric environment around the C-Br bond in the 3-bromo isomer can affect the rate of oxidative addition to the palladium catalyst.[13]

The interplay of these electronic and steric factors dictates the overall reactivity profile of each isomer.

cluster_0 This compound cluster_1 2-Amino-3-bromobenzoic acid 5_Br Bromine at C5 (para to -NH2) 5_NH2 Less hindered -NH2 5_Br->5_NH2 5_COOH Less hindered -COOH 5_Br->5_COOH 5_React Higher amine reactivity (e.g., acylation) 5_NH2->5_React Comparison Comparison 5_React->Comparison More favorable kinetics 3_Br Bromine at C3 (ortho to -NH2) 3_NH2 Sterically hindered -NH2 ('Ortho Effect') 3_Br->3_NH2 3_COOH Sterically hindered -COOH 3_Br->3_COOH 3_React Lower amine reactivity (e.g., acylation) 3_NH2->3_React 3_React->Comparison Less favorable kinetics

Reactivity comparison based on substituent position.

Key Synthetic Transformations: A Comparative Outlook

Amide Bond Formation

The formation of an amide bond is a frequent transformation for these building blocks. Given the steric hindrance around the amino group in 2-amino-3-bromobenzoic acid, it is anticipated to react slower than the 5-bromo isomer under identical conditions. Achieving high yields with the 3-bromo isomer may necessitate more forcing conditions or the use of highly efficient coupling reagents.

Expected Reactivity Trend: this compound > 2-Amino-3-bromobenzoic acid

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation at the C-Br position. The reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl.[14] While both isomers are expected to undergo Suzuki coupling, the steric bulk adjacent to the C-Br bond in the 3-bromo isomer could potentially slow down the rate-determining oxidative addition step, leading to slower reaction times or the need for more specialized catalyst systems.

Expected Reactivity Trend: this compound ≥ 2-Amino-3-bromobenzoic acid

Experimental Protocols

General Protocol for Amide Coupling

This protocol describes a typical amidation using a carbodiimide (B86325) coupling agent.

Materials:

  • 2-Amino-bromobenzoic acid isomer (1.0 eq.)

  • Amine (1.1 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the 2-amino-bromobenzoic acid isomer in anhydrous DMF in a dry reaction flask under an inert atmosphere.

  • Add the amine, HOBt, and DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add EDC portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with aqueous acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Start Dissolve acid in DMF Add_Reagents Add amine, HOBt, DIPEA Start->Add_Reagents Add_EDC Add EDC Add_Reagents->Add_EDC React Stir at RT, 12-24h (Monitor by TLC/LC-MS) Add_EDC->React Workup Aqueous workup and extraction React->Workup Purify Purification Workup->Purify End Isolated Amide Product Purify->End

Generalized workflow for amide coupling.
General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Amino-bromobenzoic acid isomer (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a dry reaction flask, add the 2-amino-bromobenzoic acid isomer, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture with stirring (typically 80-100 °C) for 4-24 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Start Combine aryl bromide, boronic acid, and base Inert_Atmosphere Establish inert atmosphere Start->Inert_Atmosphere Add_Solvent_Catalyst Add degassed solvent and Pd catalyst Inert_Atmosphere->Add_Solvent_Catalyst React Heat with stirring, 4-24h (Monitor by TLC/LC-MS) Add_Solvent_Catalyst->React Workup Aqueous workup and extraction React->Workup Purify Purification Workup->Purify End Isolated Biaryl Product Purify->End

Generalized workflow for Suzuki-Miyaura coupling.

Conclusion and Strategic Recommendations

The choice between this compound and 2-Amino-3-bromobenzoic acid is a strategic one that should be guided by the specific requirements of the synthetic target.

  • This compound is the more "user-friendly" of the two isomers for reactions involving the amino group, such as amide bond formation, due to the lack of steric hindrance. It is an excellent choice when straightforward, high-yielding transformations at the amine are desired.

  • 2-Amino-3-bromobenzoic acid , while potentially more challenging to work with due to the "ortho effect," offers a unique substitution pattern that may be essential for accessing specific target molecules. Synthetic routes employing this isomer should be designed with the expectation that reactions at the amino group may require more vigorous conditions or specialized reagents to overcome steric hindrance.

For both isomers, the C-Br bond provides a reliable handle for further functionalization via cross-coupling reactions, making them valuable and versatile building blocks in the arsenal (B13267) of the synthetic chemist. Careful consideration of the steric and electronic factors outlined in this guide will enable researchers to make informed decisions, leading to more efficient and successful synthetic endeavors.

References

A Comparative Guide to the Synthesis of Halogenated Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated aminobenzoic acids are pivotal building blocks in medicinal chemistry and materials science, offering versatile scaffolds for the synthesis of a wide array of complex molecules. The introduction of a halogen atom onto the aminobenzoic acid core can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an objective comparison of the primary synthetic methodologies for preparing these valuable compounds, supported by experimental data and detailed protocols to aid in the selection of the most appropriate route for a given research objective.

Key Synthesis Methodologies

The synthesis of halogenated aminobenzoic acids is predominantly achieved through three main strategies:

  • Direct Electrophilic Halogenation: This method involves the direct introduction of a halogen atom onto the electron-rich aromatic ring of an aminobenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the amino and carboxylic acid groups.

  • Sandmeyer Reaction: A versatile method for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate. This approach is particularly useful for accessing substitution patterns that are not readily achievable through direct halogenation.

  • Reduction of Halogenated Nitrobenzoic Acids: This two-step approach involves the nitration of a halogenated benzoic acid followed by the reduction of the nitro group to an amine. This strategy offers an alternative route, especially when the desired isomer is accessible through controlled nitration.

Comparative Performance of Synthesis Methods

The choice of synthetic method depends on several factors, including the desired halogen, the isomeric substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table summarizes quantitative data from representative syntheses to facilitate a direct comparison.

Target CompoundStarting MaterialMethodKey ReagentsReaction TimeYield (%)Reference
Chlorinated Derivatives
2-Amino-5-chlorobenzoic acid5-Chloro-2-nitrobenzoic acidReductionRaney Nickel, H₂Overnight96%[1]
4-Amino-3-chlorobenzoic acidMethyl 4-amino-3-chlorobenzoateHydrolysisNaOH, HCl>7 hours94.6%[2]
2-Chloro-5-aminobenzoic acido-Chlorobenzoic acidNitration then ReductionHNO₃/H₂SO₄, Fe/AcOHNot Specified70%[3]
Brominated Derivatives
2-Amino-5-bromobenzoic acid2-Aminobenzoic acidDirect BrominationBr₂ in Acetic Acid1 hourNot specified
Iodinated Derivatives
2-Amino-5-iodobenzoic acid2-Aminobenzoic acidDirect IodinationI₂, H₂O₂5 hours~60%[4]
2-Iodobenzoic acid2-Aminobenzoic acidSandmeyer ReactionNaNO₂, HCl, KI~30 minutesNot specified[5]
4-Amino-3-iodobenzoic acid ethyl esterp-Aminobenzoic acid ethyl esterDirect IodinationKI, NaOCl2 hours90.2%[6]

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below.

Method 1: Direct Electrophilic Iodination of 2-Aminobenzoic Acid

This protocol describes the synthesis of 2-amino-5-iodobenzoic acid using molecular iodine and an oxidizing agent.[4][7][8]

Materials:

  • 2-Aminobenzoic acid

  • Acetic acid

  • Molecular iodine (I₂)

  • 30% Hydrogen peroxide (H₂O₂)

  • Water

Procedure:

  • In a suitable reaction flask, prepare a mixture of 2-aminobenzoic acid (e.g., 5.0 g, 36.4 mmol) and acetic acid (100 mL).

  • Add molecular iodine (e.g., 4.63 g, 18.2 mmol) to the mixture.

  • To this suspension, add a 30% by weight aqueous solution of hydrogen peroxide (e.g., 4.12 mL, 36.4 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 5 hours.

  • After the reaction is complete, add water (e.g., 260 mL) to the reaction mixture to precipitate the product.

  • Collect the crystalline product by filtration.

Method 2: Sandmeyer Reaction for the Synthesis of 2-Iodobenzoic Acid

This protocol details the conversion of 2-aminobenzoic acid to 2-iodobenzoic acid.[5]

Materials:

  • 2-Aminobenzoic acid (Anthranilic acid)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium nitrite (B80452) (NaNO₂)

  • Potassium iodide (KI)

  • Sodium bisulfite

  • Ethanol (95%)

  • Decolorizing charcoal

  • Water

Procedure:

  • In a 100 mL round-bottom flask, suspend 3.0 g of anthranilic acid in 22 mL of water and 5.5 mL of concentrated HCl.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add a solution of 1.6 g of sodium nitrite in 2-3 mL of water, keeping the temperature below 5 °C.

  • After 5 minutes, add a solution of 3.7 g of potassium iodide in 4-5 mL of water. A brown complex may precipitate.

  • Allow the mixture to stand at room temperature for 5 minutes, then warm it to 40 °C. Vigorous gas evolution will be observed.

  • After 10 minutes, heat the mixture on a steam bath for another 10 minutes.

  • Cool the mixture in ice and add a small amount of sodium bisulfite to destroy any excess iodine.

  • Collect the crude product by filtration and wash with water.

  • For purification, dissolve the moist product in 15 mL of 95% ethanol, add 8 mL of hot water, and treat with decolorizing charcoal.

  • Filter the hot solution, dilute with 8-10 mL of water at the boiling point, and allow it to cool to crystallize the 2-iodobenzoic acid.

Method 3: Reduction of 5-Chloro-2-nitrobenzoic Acid

This protocol describes the synthesis of 2-amino-5-chlorobenzoic acid.[1]

Materials:

  • 5-Chloro-2-nitrobenzoic acid

  • Ethanol

  • Raney Nickel

  • Hydrogen gas

  • Diatomaceous earth (Celite)

Procedure:

  • To a reaction flask, add freshly activated Raney nickel (e.g., 2 g).

  • Add a solution of 5-chloro-2-nitrobenzoic acid (e.g., 20 g, 110 mmol) in ethanol.

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.

  • Upon completion, filter the reaction solution through a pad of diatomaceous earth.

  • Concentrate the filtrate under reduced pressure to obtain the white solid product.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis of halogenated aminobenzoic acids.

cluster_0 Direct Electrophilic Halogenation cluster_1 Sandmeyer Reaction cluster_2 Reduction of Halogenated Nitrobenzoic Acid start_DE Aminobenzoic Acid reagents_DE Halogenating Agent (e.g., Br₂, I₂, NCS, NBS) reaction_DE Reaction in Appropriate Solvent start_DE->reaction_DE reagents_DE->reaction_DE workup_DE Quenching & Precipitation reaction_DE->workup_DE purification_DE Filtration & Recrystallization workup_DE->purification_DE product_DE Halogenated Aminobenzoic Acid purification_DE->product_DE start_SR Aminobenzoic Acid diazotization Diazotization (NaNO₂, Acid) start_SR->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium displacement Displacement with Halide Source (CuX or KI) diazonium->displacement workup_SR Decomposition & Isolation displacement->workup_SR purification_SR Washing & Recrystallization workup_SR->purification_SR product_SR Halogenated Benzoic Acid purification_SR->product_SR start_Red Halogenated Nitrobenzoic Acid reduction Reduction of Nitro Group start_Red->reduction workup_Red Catalyst Removal/ Neutralization reduction->workup_Red reagents_Red Reducing Agent (e.g., H₂/Catalyst, SnCl₂) reagents_Red->reduction purification_Red Extraction & Crystallization workup_Red->purification_Red product_Red Halogenated Aminobenzoic Acid purification_Red->product_Red

Caption: Comparative workflows for the synthesis of halogenated aminobenzoic acids.

The following diagram illustrates the logical relationship in choosing a synthetic method.

start Desired Halogenated Aminobenzoic Acid is_direct_possible Is Direct Halogenation Regioselective? start->is_direct_possible Consider Regioselectivity direct_halogenation Direct Electrophilic Halogenation is_direct_possible->direct_halogenation Yes consider_sandmeyer Is Amino Group Precursor Available? is_direct_possible->consider_sandmeyer No sandmeyer Sandmeyer Reaction consider_sandmeyer->sandmeyer Yes consider_reduction Is Halogenated Nitro Precursor Available? consider_sandmeyer->consider_reduction No reduction Reduction of Nitro Compound consider_reduction->reduction Yes

Caption: Decision tree for selecting a synthesis method.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 2-Amino-5-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of 2-Amino-5-bromobenzoic acid with its structural analogues, 2-aminobenzoic acid and 2-amino-5-chlorobenzoic acid. By presenting key experimental data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, this document serves as a practical resource for the structural confirmation and characterization of these compounds.

The following sections detail the experimental protocols used for analysis, present a comparative summary of the spectroscopic data in tabular format, and illustrate the analytical workflow, offering a foundational reference for research and development applications.

Comparative Spectroscopic Data

The structural differences imparted by the halogen substituent (or lack thereof) at the C5 position of the benzene (B151609) ring are clearly reflected in the spectroscopic data. The electron-withdrawing nature of bromine and chlorine atoms influences the electronic environment and vibrational modes of the molecule, leading to characteristic shifts in spectral peaks when compared to the parent molecule, 2-aminobenzoic acid.

Table 1: FT-IR Spectroscopic Data (cm⁻¹)

Functional Group Vibrational Mode This compound [1]2-aminobenzoic acid 2-amino-5-chlorobenzoic acid [2]
Amino (N-H)Symmetric & Asymmetric Stretch3497, 3383~3465, 33703500, 3387
Carboxylic Acid (O-H)StretchBroad band ~2500-3300Broad band ~2500-3300Broad band ~2800-3200
Carbonyl (C=O)Stretch1675~16801660
Aromatic Ring (C=C)Stretch1616, 1587, 1548~1615, 1589, 15601585, 1481
C-NStretch~1300-1400~1300-14001288
C-Br / C-ClStretch691N/A810

Table 2: ¹H NMR Spectroscopic Data (ppm) in DMSO-d₆

Proton This compound 2-aminobenzoic acid 2-amino-5-chlorobenzoic acid [2]
H6~7.8 (d)~7.7 (dd)7.62 (d)
H4~7.3 (dd)~7.2 (ddd)7.24 (dd)
H3~6.7 (d)~6.5 (dd)6.77 (d)
-NH₂Broad singletBroad singletBroad singlet
-COOHBroad singletBroad singletBroad singlet

Table 3: ¹³C NMR Spectroscopic Data (ppm) in DMSO-d₆

Carbon This compound 2-aminobenzoic acid 2-amino-5-chlorobenzoic acid [2]
C1 (-COOH)~168~169168.4
C2 (-C-NH₂)~151~151150.3
C3~118~116117.5
C4~136~134129.8
C5 (-C-Br/Cl)~110~117118.3
C6~133~131133.5

Table 4: UV-Visible Spectroscopic Data (λmax in nm)

Compound Solvent λmax 1 λmax 2
This compoundEthanol~250~330
2-aminobenzoic acidEthanol~254~335
2-amino-5-chlorobenzoic acidDichloromethane~252~333

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following protocols provide a detailed methodology for each key experiment.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

  • Sample Preparation (KBr Pellet Method):

    • A small amount of the solid sample (1-2 mg) is ground with spectroscopic grade potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded.

    • The sample is placed in the spectrometer's sample holder.

    • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The obtained spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, N-H, C=O, C-Br).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

  • Method: Solution-State NMR Spectroscopy.

  • Sample Preparation:

    • Approximately 5-10 mg of the sample for ¹H NMR, or 20-50 mg for ¹³C NMR, is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shifts to 0 ppm.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer's probe.

    • The magnetic field is shimmed to ensure homogeneity.

    • ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the peaks are analyzed to elucidate the molecular structure.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Objective: To determine the electronic absorption properties of the molecule, which are related to the electronic transitions within the chromophores.

  • Method: Solution-Phase UV-Vis Spectroscopy.

  • Sample Preparation:

    • A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol).

    • The concentration is adjusted to ensure that the maximum absorbance falls within the optimal range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • A quartz cuvette filled with the pure solvent is used as a reference.

    • A second quartz cuvette is filled with the sample solution.

    • The absorbance spectrum is scanned over a wavelength range, typically from 200 to 400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum.

Workflow for Spectroscopic Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a chemical compound like this compound using multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_confirmation Structural Confirmation Sample Sample Preparation (this compound) FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR UVVis UV-Vis Spectroscopy Sample->UVVis FTIR_Data Identify Functional Groups (e.g., -NH₂, -COOH, C-Br) FTIR->FTIR_Data NMR_Data Determine Connectivity & Chemical Environment NMR->NMR_Data UVVis_Data Analyze Electronic Transitions (Chromophores) UVVis->UVVis_Data Comparison Compare with Alternatives (e.g., 2-aminobenzoic acid) FTIR_Data->Comparison NMR_Data->Comparison UVVis_Data->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for structural confirmation of this compound.

References

A Comparative Guide to HPLC Analysis of 2-Amino-5-bromobenzoic Acid and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in pharmaceutical development and chemical synthesis for monitoring reaction progress, assessing product purity, and quantifying components. This guide provides a comparative analysis of the HPLC separation of 2-Amino-5-bromobenzoic acid and its derivatives, offering insights into how common chemical modifications affect retention behavior. We present supporting experimental data and detailed protocols to aid in method development and analysis.

Comparison of HPLC Retention Behavior

The retention time of a compound in reversed-phase HPLC is primarily governed by its polarity. Less polar compounds interact more strongly with the nonpolar stationary phase and thus have longer retention times. Chemical modifications to this compound can significantly alter its polarity and, consequently, its chromatographic behavior.

The following table summarizes the expected retention times for this compound and its common reaction products under a standardized set of reversed-phase HPLC conditions. These products include the product of a simple reduction of the carboxylic acid to an alcohol, and the product of N-acylation of the amino group.

CompoundStructureExpected Retention Time (min)Polarity
This compoundthis compound5.2High
(2-Amino-5-bromophenyl)methanol(2-Amino-5-bromophenyl)methanol6.8Moderate-High
2-Acetamido-5-bromobenzoic acid2-Acetamido-5-bromobenzoic acid8.1Moderate-Low

Note: The structures are simplified 2D representations. Retention times are hypothetical based on typical reversed-phase behavior and are for comparative purposes.

As illustrated in the table, the reduction of the carboxylic acid in this compound to an alcohol in (2-Amino-5-bromophenyl)methanol leads to a slight decrease in polarity and a corresponding increase in retention time. The N-acylation to form 2-Acetamido-5-bromobenzoic acid introduces an acetyl group, which significantly decreases the polarity of the molecule, resulting in a longer retention time.

Experimental Protocols

N-Acetylation of this compound

This protocol describes a common acylation reaction.

Materials:

Procedure:

  • Dissolve 1.0 g of this compound in 20 mL of dichloromethane in a round-bottom flask.

  • Add 0.5 mL of pyridine to the solution.

  • Slowly add 0.6 mL of acetic anhydride to the mixture while stirring.

  • Allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress by taking small aliquots for HPLC analysis.

  • Upon completion, wash the reaction mixture with 20 mL of 1 M HCl, followed by 20 mL of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-Acetamido-5-bromobenzoic acid.

HPLC Analysis Protocol

This protocol provides a standard reversed-phase HPLC method for analyzing the reaction mixture.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-12 min: 10% to 90% B

    • 12-15 min: 90% B

    • 15-16 min: 90% to 10% B

    • 16-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in the mobile phase (e.g., 1:1000).

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Visualizing the Workflow and Reaction

The following diagrams illustrate the logical flow of the experimental and analytical processes.

Reaction_Pathway 2-Amino-5-bromobenzoic_acid This compound 2-Acetamido-5-bromobenzoic_acid 2-Acetamido-5-bromobenzoic acid 2-Amino-5-bromobenzoic_acid->2-Acetamido-5-bromobenzoic_acid N-Acetylation Acetic_anhydride Acetic Anhydride / Pyridine Acetic_anhydride->2-Acetamido-5-bromobenzoic_acid

Caption: N-Acetylation of this compound.

HPLC_Workflow cluster_reaction Chemical Reaction cluster_analysis HPLC Analysis Start_Reaction Start N-Acetylation Reaction Monitor_Progress Monitor by HPLC Start_Reaction->Monitor_Progress Workup Reaction Workup & Purification Monitor_Progress->Workup Sample_Prep Prepare Sample for Injection Workup->Sample_Prep HPLC_Run Perform HPLC Analysis Sample_Prep->HPLC_Run Data_Analysis Analyze Chromatogram HPLC_Run->Data_Analysis

Caption: Experimental and analytical workflow.

Alternative Analytical Techniques

While reversed-phase HPLC is the most common method for this type of analysis, other techniques can also be employed:

  • Gas Chromatography (GC): GC can be used for the analysis of volatile derivatives. The carboxylic acid group would typically require derivatization to a more volatile ester form prior to analysis.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of chiral compounds and can also be used for achiral separations, often providing faster analysis times than HPLC.

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for qualitative monitoring of reaction progress. While not quantitative, it is an excellent tool for quickly assessing the presence of starting material and the formation of products.

The choice of analytical method will depend on the specific requirements of the analysis, including the need for quantitative data, the complexity of the sample matrix, and the available instrumentation.

A Comparative Analysis of the Biological Activity of 2-Amino-5-bromobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Compounds

Derivatives of 2-Amino-5-bromobenzoic acid are a class of compounds with significant potential in the development of new therapeutic agents. Their structural versatility allows for the synthesis of a wide range of molecules with diverse biological activities. This guide provides a comparative overview of the anticancer and antimicrobial properties of these derivatives, supported by experimental data. We delve into their mechanisms of action, focusing on key signaling pathways, and provide detailed experimental protocols for the validation of these findings.

Comparative Analysis of Biological Activities

The therapeutic efficacy of this compound derivatives and structurally related compounds has been demonstrated in various biological assays. The following tables summarize the quantitative data, offering a clear comparison of the activities of different derivatives.

Anticancer Activity
Compound ClassSpecific Derivative/CompoundTarget Cell Line(s)Activity (IC₅₀)Reference
Benzoxazole Derivative5-amino-2-[p-bromophenyl]-benzoxazoleMCF-7 (Breast Cancer)28 nM[1]
MDA-MB-231 (Breast Cancer)22 nM[1]
Aminobenzylnaphthol DerivativesMMZ-45AABxPC-3 (Pancreatic Cancer)13.26 µM (72h)[2]
MMZ-140CHT-29 (Colorectal Cancer)11.55 µM (72h)[2]
2-Amino-4-aryl-pyrimidine Derivative of Ursolic AcidCompound 7bMCF-7 (Breast Cancer)0.48 ± 0.11 µM[3]
HeLa (Cervical Cancer)0.74 ± 0.13 µM[3]
Antimicrobial Activity
Compound ClassSpecific Derivative/CompoundTarget Organism(s)Activity (pMIC in µM/ml)Reference
Schiff Base of p-Amino Benzoic AcidN'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (Compound 11)Bacillus subtilis2.11
Schiff Base of p-Amino Benzoic AcidN'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (Compound 5)Aspergillus niger1.81
Candida albicans1.81
Quinoxaline DerivativeCompound 5pStaphylococcus aureusMIC: 4-16 µg/mL
Bacillus subtilisMIC: 8-32 µg/mL
MRSAMIC: 8-32 µg/mL
Escherichia coliMIC: 4-32 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) is added to each well.

  • Incubation: The microplate is incubated for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO₂).

  • Formazan (B1609692) Solubilization: 100 µl of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is allowed to stand overnight in the incubator. The absorbance is then measured at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The test microorganism is cultured to a standardized density (e.g., 0.5 McFarland standard).

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (broth and microorganism) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway Visualizations

Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for targeted drug development. Below are diagrams of key signaling pathways modulated by aminobenzoic acid derivatives.

G cluster_cytoplasm Cytoplasm TNFa TNFα TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/β/γ) TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release & Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) Nucleus->Gene_Expression Drives DAB_1 p-Aminobenzoic Acid Derivative (DAB-1) DAB_1->IKK_complex Inhibits

Caption: Inhibition of the TNFα/NF-κB Signaling Pathway.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IFN-γ) Cell_Receptors Cell Surface Receptors Inflammatory_Stimuli->Cell_Receptors Activates Signaling_Cascade Signaling Cascade (e.g., NF-κB, STAT) Cell_Receptors->Signaling_Cascade iNOS_Gene iNOS Gene Signaling_Cascade->iNOS_Gene Induces Transcription iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA Transcription iNOS_Protein iNOS Protein (Inducible Nitric Oxide Synthase) iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Catalyzes Conversion L_Arginine L-Arginine L_Arginine->iNOS_Protein L_Citrulline L-Citrulline Inflammation_Damage Inflammation & Tissue Damage NO->Inflammation_Damage DAB_2_28 p-Aminobenzoic Acid Derivative (DAB-2-28) DAB_2_28->iNOS_Protein Inhibits Expression

Caption: Inhibition of the iNOS/NO Production Pathway.

Conclusion

The derivatives of this compound and related aminobenzoic acids represent a promising area of research for the development of novel anticancer and antimicrobial agents. The data presented in this guide highlight the potent activity of specific derivatives and underscore the importance of continued investigation into their mechanisms of action. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers to further explore and validate the therapeutic potential of this versatile class of compounds.

References

A Comparative Guide to the Electronic Properties of 2-Amino-5-bromobenzoic Acid and Its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electronic properties of 2-Amino-5-bromobenzoic acid (2A5BBA) and its fluoro (2A5FBA) and chloro (2A5CBA) analogs. Understanding the electronic characteristics of these molecules is crucial for their application in drug design and development, as these properties significantly influence their reactivity, stability, and potential biological activity. This document summarizes key quantitative data from computational studies and provides detailed experimental protocols for the cited methodologies.

Comparative Analysis of Electronic Properties

The electronic properties of this compound and its halogenated counterparts have been investigated using Density Functional Theory (DFT), offering insights into their molecular behavior. A key study by Xavier and Joe provides a comparative analysis of these compounds.[1] The following table summarizes important computed electronic properties.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Calculated pKa
2-Amino-5-fluorobenzoic acid-5.62-0.984.644.25
2-Amino-5-chlorobenzoic acid-5.78-1.154.634.15
This compound-5.89-1.254.644.18

Data sourced from computational studies utilizing DFT and MOPAC methods.[1]

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical properties that provide insights into a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

As observed in the table, the HOMO-LUMO gap for all three halogenated analogs is quite similar, suggesting comparable kinetic stability. However, there are subtle differences in the HOMO and LUMO energies, which can be attributed to the varying electronegativity of the halogen substituents. These differences can influence the molecules' interactions with biological targets.

The predicted acid dissociation constant (pKa) values are also comparable among the three compounds, indicating that the halogen substitution at the 5-position does not dramatically alter the acidity of the carboxylic acid group.

Experimental Protocols

The following sections detail the methodologies employed in the computational analysis of these compounds.

Density Functional Theory (DFT) Calculations

The electronic properties and optimized geometries of 2-Amino-5-halogenobenzoic acids were determined using DFT calculations.

  • Software: Gaussian 03 program package.

  • Functional and Basis Set: The calculations were performed using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional combined with the 6-31G* basis set.[2]

  • Geometry Optimization: The molecular structures of 2-Amino-5-fluorobenzoic acid, 2-Amino-5-chlorobenzoic acid, and this compound were fully optimized to find the minimum energy conformation.

  • Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).

  • Analysis of Electronic Properties: From the optimized geometries, various electronic properties were calculated, including the energies of the HOMO and LUMO.

pKa Calculation

The pKa values were computed to assess the acidity of the molecules.

  • Software: MOPAC (Molecular Orbital PACkage).

  • Method: The pKa values were calculated based on the molecular structure and electronic properties determined by the semi-empirical quantum chemistry methods within MOPAC.

Molecular Docking

A molecular docking study was performed to investigate the potential interaction of this compound with its biological target.[1]

  • Target Protein: The crystal structure of protein tyrosine kinase 3LQ8 was obtained from the Protein Data Bank (PDB).

  • Ligand Preparation: The 3D structure of this compound was generated and optimized using the DFT method described above.

  • Docking Software: AutoDock was used to perform the molecular docking simulations.[1]

  • Docking Procedure:

    • Receptor Preparation: Water molecules and any co-crystallized ligands were removed from the protein structure. Polar hydrogens and Kollman charges were added to the protein.

    • Grid Box Definition: A grid box was defined around the active site of the protein to encompass the binding pocket.

    • Docking Simulation: The Lamarckian Genetic Algorithm was employed to explore the conformational space of the ligand within the defined active site of the receptor. Multiple docking runs were performed to ensure the reliability of the results.

    • Analysis of Results: The docked conformations (poses) of the ligand were analyzed based on their binding energy and interactions with the amino acid residues in the active site.

Visualizations

Molecular Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study, such as the one performed for this compound and protein tyrosine kinase 3LQ8.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor 1. Obtain Receptor Structure (e.g., from PDB: 3LQ8) Grid 3. Define Binding Site (Grid Box Generation) Receptor->Grid Ligand 2. Prepare Ligand Structure (this compound) Ligand->Grid Dock 4. Run Docking Algorithm (e.g., AutoDock) Grid->Dock Results 5. Analyze Docked Poses (Binding Energy & Interactions) Dock->Results Conclusion 6. Draw Conclusions (Potential Inhibitory Activity) Results->Conclusion DFT_Workflow Input Input Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-31G*) Input->Opt Freq Frequency Calculation Opt->Freq Minima Confirm True Minima (No Imaginary Frequencies) Freq->Minima Minima->Opt If No Properties Calculate Electronic Properties (HOMO, LUMO, etc.) Minima->Properties If Yes Analysis Analysis of Results Properties->Analysis

References

The Versatility of 2-Amino-5-bromobenzoic Acid in Modern Drug Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Amino-5-bromobenzoic acid stands as a pivotal precursor in the synthesis of a range of pharmaceuticals, prized for its reactive amine and carboxylic acid functionalities, alongside the strategic placement of a bromine atom that facilitates further molecular elaborations. This guide offers an objective comparison of its efficacy in the synthesis of key therapeutic agents against alternative precursors, supported by experimental data and detailed methodologies. We delve into the synthesis of the anti-diabetic drug Dapagliflozin, the mucolytic agent Brovanexine, and the anti-cancer drug Regorafenib to illustrate the utility and comparative performance of this versatile building block.

Comparative Analysis of Precursors in Dapagliflozin Synthesis

Dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a cornerstone in the management of type 2 diabetes. Its synthesis often employs derivatives of this compound. A prominent alternative starting material for one of the key intermediates is 5-bromo-2-chlorobenzoic acid. Below, we compare the synthetic routes starting from these two precursors.

Table 1: Comparison of Precursors in the Synthesis of a Key Dapagliflozin Intermediate

ParameterRoute A: Via this compound DerivativeRoute B: Via 5-bromo-2-chlorobenzoic Acid
Starting Material This compound5-bromo-2-chlorobenzoic acid
Key Transformation Diazotization and chlorination to yield 5-bromo-2-chlorobenzoic acidDirect use as starting material
Overall Yield HighHigh (process dependent)
Purity (HPLC) Good to ExcellentHigh (supplier dependent)
Number of Steps Multiple steps to key intermediateFewer steps to the same intermediate
Cost-Effectiveness Potentially lower starting material cost, but additional reaction steps increase overall cost.Higher initial material cost, but potentially more economical due to a more streamlined process.
Safety Concerns Involves diazotization, which requires careful temperature control and handling of potentially unstable intermediates.Use of chlorinating agents in subsequent steps requires handling of corrosive and hazardous reagents.

Experimental Protocols

Synthesis of 5-bromo-2-chlorobenzoic acid from this compound

This protocol outlines the conversion of this compound to 5-bromo-2-chlorobenzoic acid, a key intermediate in one of the synthetic routes for Dapagliflozin.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

Procedure:

  • A suspension of this compound in concentrated HCl is prepared and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled suspension while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, a solution of copper(I) chloride in concentrated HCl is prepared and cooled.

  • The cold diazonium salt solution is slowly added to the cuprous chloride solution.

  • The reaction mixture is allowed to warm to room temperature and then heated to facilitate the replacement of the diazonium group with a chlorine atom.

  • After cooling, the crude product is isolated by filtration, washed with cold water, and purified by recrystallization.

Synthesis of Dapagliflozin Intermediate from 5-bromo-2-chlorobenzoic acid

This protocol describes a "one-pot" method to synthesize a key intermediate of Dapagliflozin, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, starting from 5-bromo-2-chlorobenzoic acid.

Materials:

  • 5-bromo-2-chlorobenzoic acid

  • Phenetole

  • An oxidant (e.g., potassium persulfate)

  • A catalyst (e.g., α-Fe₂O₃)

  • Reaction solvent (e.g., 1,4-dioxane)

  • Absolute ethanol (B145695) for recrystallization

Procedure:

  • To a reaction vessel, add the solvent, 5-bromo-2-chlorobenzoic acid, the catalyst, and the oxidant.

  • The mixture is stirred at a controlled temperature (e.g., 40 °C).

  • Phenetole is added dropwise to the reaction mixture.

  • The reaction is allowed to proceed for a specified time (e.g., 4 hours).

  • Upon completion, the reaction is quenched, and the layers are separated.

  • The organic layer is dried and concentrated.

  • The crude product is purified by recrystallization from absolute ethanol to yield the white, powdery solid of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.

Signaling Pathways and Synthetic Workflows

To visually represent the complex biological and chemical processes, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathway of Dapagliflozin (SGLT2 Inhibition)

SGLT2_Inhibition cluster_kidney Kidney Proximal Tubule Glucose_Filtrate Glucose in Filtrate SGLT2 SGLT2 Transporter Glucose_Filtrate->SGLT2 binds Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption mediates Urinary_Glucose_Excretion Increased Urinary Glucose Excretion SGLT2->Urinary_Glucose_Excretion blockade leads to Bloodstream Bloodstream Glucose_Reabsorption->Bloodstream returns glucose to Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 inhibits

Caption: Dapagliflozin inhibits the SGLT2 transporter in the kidney, preventing glucose reabsorption.

Synthetic Workflow for Dapagliflozin Intermediate

Dapagliflozin_Synthesis cluster_route_A Route A cluster_route_B Route B A1 This compound A2 Diazotization & Chlorination A1->A2 A3 5-bromo-2-chlorobenzoic acid A2->A3 C1 Friedel-Crafts Acylation with Phenetole A3->C1 B1 5-bromo-2-chlorobenzoic acid (Starting Material) B1->C1 C2 Dapagliflozin Intermediate (Benzophenone derivative) C1->C2

Caption: Comparison of synthetic routes to a key Dapagliflozin intermediate.

Efficacy in the Synthesis of Other Therapeutics

Brovanexine

Brovanexine is a mucolytic agent, acting to reduce the viscosity of mucus in the respiratory tract. Its synthesis can be derived from this compound. The core mechanism of mucolytics like Brovanexine involves the breakdown of mucopolysaccharide fibers in mucus, making it less viscous and easier to clear from the airways.

Regorafenib

Regorafenib is a multi-kinase inhibitor used in the treatment of various cancers. It functions by blocking several enzymes that are involved in tumor growth and progression, including those associated with angiogenesis (the formation of new blood vessels that supply tumors). While not directly synthesized from this compound, key intermediates in its synthesis are derivatives of this precursor.

Signaling Pathway of Regorafenib

Regorafenib_Pathway cluster_angiogenesis Angiogenesis cluster_oncogenesis Oncogenesis Regorafenib Regorafenib VEGFR VEGFR Regorafenib->VEGFR inhibits PDGFR PDGFR Regorafenib->PDGFR inhibits FGFR FGFR Regorafenib->FGFR inhibits KIT KIT Regorafenib->KIT inhibits RET RET Regorafenib->RET inhibits BRAF BRAF Regorafenib->BRAF inhibits Angiogenesis_Node Tumor Blood Vessel Formation VEGFR->Angiogenesis_Node PDGFR->Angiogenesis_Node FGFR->Angiogenesis_Node Oncogenesis_Node Tumor Cell Proliferation & Survival KIT->Oncogenesis_Node RET->Oncogenesis_Node BRAF->Oncogenesis_Node

Caption: Regorafenib inhibits multiple kinases involved in angiogenesis and oncogenesis.

Conclusion

This compound is a highly effective and versatile precursor in drug synthesis. Its utility is clearly demonstrated in the synthesis of the anti-diabetic drug Dapagliflozin, where it serves as a readily available starting material for a key intermediate. While alternative precursors such as 5-bromo-2-chlorobenzoic acid offer a more direct route, the choice of precursor will ultimately depend on a cost-benefit analysis that considers starting material cost, the number of synthetic steps, and the required scale of production. The adaptability of this compound and its derivatives further extends their application to the synthesis of drugs in other therapeutic areas, including mucolytic and anti-cancer agents, underscoring its significance in the pharmaceutical industry.

Comparative study of catalysts for the synthesis of 2-Amino-5-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalytic Synthesis of 2-Amino-5-bromobenzoic Acid

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates like this compound is crucial. This guide provides a comparative overview of various synthetic methodologies, with a focus on the catalytic systems employed. The performance of different approaches is evaluated based on experimental data, offering insights for process optimization and catalyst selection.

Performance Benchmark of Catalysts

The synthesis of this compound can be achieved through several routes, each with distinct advantages and disadvantages. The choice of catalyst and reaction pathway directly impacts yield, purity, and scalability. Below is a summary of notable synthetic methods and their performance.

Synthetic RouteStarting MaterialCatalyst/ReagentReaction ConditionsYield (%)Reference
Oxidative Cleavage 5-Bromoindoline-2,3-dioneHydrogen Peroxide / NaOHWater, 80°C, 1 h96%[1]
Electrophilic Bromination 2-Aminobenzoic acidBromine / Acetic AcidGlacial Acetic Acid, 15°C, 1 hNot specified[1]
Nitration & Reduction Bromobenzoic AcidConc. H₂SO₄, Conc. HNO₃; then Reduced Iron Powder, HCl100-120°C, 4 h (Nitration); Reflux, 4 h (Reduction)Not specified[2]
Copper-Catalyzed Amination 2,5-Dibromobenzoic Acid & Aniline (B41778)Cu powder, Cu₂O2-Ethoxyethanol, K₂CO₃, 130°C, 24 h94% (for N-phenyl-5-bromoanthranilic acid)[3]
Palladium-Catalyzed Amination 2-Bromo-3-methylbenzoic acid derivatives & Aryl aminePd₂(dba)₃, BINAPToluene, NaOtBu, 100°C, 12 hModerate to High (representative)[3]

Reaction Pathways and Experimental Workflow

To visualize the synthetic strategies, the following diagrams illustrate a general reaction pathway and a typical experimental workflow for catalyst benchmarking.

G General Synthetic Routes to this compound cluster_0 Route 1: Bromination cluster_1 Route 2: Oxidation cluster_2 Route 3: Nitration & Reduction 2-Aminobenzoic acid 2-Aminobenzoic acid This compound This compound 2-Aminobenzoic acid->this compound Br2, AcOH 5-Bromoindoline-2,3-dione 5-Bromoindoline-2,3-dione 5-Bromoindoline-2,3-dione->this compound H2O2, NaOH Bromobenzoic Acid Bromobenzoic Acid 2-Nitro-5-bromobenzoic acid 2-Nitro-5-bromobenzoic acid Bromobenzoic Acid->2-Nitro-5-bromobenzoic acid HNO3, H2SO4 2-Nitro-5-bromobenzoic acid->this compound Fe, HCl

Caption: Synthetic Routes to this compound.

G Experimental Workflow for Catalyst Performance Benchmarking start Start prep_reactants Prepare Reactants (e.g., 2,5-dibromobenzoic acid, amine) start->prep_reactants prep_catalyst Prepare Catalyst System (e.g., Copper or Palladium based) prep_reactants->prep_catalyst setup_reaction Set up Reaction (Solvent, Inert Atmosphere) prep_catalyst->setup_reaction heat Heat to Reaction Temperature setup_reaction->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Quench Reaction & Cool monitor->quench workup Extraction & Washing quench->workup purification Purification (e.g., Chromatography) workup->purification analysis Analyze Product (Yield, Purity) purification->analysis end End analysis->end

Caption: Experimental Workflow for Catalyst Performance Benchmarking.

In-Depth Experimental Protocols

Detailed methodologies for key synthetic routes are provided below to ensure reproducibility and offer a practical foundation for further research.

Protocol 1: Oxidative Cleavage of 5-Bromoindoline-2,3-dione[1]

This high-yield method utilizes a readily available starting material.

  • Materials: 5-bromoindoline-2,3-dione, 3N Sodium Hydroxide (NaOH) solution, 35% Hydrogen Peroxide (H₂O₂) solution, concentrated Hydrochloric Acid (HCl), Methanol (MeOH).

  • Procedure:

    • To a stirred solution of 5-bromoindoline-2,3-dione (20.0 g, 8.8 mmol) in aqueous 3N NaOH (88 mL), add hydrogen peroxide (22.2 mL, 35% in water) dropwise at 80°C.

    • Stir the reaction mixture at 80°C for 1 hour.

    • Allow the mixture to cool to room temperature, then further cool to 0°C.

    • Quench the reaction by adding concentrated HCl (100 mL) to adjust the pH to 5.

    • Evaporate the volatiles under reduced pressure to obtain the crude product as a brown solid.

    • Suspend the solid in MeOH (150 mL), stir for 15 minutes, and filter.

    • Evaporate the filtrate to dryness under reduced pressure to yield this compound (18 g, 96% yield) as a brown solid.

Protocol 2: Electrophilic Bromination of 2-Aminobenzoic Acid[1]

A direct approach to introduce the bromine atom onto the aromatic ring.

  • Materials: Sodium 2-aminobenzoate (B8764639), Glacial Acetic Acid, Bromine, Benzene.

  • Procedure:

    • Prepare a solution of bromine (7.2 g, 2 mL, 40 mmol) in 47 mL of glacial acetic acid.

    • Add the bromine solution dropwise to a solution of sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 mL of glacial acetic acid at 15°C.

    • Stir the mixture for 1 hour at the same temperature.

    • Filter the product, wash with benzene, and dry in the dark.

    • For purification, add the resulting mixture of bromobenzoic acids (0.5 g) to 10 mL of boiling water, followed by the addition of 1.3 mL of concentrated hydrochloric acid.

    • Filter the hot solution under vacuum. The insoluble material contains 2-amino-3,5-dibromobenzoic acid.

    • This compound precipitates upon cooling of the filtrate.

Protocol 3: Copper-Catalyzed Amination (Ullmann-Type Reaction)[3]

This protocol describes a chemo- and regioselective copper-catalyzed amination for the synthesis of an N-aryl anthranilic acid derivative, which is analogous to the synthesis of aminobenzoic acids.

  • Materials: 2,5-dibromobenzoic acid, Aniline, Copper (Cu) powder, Copper(I) oxide (Cu₂O), Potassium carbonate (K₂CO₃), 2-ethoxyethanol, concentrated Hydrochloric Acid (HCl).

  • Procedure:

    • Prepare a mixture of 2,5-dibromobenzoic acid (8.8 mmol), aniline (1.05 equiv.), potassium carbonate (1.0 equiv.), copper powder (9 mol%), and copper(I) oxide (4 mol%) in 3 mL of 2-ethoxyethanol.

    • Heat the reaction mixture to 130°C for 24 hours under a nitrogen atmosphere.

    • After completion, cool the reaction mixture and pour it into 30 mL of water.

    • Add decolorizing charcoal and filter the mixture through Celite.

    • Precipitate the crude product by acidifying the filtrate with diluted HCl.

    • If necessary, further purify the residue by dissolving it in 100 mL of 5% aqueous Na₂CO₃. This copper-catalyzed method demonstrates high regioselectivity, with amination occurring specifically at the bromide position adjacent to the carboxylic acid group.

References

Validating the Structure of Novel Compounds Synthesized from 2-Amino-5-bromobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel compounds from readily available starting materials is a cornerstone of drug discovery and development. 2-Amino-5-bromobenzoic acid, also known as 5-bromoanthranilic acid, serves as a versatile scaffold for the generation of a diverse range of heterocyclic compounds with significant biological activities. This guide provides a comparative analysis of three classes of novel compounds synthesized from this precursor: Quinazolinones, Benzoxazinones, and Schiff Bases. We present a summary of their biological performance, supported by experimental data, and detail the essential protocols for their structural validation.

Comparative Performance of Novel Derivatives

The therapeutic potential of newly synthesized compounds is a critical factor in their development. Below is a comparative summary of the biological activities of representative derivatives from each class.

Compound ClassDerivative ExampleBiological ActivityPerformance MetricValueBacterial Strains / Assay Conditions
Quinazolinones 6-Bromo-2-phenyl-quinazolin-4(3H)-one derivativeAntibacterialMIC (µg/mL)500Staphylococcus aureus, Bacillus cereus, E. coli, Pseudomonas aeruginosa
6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin- 4(3H)-oneAntibacterialZone of Inhibition (mm)10 - 16S. aureus, Bacillus sp., E. coli, P. aeruginosa, K. pneumonia, C. albicans
Benzoxazinones 2-(substituted)-6-bromo-1,3-benzoxazin-4-oneAnti-inflammatory% Inhibition of Paw Edema62.61%Carrageenan-induced rat paw edema
Schiff Bases (E)-4-((5-bromo-2-hydroxybenzylidene)amino)benzoic acidAntibacterialMIC (µg/mL)6.25E. coli, S. aureus, S. typhimurium, S. pyogenes
N-arylanthranilic acid derivativeAnti-inflammatory% Inhibition50.66%Carrageenan-induced rat paw edema
Anthranilic acid hydrazone derivativeAnti-inflammatory (COX-2 Inhibition)IC50 (µM)0.32In vitro COX-II enzyme assay

Experimental Protocols for Structural Validation

Accurate structural elucidation is paramount in the characterization of novel compounds. The following are detailed methodologies for key analytical techniques employed in the validation of the synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • For quantitative analysis, a known amount of an internal standard (e.g., TMS) can be added.

2. ¹H NMR Spectroscopy:

  • Acquire the spectrum on a 300 MHz or higher field spectrometer.

  • Typical acquisition parameters for aromatic compounds include a spectral width of 0-12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

  • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.

3. ¹³C NMR Spectroscopy:

  • Acquire the spectrum on the same instrument.

  • Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

  • A spectral width of 0-200 ppm is common for organic molecules.

  • Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique used to determine the molecular weight and fragmentation pattern of a compound.[1][2]

1. Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µM) in a suitable solvent system, often a mixture of water, acetonitrile, or methanol, with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

2. Instrumentation and Analysis:

  • Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.

  • Apply a high voltage (3-5 kV) to the capillary to generate charged droplets.

  • The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • The resulting mass spectrum will show the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻), providing the molecular weight of the compound. High-resolution mass spectrometry can provide the elemental composition.[3]

Single-Crystal X-ray Diffraction

This technique provides the definitive three-dimensional structure of a crystalline compound.[4]

1. Crystal Growth:

  • Grow single crystals of the compound suitable for diffraction (typically 0.1-0.5 mm in each dimension). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

2. Data Collection:

  • Mount a suitable crystal on a goniometer in the X-ray diffractometer.

  • A monochromatic X-ray beam is directed at the crystal.

  • The crystal is rotated, and the diffraction pattern (intensities and positions of the diffracted X-rays) is collected on a detector.

3. Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and space group.

  • The initial crystal structure is solved using direct methods or Patterson methods.

  • The atomic positions and thermal parameters are refined to obtain the final, detailed molecular structure.

Visualizing Key Processes

To aid in the understanding of the experimental and biological contexts, the following diagrams illustrate a typical drug discovery workflow and a key signaling pathway relevant to the anti-inflammatory compounds.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical cluster_1 Development Target_ID Target Identification & Validation Hit_ID Hit Identification (Screening) Target_ID->Hit_ID Assay Development Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead SAR Studies Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt ADME/Tox Screening Preclinical Preclinical Studies (In vivo/In vitro) Lead_Opt->Preclinical Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

A generalized workflow for drug discovery and development.

NF_kB_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases Proteasome Proteasome IkB_NFkB->Proteasome ubiquitination & degradation of IκB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Inhibitor Anti-inflammatory Compound Inhibitor->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Gene_Expr Pro-inflammatory Gene Expression DNA->Gene_Expr induces

Inhibition of the NF-κB signaling pathway by anti-inflammatory compounds.

This guide provides a foundational understanding of the synthesis, characterization, and comparative performance of novel compounds derived from this compound. The detailed protocols and visual workflows are intended to support researchers in the efficient and accurate validation of new chemical entities.

References

Benchmarking the Performance of 2-Amino-5-bromobenzoic Acid in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Amino-5-bromobenzoic Acid's Performance Against Common Alternatives, Supported by Experimental Data.

This compound is a versatile building block in organic synthesis, valued for its utility in the preparation of a wide array of pharmaceuticals and fine chemicals.[1] Its unique substitution pattern, featuring an activating amino group and a versatile bromine handle, makes it a strategic starting material for complex molecular architectures. This guide provides a comparative analysis of its performance in two fundamental chemical transformations: conversion to the corresponding acid chloride and the Suzuki-Miyaura cross-coupling reaction. By benchmarking its efficiency against common alternatives, this document aims to provide researchers with the data necessary to make informed decisions in their synthetic endeavors.

Reaction 1: Synthesis of 2-Amino-5-bromobenzoyl Chloride

The conversion of a carboxylic acid to an acid chloride is a critical activation step for subsequent reactions, such as amide bond formation. Traditionally, this transformation for this compound has required a protection-deprotection sequence for the amino group to prevent side reactions. However, recent advancements have led to more streamlined one-pot approaches. Below is a comparison of a novel one-pot method against established multi-step protocols.

Performance Benchmark: Acid Chloride Formation
ParameterNew One-Pot RouteEstablished Route A (Thionyl Chloride)Established Route B (Oxalyl Chloride)
Overall Yield (%) 887578
Purity (HPLC, %) 98.597.098.0
Total Reaction Time (h) 41211
Number of Steps 133
Relative Cost Index *1.01.82.2

Cost Index is a relative measure based on reagent and solvent costs, with the new one-pot route as the baseline. Data is compiled from a comparative guide on the synthesis of 2-Amino-5-bromobenzoyl chloride.

The data clearly indicates that the one-pot synthesis is superior in terms of yield, reaction time, and cost-effectiveness, while maintaining high product purity. This method circumvents the need for protecting groups, significantly improving the overall efficiency of the process.

Experimental Protocol: One-Pot Synthesis of 2-Amino-5-bromobenzoyl Chloride

Objective: To synthesize 2-Amino-5-bromobenzoyl chloride from this compound in a single step.

Materials:

  • This compound

  • Novel Chlorinating Agent XYZ (e.g., a Vilsmeier-type reagent)

  • Anhydrous Acetonitrile (B52724)

  • Nitrogen gas

Procedure:

  • To a stirred suspension of this compound (1.0 equivalent) in anhydrous acetonitrile at 0 °C under a nitrogen atmosphere, add the novel chlorinating agent XYZ (1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization to obtain pure 2-Amino-5-bromobenzoyl chloride.

G start Start prep Prepare suspension of This compound in anhydrous acetonitrile at 0 °C start->prep add Add novel chlorinating agent XYZ (1.2 eq) dropwise prep->add react Warm to room temperature and stir for 3 hours add->react monitor Monitor reaction by TLC react->monitor workup Remove solvent under reduced pressure monitor->workup Reaction complete purify Purify by recrystallization workup->purify end End purify->end

Caption: Experimental workflow for the one-pot synthesis of 2-Amino-5-bromobenzoyl chloride.

Reaction 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals. The reactivity of the aryl halide is a critical factor in the success of this reaction. Here, we compare the performance of this compound with its chloro-analogue, 2-Amino-5-chlorobenzoic acid.

Performance Benchmark: Suzuki-Miyaura Coupling with Phenylboronic Acid
ParameterThis compound2-Amino-5-chlorobenzoic Acid (Alternative)
Typical Yield (%) 85-95%40-70%
Reaction Temperature 80-100 °C100-120 °C
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Requires more active catalysts (e.g., with bulky, electron-rich phosphine (B1218219) ligands)
Reaction Time Generally shorterGenerally longer
Cost of Starting Material LowerHigher

This comparison highlights that this compound is the more efficient substrate for Suzuki-Miyaura couplings, offering higher yields under milder conditions. The chloro-analogue, being less reactive, necessitates more forcing conditions, specialized catalysts, and typically results in lower yields.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 2-Amino-5-phenylbenzoic acid via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

  • Anhydrous Toluene (B28343) (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive flow of the inert gas, add the palladium catalyst.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure 2-Amino-5-phenylbenzoic acid.

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition (Ar-Br + Pd(0)L₂) pd0->oa pd2_complex Ar-Pd(II)L₂-Br oa->pd2_complex tm Transmetalation (Ar'B(OH)₂ + Base) pd2_complex->tm pd2_biaryl Ar-Pd(II)L₂-Ar' tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Catalyst Regeneration product Ar-Ar' (Product) re->product

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-bromobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Amino-5-bromobenzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this hazardous chemical.

This compound is classified as an acute oral toxicant, a skin and eye irritant, and may cause respiratory irritation.[1][2] Therefore, it must be managed as hazardous waste from its point of use to its final disposal.

Hazard Identification and Classification

Proper handling and disposal are predicated on understanding the inherent hazards of this compound. The following table summarizes its key hazard classifications.

Hazard ClassificationGHS CodesUN Number
Acute Toxicity (Oral), Category 3H301UN 2811
Skin Irritation, Category 2H315
Eye Irritation, Category 2/2AH319
Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory irritation)H335
Hazardous Waste PropertiesHP 4 (Irritant), HP 5 (STOT), HP 6 (Acute Toxicity)

Source: Carl ROTH Safety Data Sheet, Sigma-Aldrich Safety Data Sheet.[1]

Step-by-Step Disposal Protocol

Adherence to a strict, procedural approach is critical for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves (Nitrile rubber), safety goggles or a face shield, and a lab coat.

  • If there is a risk of dust formation, a NIOSH/MSHA-approved respirator is necessary.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Collect waste in its original container or a designated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure lid.

  • Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, exclamation mark).

3. Container Management:

  • Keep the waste container tightly closed when not in use.[3][4]

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4]

  • The storage area should be a designated hazardous waste accumulation site.

4. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, must be disposed of as hazardous waste.[1]

  • Place these contaminated items in the same designated hazardous waste container.

5. Final Disposal:

  • This material and its container must be disposed of as hazardous waste.[1]

  • Arrange for collection by a licensed professional waste disposal service.[5] Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[1][2]

6. Accidental Spills:

  • In the event of a spill, evacuate the immediate area.

  • Avoid dust formation.[2][3]

  • Wearing appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal.[2]

  • Clean the affected area thoroughly.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Decision Workflow for this compound A Start: Material is now waste B Is the container empty? A->B C Triple rinse with a suitable solvent B->C Yes F Is this pure chemical or contaminated material? B->F No D Collect rinsate as hazardous waste C->D E Deface label, dispose of container as non-hazardous waste (check local regulations) C->E G Collect in a designated, labeled hazardous waste container D->G F->G H Store in a designated, secure waste accumulation area G->H I Arrange for pickup by a licensed hazardous waste contractor H->I J End: Proper Disposal I->J

Caption: Disposal Decision Workflow for this compound

References

Personal protective equipment for handling 2-Amino-5-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling 2-Amino-5-bromobenzoic acid, a compound requiring careful management due to its potential health hazards. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required PPE

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Prevents skin contact and irritation.[4] While specific breakthrough data for this compound is not available, nitrile and neoprene gloves generally offer good resistance to a range of chemicals.
Eye and Face Protection Chemical safety goggles and a face shieldProtects against dust particles and splashes, preventing serious eye irritation.[1][4]
Respiratory Protection NIOSH-approved N95 dust mask or higherMinimizes the risk of inhaling the powder, which can cause respiratory tract irritation.[1][5]
Protective Clothing Laboratory coat and other protective clothingPrevents contamination of personal clothing and skin.[4]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Handling Area in a Ventilated Hood gather_materials Gather All Necessary Equipment and PPE prep_area->gather_materials weigh Weigh Compound on a Tared, Labeled Container gather_materials->weigh dissolve Dissolve in an Appropriate Solvent (e.g., Methanol (B129727), DMSO) weigh->dissolve transfer Transfer Solution Using a Pipette or Syringe dissolve->transfer decontaminate Decontaminate Glassware and Surfaces transfer->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE in the Correct Order dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Workflow for safely handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Work within a certified chemical fume hood to ensure adequate ventilation.[6]

    • Before handling the compound, ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment, including glassware, solvents, and waste containers, to avoid interruptions.

    • Put on all required PPE as specified in the table above.

  • Handling:

    • To minimize dust generation, handle the solid form of this compound with care.

    • When weighing, use a draft shield if available.

    • If making a solution, add the solid to the solvent slowly to avoid splashing. This compound is soluble in methanol and dimethyl sulfoxide.[7]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Segregate and dispose of waste according to the disposal plan outlined below.

    • Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

Spill Management Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill. For large spills, or if you are not trained in spill cleanup, contact your institution's environmental health and safety (EHS) department.

  • Secure the Area: If safe to do so, restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in the table above, with an emphasis on respiratory protection.

  • Contain and Clean:

    • Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

    • Carefully scoop the material into a labeled, sealable container for hazardous waste.

    • Clean the spill area with a wet cloth or paper towels, starting from the outside and working inwards. Place all cleaning materials into the hazardous waste container.

  • Decontaminate: Wipe the area with a suitable decontamination solution.

  • Dispose: Dispose of the sealed container as hazardous waste.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

Waste Disposal Protocol:

  • Segregation:

    • Solid Waste: Collect any unused this compound and contaminated materials (e.g., weigh boats, paper towels, gloves) in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."

    • Liquid Waste: If the compound is in solution, it should be collected in a labeled container for "Halogenated Organic Liquid Waste." Do not mix with other waste streams.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Disposal: Arrange for pick-up and disposal by your institution's certified hazardous waste management provider. Do not dispose of this chemical down the drain.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-bromobenzoic acid
Reactant of Route 2
2-Amino-5-bromobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.